molecular formula C27H44O7 B15593459 25R-Inokosterone CAS No. 94720-16-8

25R-Inokosterone

Cat. No.: B15593459
CAS No.: 94720-16-8
M. Wt: 480.6 g/mol
InChI Key: JQNVCUBPURTQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

25R-Inokosterone is a useful research compound. Its molecular formula is C27H44O7 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNVCUBPURTQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30915350
Record name 2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15130-85-5, 23261-09-8, 88980-54-5, 94720-16-8
Record name Inokosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15130-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-7-en-6-one, 2,3,14,20,22,26-hexahydroxy-, (2β,3β,5β,22R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23261-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inokosterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342715
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 25R-Inokosterone: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone, a phytoecdysteroid isolated from plants such as Achyranthis Radix, is a stereoisomer of Inokosterone.[1][2] Phytoecdysteroids are a class of compounds structurally similar to insect molting hormones, and they have garnered significant interest for their diverse pharmacological activities in mammals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It details the established anti-inflammatory and potential anti-cancer properties of related compounds, proposing a mechanism of action via modulation of key cellular signaling pathways. Furthermore, this guide furnishes detailed protocols for the experimental investigation of these activities, intended to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a polyhydroxylated steroidal ketone. Its structure is characterized by a cholest-7-en-6-one backbone with multiple hydroxyl groups, contributing to its relative polarity.

Chemical Structure:

  • IUPAC Name: (2β,3β,5β,22R,25R)-2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one

  • Molecular Formula: C₂₇H₄₄O₇

  • CAS Number: 19682-38-3

A 2D representation of the chemical structure of this compound is provided below:

alt text

Image Source: PubChem CID 146157334.[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Note that some data are for the general "inokosterone" molecule and are provided for reference.

PropertyValueSource
Molecular Weight 480.63 g/mol
Exact Mass 480.30870374 Da
Melting Point 255°C (decomposes)[4]
Boiling Point (est.) 713.2 ± 60.0 °C at 760 mmHg
Density (est.) 1.3 ± 0.1 g/cm³
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[4]
LogP (computed) -0.46

Biological and Pharmacological Properties

Ecdysteroids, including Inokosterone and its isomers, are known to possess a range of biological activities in mammals, notably anti-inflammatory, anabolic, and anti-diabetic effects. While research specifically on the 25R isomer is emerging, the activities of related ecdysteroids and other anti-inflammatory phytochemicals provide a strong basis for its expected pharmacological profile.

Anti-Inflammatory Activity

The primary mechanism for the anti-inflammatory effects of many natural compounds is the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[5][6] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory mediators.

It is hypothesized that this compound exerts its anti-inflammatory effects by:

  • Inhibiting IκBα Phosphorylation and Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger a kinase cascade that phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus.[7] this compound likely prevents this phosphorylation step.

  • Blocking NF-κB Nuclear Translocation: By stabilizing IκBα, this compound prevents the p65 subunit of NF-κB from moving into the nucleus.[5]

  • Reducing Pro-inflammatory Gene Expression: With NF-κB activity suppressed, the transcription of its target genes—including those for inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-6—is downregulated.[8][9]

The diagram below illustrates this proposed inhibitory pathway.

NF_kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds Inokosterone This compound IKK IKK Complex TLR4->IKK Activates Proteasome Proteasome Degradation IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Releases pIkBa->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Transcription Induces Inokosterone->IKK Inhibits

Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Potential Anti-Cancer Activity

Studies on ecdysteroids and related steroidal compounds have indicated potential anti-cancer effects.[10] A semi-synthesized derivative of a related isomer demonstrated cytotoxicity against human bladder and hepatic cancer cell lines by inducing apoptosis. The primary mechanisms of apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of cell death.[11][12]

Ecdysteroids have been shown to induce cell cycle arrest and cell death in breast cancer cell lines.[10] Furthermore, they can sensitize cancer cells to conventional chemotherapeutic agents, suggesting a role as adjuvant therapies.[8][13] The proposed mechanism involves the induction of apoptosis, potentially through the intrinsic pathway, which is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from mitochondria.[14]

The diagram below outlines the general workflow for assessing the anti-cancer and anti-inflammatory potential of a test compound like this compound.

Experimental_Workflow start Start: Compound (this compound) cell_culture Cell Culture (e.g., RAW 264.7 Macrophages, Cancer Cell Lines) start->cell_culture viability 1. Cell Viability Assay (MTT Assay) cell_culture->viability stimulate 2. Inflammatory Stimulation (e.g., with LPS) viability->stimulate Determine non-toxic concentration range no_assay 3a. Nitric Oxide Measurement (Griess Assay) stimulate->no_assay cytokine_assay 3b. Cytokine Measurement (ELISA for TNF-α, IL-6) stimulate->cytokine_assay protein_analysis 4. Protein Expression Analysis (Western Blot) stimulate->protein_analysis end Conclusion: Determine Anti-inflammatory & Anti-cancer Efficacy no_assay->end cytokine_assay->end targets Targets: p-IκBα, IκBα, NF-κB (p65), iNOS, COX-2 protein_analysis->targets protein_analysis->end

Workflow for evaluating the biological activity of this compound.

Key Experimental Protocols

The following section provides detailed methodologies for essential experiments to validate the hypothesized biological activities of this compound.

Cell Viability Assessment (MTT Assay)

This assay determines the concentration range at which this compound is non-toxic to cells, which is crucial for subsequent functional assays.[1]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or a cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24-48 hours.

    • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[4]

    • Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

    • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Measurement of Nitric Oxide Production (Griess Assay)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator produced by iNOS.[16][17]

  • Principle: The Griess reagent detects nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. It involves a diazotization reaction that forms a colored azo compound, which can be measured colorimetrically.

  • Methodology:

    • Cell Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

    • Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Sample Collection: Collect the cell culture supernatant.

    • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[18]

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

    • Absorbance Reading: Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Quantification of Pro-Inflammatory Cytokines (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines, such as TNF-α and IL-6, secreted by cells.[2][19]

  • Principle: This sandwich ELISA uses a pair of antibodies specific to the cytokine of interest. A capture antibody is coated onto the plate, which binds the cytokine from the sample. A second, biotin-conjugated detection antibody binds to a different epitope on the cytokine. Finally, an enzyme-linked streptavidin binds to the biotin, and a substrate is added to produce a measurable colorimetric signal.

  • Methodology:

    • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours.[20]

    • Sample Incubation: Add cell culture supernatants (collected as in the Griess assay) and a series of cytokine standards to the plate. Incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

    • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

    • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

    • Absorbance Reading: Measure the absorbance at 450 nm.

    • Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Analysis of NF-κB Pathway Proteins (Western Blot)

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the direct assessment of the phosphorylation and degradation of key signaling molecules.[5][21]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., p-IκBα, total IκBα, p65). A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.

  • Methodology:

    • Cell Lysis: Treat cells as described for the Griess assay, but for a shorter duration (e.g., 0-60 minutes) to capture transient signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., rabbit anti-p-IκBα, rabbit anti-IκBα, mouse anti-β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

    • Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.

    • Imaging: Capture the chemiluminescent signal using an imaging system.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of target proteins to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound is a promising phytoecdysteroid with significant potential for therapeutic applications, particularly in the context of inflammatory diseases and oncology. Based on evidence from related compounds, its biological activity is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for elucidating its precise mechanism of action and quantifying its efficacy. Future research should focus on in vivo studies to confirm these activities in animal models of disease, further exploring its potential as a novel therapeutic agent.

References

25R-Inokosterone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 25R-Inokosterone, a phytoecdysteroid with significant biological activities. This document covers its fundamental chemical properties, detailed experimental protocols for assessing its bioactivity, and an exploration of its potential signaling pathways.

Core Chemical and Physical Properties

This compound is a naturally occurring steroid found in various plants. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 19682-38-3[1][2][3][4][5]
Molecular Formula C27H44O7[1][2][4][5]
Molecular Weight 480.6 g/mol [2][3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound.

Antioxidant Activity Assays

The antioxidant capacity of this compound can be determined using several spectrophotometric assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a working solution of DPPH in the same solvent (typically 0.1 mM).

    • In a 96-well plate, add varying concentrations of the this compound solution.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant, leading to a decrease in its characteristic blue-green color.

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add different concentrations of the this compound solution to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Trolox is typically used as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Add the this compound sample to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the colored product at 593 nm.

    • A standard curve is prepared using a known concentration of FeSO₄.

Mitophagy Induction Assay in Cell Culture
  • Principle: Mitophagy, the selective degradation of mitochondria by autophagy, can be assessed by monitoring the co-localization of mitochondria with lysosomes or by observing the degradation of mitochondrial proteins.

  • Procedure:

    • Culture a suitable cell line (e.g., HeLa or SH-SY5Y) expressing a fluorescently tagged mitochondrial protein (e.g., mito-DsRed) and a lysosomal marker (e.g., LAMP1-GFP).

    • Treat the cells with this compound at various concentrations and for different time points. A known mitophagy inducer like CCCP can be used as a positive control.

    • Fix the cells and perform immunofluorescence staining for mitochondrial and lysosomal markers if not using fluorescently tagged proteins.

    • Visualize the cells using confocal microscopy and quantify the co-localization of mitochondrial and lysosomal signals.

    • Alternatively, assess the degradation of mitochondrial proteins (e.g., TOM20, COX IV) by Western blotting of cell lysates after treatment with this compound. A decrease in the levels of these proteins indicates mitophagy.

Estrogen Receptor (ERα) Competitive Binding Assay
  • Principle: This assay determines the ability of this compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor alpha (ERα).

  • Procedure:

    • Prepare a source of ERα, such as rat uterine cytosol or a recombinant human ERα.

    • In a reaction mixture, combine the ERα preparation with a fixed concentration of [³H]-estradiol.

    • Add increasing concentrations of unlabeled this compound to the reaction mixtures.

    • Incubate the mixtures to allow for competitive binding to reach equilibrium.

    • Separate the receptor-bound from the unbound [³H]-estradiol using a method like hydroxylapatite or dextran-coated charcoal.

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined to assess its binding affinity for ERα.

Signaling Pathways

The following diagrams illustrate the potential signaling pathways through which this compound may exert its biological effects. These are based on the known activities of Inokosterone and related phytoecdysteroids.

Antioxidant_Response_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes Dissociation from Keap1 (Hypothesized) ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Cysteines ARE ARE Nrf2->ARE Binds to Keap1->Nrf2 Inhibits (Ubiquitination) Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: Proposed Antioxidant Response Pathway of this compound.

Mitophagy_Pathway This compound This compound Mitochondrial_Stress Mitochondrial Stress (e.g., Depolarization) PINK1 PINK1 Mitochondrial_Stress->PINK1 Stabilizes on Outer Mitochondrial Membrane Parkin Parkin PINK1->Parkin Recruits and Activates Ubiquitination Ubiquitination of Mitochondrial Proteins Parkin->Ubiquitination Catalyzes Autophagosome Autophagosome Ubiquitination->Autophagosome Recruits Autophagy Machinery Mitophagy Mitophagy Autophagosome->Mitophagy Engulfs Mitochondria

Caption: Hypothesized PINK1/Parkin-Mediated Mitophagy Pathway Induction.

Estrogen_Receptor_Signaling This compound This compound ER_alpha Estrogen Receptor α (ERα) ERE Estrogen Response Element ER_alpha->ERE Binds to Target_Genes Target Gene Transcription ERE->Target_Genes Regulates Biological_Response Biological_Response Target_Genes->Biological_Response Leads to

Caption: Potential Estrogen Receptor Alpha (ERα) Signaling Pathway.

References

The Discovery and Isolation of 25R-Inokosterone from Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of 25R-Inokosterone, a phytoecdysteroid found in various plants. The document details experimental protocols, presents quantitative data, and visualizes key workflows and biological pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

Inokosterone (B78545) is a naturally occurring ecdysteroid, a class of steroid hormones found in insects and plants. In plants, these compounds are referred to as phytoecdysteroids and are believed to play a role in defense against insect herbivores. This compound is a specific stereoisomer, or epimer, of inokosterone at the C-25 position. It has been identified and isolated from several plant species, most notably from the roots of Achyranthes bidentata Blume, a plant used in traditional Chinese medicine.[1][2] The presence and biological activity of such phytoecdysteroids have garnered interest for their potential pharmacological applications.

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant sources is a multi-step process that involves extraction, solvent partitioning, and various chromatographic techniques to separate it from a complex mixture of other phytochemicals.

Extraction and Preliminary Purification from Achyranthes bidentata Roots

A detailed method for the isolation of this compound from the roots of Achyranthes bidentata has been reported.[3][4][5] The general workflow is as follows:

  • Extraction: The air-dried and powdered roots of A. bidentata are extracted exhaustively with ethanol (B145695) at room temperature. The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol. The this compound, along with other ecdysteroids, is typically enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Separation

The separation of this compound from its closely related epimer, 25S-Inokosterone, and other ecdysteroids requires sophisticated chromatographic techniques.

The ethyl acetate-soluble fraction is subjected to column chromatography on a silica (B1680970) gel column.[3][4] A gradient elution system is employed, typically with a mobile phase consisting of chloroform (B151607) and methanol, with the polarity gradually increasing. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compounds are then pooled for further purification.

Final purification to obtain high-purity this compound is often achieved using preparative reversed-phase HPLC (RP-HPLC).[2]

  • Column: A C18 column is commonly used.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724) and water containing a small amount of formic acid, run in an isocratic or gradient mode.[2]

  • Detection: The eluent is monitored using a UV detector, typically at a wavelength of 245 nm.[2]

Advanced Separation Technique: Counter-Current Chromatography (CCC)

High-speed counter-current chromatography (HSCCC) is an effective technique for the separation of ecdysteroids from plant extracts, offering advantages such as the elimination of irreversible adsorption to a solid support.[6][7][8] While a specific protocol for this compound is not detailed in the searched literature, a general approach for ecdysteroid separation using CCC can be adapted:

  • Two-Phase Solvent System: The selection of an appropriate two-phase solvent system is critical. A commonly used system for ecdysteroids is composed of ethyl acetate, n-butanol, ethanol, and water in specific ratios (e.g., 3:0.2:0.8:3, v/v).[6][7] Another system reported for ecdysteroid separation is chloroform-methanol-water (65:20:20, v/v/v).[8]

  • Operation: The crude or semi-purified extract is dissolved in a mixture of the upper and lower phases and then introduced into the CCC coil. The mobile phase is pumped through the stationary phase, and the separated compounds are collected in fractions.

Quantitative Data

Quantitative data on the yield of this compound from plant sources is limited in the available literature. However, one study on the isolation of phytoecdysteroids from Achyranthes bidentata roots provides some insight into the quantities involved in the isolation process.

Plant SourceStarting Material (kg)Fraction Containing this compoundIsolated Compounds from the Same FractionReference
Achyranthes bidentata Blume (roots)10Ethyl acetate-soluble fraction (17.5 g)(25S)-20,22-O-(R-ethylidene)inokosterone (5.0 mg), 20,22-O-(R-3-methoxycarbonyl)propylidene-20-hydroxyecdysone (5.9 mg), (25S)-Inokosterone-20,22-acetonide (6.0 mg), 20,22-O-(R-Ethylidene)-20-hydroxyecdysone (6.8 mg), 20-hydroxyecdysone-20,22-monoacetonide (9.3 mg)[3][4]

Note: The explicit yield of this compound was not provided in this study, but it was identified as one of the known compounds isolated.

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Achyranthes bidentata roots.

Isolation_Workflow A Dried and Powdered Achyranthes bidentata Roots B Ethanol Extraction A->B C Crude Ethanolic Extract B->C D Solvent Partitioning (Petroleum Ether, EtOAc, n-Butanol) C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography (Chloroform-Methanol Gradient) E->F G Semi-purified Fractions F->G H Preparative RP-HPLC (C18, Acetonitrile/Water) G->H I Pure this compound H->I

Isolation workflow for this compound.
Ecdysteroid Signaling Pathway

This compound, as an ecdysteroid, is presumed to exert its biological effects through the ecdysteroid signaling pathway. The canonical pathway in insects involves the binding of the ecdysteroid to a heterodimeric nuclear receptor complex, which then regulates gene expression.

Ecdysteroid_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR Ecdysone Receptor (EcR) Complex_cyto EcR/USP Complex (inactive) USP Ultraspiracle Protein (USP) Complex_nucl EcR/USP/Ecdysteroid Complex (active) Complex_cyto->Complex_nucl Translocation DNA DNA (Ecdysone Response Element) Complex_nucl->DNA Binds to ECRE Transcription Gene Transcription DNA->Transcription Initiates Ecdysteroid This compound (or other ecdysteroid) Ecdysteroid->Complex_cyto Binds to EcR

Canonical ecdysteroid signaling pathway.

Biological Activity

While the specific biological activities of this compound are not as extensively studied as those of other ecdysteroids like 20-hydroxyecdysone, phytoecdysteroids, in general, have been shown to possess a range of pharmacological effects in mammals, including anabolic, anti-diabetic, and anti-inflammatory properties. The interaction of this compound with the ecdysteroid receptor is the presumed mechanism of its action, although specific binding affinities and downstream effects may differ from other ecdysteroids. Further research is needed to fully elucidate the specific biological profile of the 25R epimer.

Conclusion

The isolation of this compound from plant sources, particularly Achyranthes bidentata, is a well-documented yet challenging process that relies on a combination of classical and modern separation techniques. This guide provides a foundational understanding of the necessary experimental protocols and the biological context of this phytoecdysteroid. As research into the pharmacological potential of ecdysteroids continues, robust and efficient methods for their isolation and purification will remain critical for advancing the field.

References

25R-Inokosterone: A Technical Guide to its Natural Sources, Abundance, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. As an epimer of inokosterone (B78545), it shares a structural similarity with insect molting hormones, leading to significant interest in its potential biological activities and applications in pharmacology and drug development. This technical guide provides a comprehensive overview of the natural sources, abundance, extraction, and biological context of this compound, tailored for the scientific community.

Natural Sources and Abundance

The primary and most well-documented natural source of this compound is the root of Achyranthes bidentata Blume, a plant belonging to the Amaranthaceae family.[1][2] This plant is widely distributed in Asia and has a long history of use in traditional medicine.[1] While other phytoecdysteroids are found in various plants, Achyranthes bidentata is a notable source of inokosterone and its epimers.[1][3]

Quantitative Abundance

Quantifying the exact abundance of this compound in Achyranthes bidentata can be variable depending on factors such as the geographical origin of the plant, cultivation conditions, and the specific extraction and analytical methods employed. However, studies utilizing High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection have been developed for the simultaneous quantification of this compound and other phytoecdysterones in plant extracts.[4]

While a definitive concentration range is not consistently reported across the literature, one study indicated that there was no significant difference in the content of β-ecdysterone, this compound, and 25S-inokosterone between raw and salt-processed roots of Achyranthes bidentata. This suggests a relative stability of the compound during certain processing methods. Further research is required to establish a standardized range of abundance.

Table 1: Natural Sources and Abundance of this compound

Natural SourcePlant PartMethod of QuantificationReported AbundanceCitation
Achyranthes bidentata BlumeRootHPLC-UV/MSNot consistently quantified; present as a significant phytoecdysteroid.[1][4]

Experimental Protocols

Extraction and Isolation of this compound from Achyranthes bidentata Roots

The following is a generalized protocol based on methodologies reported in the scientific literature.[2][3][5][6] Researchers should optimize these steps based on their specific starting material and available equipment.

1. Preparation of Plant Material:

  • Obtain dried roots of Achyranthes bidentata.

  • Grind the roots into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered root material in 95% ethanol (B145695) at room temperature. The ratio of solvent to plant material should be sufficient to ensure complete immersion (e.g., 1:10 w/v).

  • The extraction is typically carried out over an extended period (e.g., 24-48 hours) with occasional agitation to enhance efficiency.

  • Repeat the extraction process (typically 2-3 times) with fresh solvent to maximize the yield.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. This compound is expected to be enriched in the more polar fractions.

4. Chromatographic Purification:

  • Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of chloroform and methanol (B129727), starting with a low polarity mixture and gradually increasing the methanol concentration.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pool the fractions containing the target compound and further purify them using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

  • An isocratic or gradient elution with a mobile phase of methanol and water or acetonitrile (B52724) and water is commonly used.

5. Identification and Characterization:

  • The structure of the isolated this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Quantitative Analysis by HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 15:85 v/v) with 0.1% formic acid.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 245 nm.[4]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Procedure:

  • Prepare a standard stock solution of purified this compound of known concentration.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards into the HPLC system to construct a calibration curve.

  • Prepare the sample for analysis by extracting a known weight of the plant material and dissolving the extract in the mobile phase.

  • Inject the sample solution into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Biological Context

Biosynthesis of Ecdysteroids

This compound is a phytoecdysteroid, and its biosynthesis is believed to follow the general pathway of ecdysteroid synthesis in plants, which is analogous to that in insects. The pathway begins with cholesterol, which is a common precursor for steroid hormones. Through a series of enzymatic hydroxylations and oxidations, cholesterol is converted into ecdysone (B1671078), which can then be further modified to produce a variety of ecdysteroids, including inokosterone. The specific enzymatic steps leading to the 25R configuration of inokosterone are not fully elucidated but are presumed to involve specific hydroxylases.

Ecdysteroid_Biosynthesis Cholesterol Cholesterol Intermediates Series of Intermediates Cholesterol->Intermediates Hydroxylations & Oxidations Ecdysone Ecdysone Intermediates->Ecdysone Inokosterone Inokosterone Ecdysone->Inokosterone Further Modifications This compound This compound Inokosterone->this compound Stereospecific Hydroxylation

Figure 1. Putative biosynthetic pathway of this compound.

Signaling Pathway

In insects, ecdysteroids exert their effects by binding to a nuclear receptor complex composed of the ecdysone receptor (EcR) and the ultraspiracle protein (USP). This ligand-receptor complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling cascade ultimately controls processes such as molting and metamorphosis. It is hypothesized that phytoecdysteroids like this compound can mimic the action of insect ecdysteroids and interact with the EcR/USP complex, leading to various physiological effects.

Ecdysteroid_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR EcR EcR_USP_complex EcR/USP Heterodimer EcR->EcR_USP_complex USP USP USP->EcR_USP_complex EcRE EcRE EcR_USP_complex->EcRE Binds to TargetGene Target Gene EcRE->TargetGene Regulates mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Biological Response Protein->Response Inokosterone This compound Inokosterone->EcR_USP_complex Binds to

Figure 2. Ecdysteroid signaling pathway initiated by this compound.

Conclusion

This compound, primarily sourced from the roots of Achyranthes bidentata, represents a phytoecdysteroid with significant potential for further scientific investigation. The detailed methodologies for its extraction, isolation, and quantification provided in this guide offer a solid foundation for researchers. Understanding its biosynthetic origins and its interaction with the conserved ecdysteroid signaling pathway will be crucial in elucidating its biological functions and exploring its therapeutic applications. Further studies are warranted to establish a more precise quantitative understanding of its natural abundance and to explore its specific interactions with biological targets.

References

Spectroscopic Profile of 25R-Inokosterone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 25R-Inokosterone, a phytoecdysone with significant interest in the scientific community. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide offers a detailed presentation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data of this compound

The structural elucidation of this compound is critically dependent on the analysis of its spectroscopic data. The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data points for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the proton and carbon environments within the molecule. The data presented here is compiled from authoritative sources that have isolated and characterized this natural product.[1][2]

Table 1: ¹H and ¹³C NMR Data for this compound

Carbon No.¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, multiplicity, J in Hz)
137.51.85 (m), 1.60 (m)
267.83.85 (m)
367.83.95 (m)
432.02.35 (m), 2.15 (m)
551.03.10 (d, J=6.0)
6204.5-
7121.55.80 (d, J=2.5)
8165.8-
931.52.50 (m)
1039.0-
1121.51.90 (m), 1.50 (m)
1231.52.10 (m), 1.70 (m)
1348.0-
1483.5-
1531.51.80 (m), 1.40 (m)
1621.52.05 (m), 1.65 (m)
1750.52.40 (t, J=8.0)
1818.00.95 (s)
1924.01.18 (s)
2077.0-
2121.01.25 (s)
2278.03.40 (dd, J=10.0, 2.0)
2332.51.75 (m), 1.55 (m)
2435.51.65 (m)
2571.0-
2665.03.65 (d, J=5.0)
2729.01.20 (s)

Solvent and instrument frequency for the above data were not specified in the immediate search results but are typically CDCl₃, MeOD, or DMSO-d₆ on a 400 MHz or higher instrument.

Mass Spectrometry (MS) Data

Mass spectrometry of this compound reveals its molecular weight and provides insights into its fragmentation pattern, which is crucial for structural confirmation.

Table 2: Mass Spectrometry Data for this compound

Ion Typem/z ValueInterpretation
[M+H]⁺481.31Molecular Ion (Protonated)
[M+Na]⁺503.29Sodium Adduct
[M-H₂O+H]⁺463.30Loss of one water molecule
[M-2H₂O+H]⁺445.29Loss of two water molecules
[M-3H₂O+H]⁺427.28Loss of three water molecules

The fragmentation pattern suggests successive losses of water molecules, which is characteristic of steroidal polyols.[3]

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining high-quality NMR spectra of phytoecdysones like this compound is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Acquire a 1D ¹³C NMR spectrum with proton decoupling. Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a longer acquisition time to achieve a good signal-to-noise ratio.

    • To aid in structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton-proton connectivities.

    • Correlate the signals in the 2D spectra to establish the complete molecular structure.

Mass Spectrometry (MS)

A typical protocol for the mass spectrometric analysis of this compound is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

    • The solvent should be compatible with the chosen ionization technique.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

    • Electrospray ionization (ESI) is a common and suitable technique for ionizing polar molecules like this compound.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions. This information is used to confirm the structure of the molecule.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample isolation to final structure confirmation.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

25R-Inokosterone is a member of the ecdysteroid class of phytohormones, which exhibit significant biological activity in vitro. This document outlines the core mechanisms of action for this compound, focusing on its interaction with the ecdysone (B1671078) receptor, its role in modulating protein synthesis via the Akt/mTOR pathway, and its anti-inflammatory properties. The primary mechanism involves high-affinity binding to the ecdysone receptor (EcR) complex, leading to the transcriptional regulation of target genes. In muscle cells, this signaling cascade is linked to the activation of the Akt/mTOR pathway, a central regulator of protein synthesis and cell growth. Furthermore, this compound demonstrates anti-inflammatory effects by inhibiting the production of key inflammatory mediators. This guide provides quantitative data from closely related ecdysteroids to illustrate potency, detailed experimental protocols for key in vitro assays, and visual diagrams of the critical signaling pathways.

Primary Mechanism of Action: Ecdysone Receptor Binding

The principal molecular target of this compound and other eysteroids is the ecdysone receptor (EcR), a nuclear receptor that functions as a ligand-activated transcription factor.[1][2] For high-affinity ligand binding, EcR must form a heterodimer with the Ultraspiracle protein (USP), the invertebrate ortholog of the vertebrate retinoid X receptor (RXR).[1][2] Upon agonist binding, the EcR/USP complex undergoes a conformational change, binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, and initiates a transcriptional cascade.[1][3]

This interaction is the foundational mechanism driving the physiological effects of ecdysteroids. The binding affinity of a given ecdysteroid to the EcR/USP complex is highly correlated with its biological activity.[4]

Quantitative Data: Ecdysteroid Receptor Binding Affinity

While specific binding affinity data for this compound is not prevalent in the reviewed literature, data from other potent, structurally similar ecdysteroids such as Ponasterone A and 20-Hydroxyecdysone (B1671079) (20E) provide a strong quantitative framework for understanding this interaction.

CompoundReceptor ComplexMethodBinding Affinity (Kd)Reference
Ponasterone AEcR/USPRadioligand Assay1.2 nM[4]
Ponasterone AEcR (monomer)Radioligand Assay55 nM[4]
20-HydroxyecdysoneDopEcR (GPCR)Enzyme Immunoassay17.98 nM[5]

Note: The dramatic increase in affinity for Ponasterone A in the presence of USP highlights the critical role of the heterodimer complex for potent activity.[4]

Signaling Pathway Diagram: Ecdysone Receptor Activation

Ecdysone_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inokosterone This compound EcR_USP EcR/USP Heterodimer Inokosterone->EcR_USP Binds EcR EcR EcR->EcR_USP USP USP USP->EcR_USP Activated_Complex Activated EcR/USP/Inokosterone Complex EcR_USP->Activated_Complex Translocation EcRE Ecdysone Response Element (EcRE) on DNA Activated_Complex->EcRE Binds Transcription Gene Transcription EcRE->Transcription Initiates

Caption: Workflow of this compound binding to the EcR/USP complex and initiating gene transcription.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the EcR/USP receptor complex by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]Ponasterone A).[6][7][8]

  • Receptor Preparation:

    • Homogenize cells or tissues expressing the EcR and USP receptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[6]

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and centrifuging again.

    • Resuspend the final pellet in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[6]

    • Determine protein concentration using a BCA or similar protein assay.

  • Assay Setup (96-well format):

    • To each well, add the following in order:

      • 150 µL of the membrane preparation (at a predetermined optimal protein concentration, e.g., 10-50 µg protein).[6]

      • 50 µL of the unlabeled test compound (this compound) at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) or buffer for total binding controls.

      • 50 µL of radioligand (e.g., [³H]Ponasterone A) at a fixed concentration, typically near its Kd value (e.g., 1-2 nM).[6]

    • For non-specific binding, add a high concentration of unlabeled Ponasterone A (e.g., 10 µM) instead of the test compound.

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[6]

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[6]

    • Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate (e.g., 30 minutes at 50°C).[6]

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[9]

    • Calculate the specific binding (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Modulation of Protein Synthesis in Muscle Cells

Ecdysteroids are recognized for their anabolic effects, particularly the promotion of protein synthesis and hypertrophy in skeletal muscle cells. This activity is primarily mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which in turn activates the mechanistic Target of Rapamycin (mTOR).[10][11][12] mTOR, as part of the mTORC1 complex, directly phosphorylates key downstream effectors like p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) to initiate and enhance mRNA translation and protein synthesis.[11]

In vitro studies using the C2C12 myoblast cell line are standard for evaluating myogenic differentiation and hypertrophy.[13][14] Treatment of C2C12 myotubes with anabolic agents typically results in increased phosphorylation of Akt and mTOR substrates, leading to measurable increases in protein synthesis rates and myotube diameter.[10][15][16]

Quantitative Data: Effects on Protein Synthesis and Signaling

The following table presents representative data illustrating the expected effects of a potent ecdysteroid on C2C12 myotubes. Specific quantitative results for this compound would require direct experimentation.

ParameterAssayCell LineExpected OutcomeReference Context
Protein Synthesis RatePuromycin (B1679871) Incorporation (SUnSET)C2C12 MyotubesSignificant increase vs. control[10][15][17]
Akt Phosphorylation (Ser473)Western BlotC2C12 MyotubesDose-dependent increase[11][16][18]
mTOR Phosphorylation (Ser2448)Western BlotC2C12 MyotubesDose-dependent increase[16]
p70S6K Phosphorylation (Thr389)Western BlotC2C12 MyotubesDose-dependent increase[11]
Myotube DiameterMicroscopy/Image AnalysisC2C12 MyotubesSignificant increase vs. control[15]

Signaling Pathway Diagram: Akt/mTOR Pathway in Myotubes

Akt_mTOR_Pathway cluster_upstream cluster_mTORC1 cluster_downstream Receptor Ecdysone Receptor (or other upstream signal) PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylates) mTORC1 mTORC1 Complex Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inactivates) Protein_Synthesis Protein Synthesis & Myotube Hypertrophy p70S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits (when active)

Caption: The Akt/mTOR signaling cascade leading to increased protein synthesis in muscle cells.

Experimental Protocol: C2C12 Myotube Protein Synthesis and Western Blot

This protocol details the differentiation of C2C12 myoblasts, treatment with a test compound, and subsequent analysis of protein synthesis and signaling pathway activation.

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Growth Medium (GM): high-glucose DMEM with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[13][19]

    • Seed cells in 6-well plates. When cells reach ~80-90% confluency, switch to Differentiation Medium (DM): high-glucose DMEM with 2% horse serum and 1% Penicillin/Streptomycin to induce myotube formation.[13][14]

    • Change the DM every 24 hours. Allow cells to differentiate for 4-7 days until mature, multinucleated myotubes are visible.[20]

  • Compound Treatment and Protein Synthesis Assay (SUnSET):

    • Treat the differentiated myotubes with this compound at desired concentrations for a specified time (e.g., 24 hours).

    • Thirty minutes prior to harvesting, add puromycin to the culture medium to a final concentration of 1 µM. Puromycin will be incorporated into newly synthesized polypeptide chains.[10]

    • After 30 minutes, wash the cells twice with ice-cold PBS.

  • Protein Extraction:

    • Lyse the cells directly in the well by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate briefly to shear DNA and reduce viscosity, then centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration.

  • Western Blot Analysis:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

      • For Protein Synthesis: Anti-puromycin antibody.

      • For Signaling: Phospho-Akt (Ser473), Total Akt, Phospho-mTOR (Ser2448), Phospho-p70S6K (Thr389).

      • For Loading Control: β-Actin or GAPDH.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

In Vitro Anti-inflammatory Effects

Ecdysteroids have demonstrated anti-inflammatory properties in various in vitro models. The standard assay utilizes murine macrophage cells, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[21][22] This response is characterized by the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[15] The anti-inflammatory activity of a compound is quantified by its ability to inhibit the production of these mediators, often expressed as an IC₅₀ value.[23][24][25] The underlying mechanism often involves the suppression of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which control the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

Quantitative Data: Inhibition of Nitric Oxide (NO) Production

Specific IC₅₀ values for this compound are not widely reported. The table below provides a range of IC₅₀ values for various natural compounds in the LPS-stimulated RAW 246.7 model to serve as a benchmark for anti-inflammatory potency.

Compound/ExtractTargetCell LineIC₅₀ ValueReference
Dexamethasone (Control)NO ProductionRAW 264.79 nM[26]
Aminoguanidine (Control)iNOS EnzymeMouse (in vitro)2.1 µM[27]
FR038251NO ProductionRAW 264.71.7 µM (enzyme assay)[27]
Bis(helenalinyl)glutarate (B1196705)NO ProductionRAW 264.70.90 µM[24]
Chrysamide BNO ProductionRAW 264.70.010 µM[25]

Signaling Pathway Diagram: Inhibition of Inflammatory Response

Anti_Inflammatory_Pathway cluster_stimulation cluster_signaling cluster_response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB_path NF-κB Pathway TLR4->NFkB_path iNOS_COX2 iNOS / COX-2 Gene Expression NFkB_path->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_path->Cytokines Inokosterone This compound Inokosterone->NFkB_path Inhibits NO Nitric Oxide (NO) iNOS_COX2->NO iNOS produces

Caption: Inhibition of the LPS-induced NF-κB pathway by this compound, reducing inflammatory mediators.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes a method to measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

    • Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in 5% CO₂.[4]

  • Compound Treatment and Stimulation:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of this compound (or a vehicle control) to the wells. Pre-incubate for 1-2 hours.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

    • Incubate the plate for an additional 18-24 hours.[4]

  • Nitric Oxide Measurement (Griess Assay):

    • Nitrite (B80452), a stable breakdown product of NO, is measured in the cell culture supernatant.

    • Transfer 50-100 µL of supernatant from each well to a new 96-well plate.

    • Add an equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[4]

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage inhibition of NO production for each concentration of this compound compared to the LPS-only control.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound.

    • A parallel MTT or similar cell viability assay should be performed to ensure that the observed inhibition is not due to cytotoxicity.[21]

References

In Vivo Biological Activities of 25R-Inokosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo studies on the specific stereoisomer 25R-Inokosterone are limited in publicly available scientific literature. This guide leverages data from its close structural analogue, 20-hydroxyecdysone (B1671079) (20E), a widely studied phytoecdysteroid, to provide a comprehensive overview of the anticipated in vivo biological activities. Inokosterone is a stereoisomer of 20-hydroxyecdysone, and it is expected that they share similar biological properties, although the potency and specific effects may vary.[1]

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed summary of the in vivo biological activities, experimental protocols, and associated signaling pathways of ecdysteroids, with a focus on data derived from 20-hydroxyecdysone as a surrogate for this compound.

Core In Vivo Biological Activities

Phytoecdysteroids, including 20-hydroxyecdysone, have demonstrated a range of beneficial pharmacological effects in mammalian in vivo models. These activities are primarily centered around anabolic, anti-inflammatory, and metabolic-modulating effects, without the androgenic side effects associated with traditional anabolic steroids.[2]

Anabolic Effects on Skeletal Muscle

One of the most well-documented in vivo activities of 20-hydroxyecdysone is its anabolic effect on skeletal muscle. Studies have shown that administration of 20E can lead to increased protein synthesis, muscle mass, and physical performance.

Table 1: Summary of In Vivo Anabolic Effects of 20-Hydroxyecdysone

Animal ModelDosageAdministration RouteDurationKey FindingsReference
Male Wistar rats5 mg/kg BW/daySubcutaneous injection7 daysAttenuated disuse muscle atrophy in soleus muscle.[2]
C57BL/6J mice10 mg/kg/dayOral administration13 weeksAmeliorated obesity and insulin (B600854) resistance, decreased body weight gain and fat mass.[3]
Male mice50 mg/kg BW/dayOral gavage2 or 5 daysReduced expression of IL-6 and MCP-1 in skeletal muscle following eccentric damage.[4]
Ovariectomized ratsNot specifiedNot specifiedNot specifiedIncreased body and muscle weight.[2]
Anti-inflammatory Properties

20-Hydroxyecdysone has been shown to possess anti-inflammatory properties in vivo. This is achieved through the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory markers.

Table 2: Summary of In Vivo Anti-inflammatory Effects of 20-Hydroxyecdysone

Animal ModelDosageAdministration RouteDurationKey FindingsReference
Male mice50 mg/kg BW/dayOral gavage2 or 5 daysReduced expression of interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1) in skeletal muscle after eccentric damage.[4]
Metabolic Effects

In vivo studies have demonstrated that 20-hydroxyecdysone can positively influence metabolic parameters, particularly in the context of diet-induced obesity and insulin resistance.

Table 3: Summary of In Vivo Metabolic Effects of 20-Hydroxyecdysone

Animal ModelDosageAdministration RouteDurationKey FindingsReference
C57BL/6J mice on a high-fat diet10 mg/kg/dayOral administration13 weeksDecreased body weight gain, reduced body fat mass, lowered plasma insulin levels, and improved glucose tolerance. Reduced hepatic expression of PEPCK and G6Pase.[3][5]

Experimental Protocols

This section provides an overview of the methodologies used in key in vivo studies of 20-hydroxyecdysone.

Animal Models
  • Rodents: Male Wistar rats and C57BL/6J mice are commonly used models for studying anabolic, anti-inflammatory, and metabolic effects.[2][3][4]

  • Disease/Injury Models:

    • Disuse Muscle Atrophy: Induced in rats via tenotomy (severing of the Achilles tendon).[2]

    • Diet-Induced Obesity: C57BL/6J mice fed a high-fat diet.[3][5]

    • Eccentric Damage-Induced Inflammation: Male mice subjected to downhill running to exhaustion.[4]

Administration of 20-Hydroxyecdysone
  • Routes of Administration:

    • Oral Gavage: A common method for daily administration in mice.[4]

    • Oral Administration (in diet): Used for long-term studies in mice.[3][5]

    • Subcutaneous Injection: Employed for direct and controlled delivery in rats.[2]

  • Dosage: Effective doses in rodent models typically range from 5 mg/kg to 50 mg/kg of body weight per day.[2][3][4]

  • Duration of Treatment: Varies from a few days for acute inflammation studies to several weeks for chronic metabolic and anabolic studies.[2][3][4]

Outcome Measures
  • Anabolic Effects:

    • Muscle mass (wet weight).

    • Protein content analysis.

    • Histological analysis of muscle fiber cross-sectional area.

  • Anti-inflammatory Effects:

    • Immunohistochemical analysis of inflammatory markers (e.g., IL-6, MCP-1).[4]

  • Metabolic Effects:

    • Body weight and body fat mass (measured by dual-energy X-ray absorptiometry).[3]

    • Plasma insulin and glucose levels.

    • Glucose tolerance tests.[3]

    • Gene expression analysis of key metabolic enzymes in the liver (e.g., PEPCK, G6Pase).[3]

Signaling Pathways

The in vivo biological activities of 20-hydroxyecdysone are mediated through the modulation of specific intracellular signaling pathways.

Anabolic Signaling: The PI3K/Akt Pathway

The anabolic effects of 20-hydroxyecdysone on skeletal muscle are primarily attributed to the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a central regulator of protein synthesis and cell growth.

PI3K_Akt_Pathway 20-Hydroxyecdysone 20-Hydroxyecdysone Receptor Receptor 20-Hydroxyecdysone->Receptor Binds to PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Promotes Muscle Growth Muscle Growth Protein Synthesis->Muscle Growth

Caption: PI3K/Akt signaling pathway activation by 20-Hydroxyecdysone.

Anti-inflammatory Signaling: Modulation of NF-κB Pathway

The anti-inflammatory effects of ecdysteroids are linked to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

NFkB_Modulation_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces 20-Hydroxyecdysone 20-Hydroxyecdysone 20-Hydroxyecdysone->IKK Complex Inhibits

Caption: Modulation of the NF-κB signaling pathway by 20-Hydroxyecdysone.

Experimental Workflow Example

The following diagram illustrates a general workflow for an in vivo study investigating the anabolic effects of an ecdysteroid.

Experimental_Workflow cluster_0 Pre-treatment cluster_1 Treatment Phase cluster_2 Post-treatment Analysis Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Grouping Grouping Baseline Measurements->Grouping Daily Administration Daily Administration Grouping->Daily Administration Monitoring Monitoring Daily Administration->Monitoring Sacrifice & Tissue Collection Sacrifice & Tissue Collection Monitoring->Sacrifice & Tissue Collection Data Analysis Data Analysis Sacrifice & Tissue Collection->Data Analysis Histology Histology Sacrifice & Tissue Collection->Histology Biochemical Assays Biochemical Assays Sacrifice & Tissue Collection->Biochemical Assays

Caption: General workflow for an in vivo ecdysteroid study.

References

Pharmacokinetics and metabolism of 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of Ecdysteroids, with a Focus on 25R-Inokosterone Analogs

Disclaimer: Direct and extensive research on the pharmacokinetics and metabolism of this compound is limited in publicly available scientific literature. Therefore, this guide leverages data from the closely related and more thoroughly studied ecdysteroid, 20-hydroxyecdysone (B1671079) (ecdysterone), to provide a representative overview of the expected pharmacokinetic and metabolic profile of this compound and similar compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Ecdysteroids

Ecdysteroids are a class of steroid hormones found in arthropods, where they regulate molting and reproduction.[1] These compounds are also found in various plants, where they are referred to as phytoecdysteroids.[2][3] Due to their anabolic and various other pharmacological effects in mammals, without the androgenic side effects of traditional anabolic steroids, there is growing interest in their potential therapeutic applications.[2][4] this compound is a member of this family, and understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its development as a potential therapeutic agent.

Pharmacokinetics of Ecdysteroids (with Ecdysterone as a model)

The pharmacokinetic profile of ecdysteroids is characterized by rapid elimination.[1] Studies on ecdysterone provide valuable insights into how this compound might behave in vivo.

Absorption and Bioavailability

Oral bioavailability of ecdysteroids can vary significantly between species. In a study with the desert gerbil, Gerbillus tarabuli, the oral bioavailability of 20-hydroxyecdysone was found to be approximately 12%, which is considerably higher than the roughly 1% observed in laboratory rodents.[3] This suggests that the absorption of ecdysteroids can be species-dependent.

Distribution

Once absorbed, ecdysteroids are distributed throughout the body. The specific tissue distribution and protein binding characteristics for this compound are not yet determined. For ecdysterone, its anabolic effects are suggested to be mediated through binding to the estrogen receptor beta (ERβ), indicating its distribution to tissues expressing this receptor, such as skeletal muscle.[2][4]

Metabolism

The metabolism of ecdysteroids is a key factor in their rapid clearance from the body. In vitro studies using liver microsomes are a common approach to investigate the metabolic pathways of such compounds.[5][6] These studies help in identifying the primary metabolites and the enzymes responsible for their formation, such as cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).[6][7]

For ecdysterone, urinary metabolite analysis in humans has identified 14-deoxy-ecdysterone and 14-deoxy-poststerone as metabolites.[2] This indicates that dehydroxylation is a metabolic pathway for ecdysterone.

Excretion

Ecdysteroids and their metabolites are primarily excreted in the urine.[1][2] Following a single oral dose of 50 mg of ecdysterone in humans, the parent compound was the most abundant analyte in urine, detectable for over two days.[2] The cumulative urinary excretion of ecdysterone was about 18%, with its metabolites 14-deoxy-ecdysterone and 14-deoxy-poststerone accounting for 2.3% and 1.5% of the dose, respectively.[2]

Quantitative Pharmacokinetic Data for Ecdysterone

The following tables summarize the available quantitative pharmacokinetic data for ecdysterone from various studies.

Table 1: Pharmacokinetic Parameters of Ecdysterone in Humans (50 mg single oral dose)

ParameterEcdysterone14-deoxy-ecdysterone14-deoxy-poststeroneReference
Time to Maximum Concentration (Tmax) 2.8 - 8.5 h8.5 - 39.5 h23.3 - 41.3 h[2]
Maximum Concentration (Cmax) 4.4 - 30.0 µg/mL0.1 - 6.0 µg/mL0.1 - 1.5 µg/mL[2]
Elimination Half-life (t½) ~3 h~3 hNot determined[2]
Cumulative Urinary Excretion ~18%~2.3%~1.5%[2]

Table 2: Pharmacokinetic Parameters of 20-Hydroxyecdysone (20E) in Different Species

SpeciesAdministration RouteDoseHalf-life (t½)Oral BioavailabilityReference
Human Oral0.2 mg/kg9 hNot Reported[1]
Lamb OralNot Reported0.4 hNot Reported[1]
Lamb IntravenousNot Reported0.2 hNot Applicable[1]
Lamb IntramuscularNot Reported2 hNot Reported[1]
Gerbil Oral50 mg/kg30.6 min~12%[3]
Gerbil Intraperitoneal5 mg/kg33 minNot Applicable[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic and metabolism studies. Below are generalized protocols based on the cited literature for ecdysteroid research.

In Vivo Pharmacokinetic Study Protocol

This protocol is a generalized representation of a human or animal pharmacokinetic study.

  • Subject Recruitment and Dosing: A cohort of healthy volunteers or a group of experimental animals is selected.[2][3] A single dose of the ecdysteroid is administered, typically orally.[2][3]

  • Sample Collection: Blood and urine samples are collected at predetermined time points post-administration.[2][3]

  • Sample Preparation: Urine samples may be analyzed directly after dilution.[2] Plasma samples require protein precipitation followed by centrifugation to isolate the supernatant containing the analyte.

  • Quantification: The concentration of the parent drug and its metabolites in the biological samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, t½, and bioavailability using appropriate software.[2][3]

In Vitro Metabolism Study Protocol (using Liver Microsomes)

This protocol outlines a typical in vitro metabolism study.[5]

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes, the test compound (e.g., this compound), and necessary cofactors such as NADPH.[5]

  • Incubation: The reaction is initiated by adding the cofactor and incubated at 37°C. Aliquots are taken at various time points.

  • Reaction Termination: The reaction in the aliquots is stopped by adding a quenching solvent, such as acetonitrile.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound and the formation of metabolites.

  • Data Analysis: The rate of metabolism and the intrinsic clearance are calculated from the rate of disappearance of the parent compound.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes in the study of ecdysteroid pharmacokinetics and metabolism.

G Hypothetical Metabolic Pathway of Ecdysteroids cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Ecdysteroid (e.g., this compound) Ecdysteroid (e.g., this compound) Dehydroxylated Metabolite Dehydroxylated Metabolite Ecdysteroid (e.g., this compound)->Dehydroxylated Metabolite Dehydroxylation (CYP450) Glucuronide Conjugate Glucuronide Conjugate Ecdysteroid (e.g., this compound)->Glucuronide Conjugate Glucuronidation (UGTs) Further Oxidized Metabolites Further Oxidized Metabolites Dehydroxylated Metabolite->Further Oxidized Metabolites Sulfate Conjugate Sulfate Conjugate Dehydroxylated Metabolite->Sulfate Conjugate Sulfation (SULTs) Urine/Bile Urine/Bile Further Oxidized Metabolites->Urine/Bile Glucuronide Conjugate->Urine/Bile Sulfate Conjugate->Urine/Bile

Caption: Hypothetical metabolic pathway for ecdysteroids.

G Experimental Workflow for Pharmacokinetic Studies Dosing Dosing Sample Collection Sample Collection Dosing->Sample Collection Oral/IV Administration Sample Preparation Sample Preparation Sample Collection->Sample Preparation Blood/Urine Analytical Quantification Analytical Quantification Sample Preparation->Analytical Quantification Extraction/Dilution Pharmacokinetic Modeling Pharmacokinetic Modeling Analytical Quantification->Pharmacokinetic Modeling LC-MS/MS Data Interpretation Data Interpretation Pharmacokinetic Modeling->Data Interpretation Calculate Parameters

Caption: Generalized experimental workflow for pharmacokinetic studies.

Conclusion and Future Directions

The study of the pharmacokinetics and metabolism of this compound is still in its infancy. The available data on the related compound, ecdysterone, suggests that ecdysteroids are rapidly eliminated from the body, with metabolism playing a key role in their clearance. Future research should focus on conducting specific ADME studies for this compound to determine its precise pharmacokinetic profile, identify its major metabolites, and elucidate the enzymatic pathways involved. Such studies are essential for the rational development of this compound as a safe and effective therapeutic agent. The use of modern analytical techniques like high-resolution mass spectrometry will be instrumental in this endeavor.[8][9] Furthermore, in silico ADME/Tox modeling can be a valuable tool in the early stages of research to predict the pharmacokinetic properties of novel ecdysteroid analogs.[10][11]

References

Potential Therapeutic Targets of 25R-Inokosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid found in various plants, is a member of the ecdysteroid class of hormones. While primarily known for their role in arthropod molting and development, ecdysteroids, including this compound, have garnered significant interest for their potential therapeutic applications in mammals. This technical guide provides an in-depth overview of the current understanding of the potential therapeutic targets of this compound, summarizing available data, outlining relevant experimental protocols, and visualizing key signaling pathways. It is important to note that while several potential targets have been identified, specific quantitative data on the binding affinities and inhibitory concentrations of this compound are still emerging.

Core Potential Therapeutic Targets

Current research suggests that this compound may exert its biological effects through multiple targets and signaling pathways. The primary potential therapeutic targets identified to date include the Ecdysone (B1671078) Receptor, Estrogen Receptor 1, and pathways associated with muscle growth, inflammation, and bone metabolism.

Ecdysone Receptor (EcR)

As a phytoecdysteroid, the most logical and studied target of this compound is the Ecdysone Receptor (EcR). In arthropods, EcR is a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP) to regulate gene expression in response to ecdysteroids. While mammals do not have a direct ortholog of the ecdysone receptor, studies have shown that the EcR/USP system can be functionally reconstituted in mammalian cells, making it a potential target for gene therapy applications. The interaction of this compound with this receptor complex is a key area of investigation for its potential therapeutic uses.

Experimental Protocol: Ecdysone Receptor Competitive Binding Assay

A competitive binding assay is a standard method to determine the binding affinity of a compound to a receptor.

  • Objective: To determine the binding affinity (Kd or Ki) of this compound for the Ecdysone Receptor.

  • Materials:

    • Purified Ecdysone Receptor (EcR) and Ultraspiracle protein (USP).

    • Radiolabeled ecdysteroid ligand (e.g., [³H]ponasterone A).

    • This compound.

    • Assay buffer (e.g., Tris-HCl buffer with appropriate additives).

    • Scintillation counter.

  • Procedure:

    • Incubate a constant concentration of the radiolabeled ligand with the purified EcR/USP heterodimer.

    • Add increasing concentrations of unlabeled this compound to compete for binding with the radiolabeled ligand.

    • After reaching equilibrium, separate the bound from the free radioligand using a method like gel filtration or filter binding.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The equilibrium dissociation constant (Ki) for this compound can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway: Ecdysone Receptor Signaling

The binding of an ecdysteroid like this compound to the EcR/USP heterodimer induces a conformational change, leading to the recruitment of coactivators and the initiation of target gene transcription.

Ecdysone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25R_Inokosterone This compound EcR_USP EcR/USP Heterodimer 25R_Inokosterone->EcR_USP Binds EcR EcR EcR->EcR_USP USP USP USP->EcR_USP DNA DNA (EcRE) EcR_USP->DNA Binds to Ecdysone Response Element Coactivators Coactivators EcR_USP->Coactivators Recruits Transcription Gene Transcription DNA->Transcription Coactivators->Transcription Initiates

Ecdysone Receptor Signaling Pathway
Estrogen Receptor 1 (ESR1)

Recent studies have identified Inokosterone as a potential ligand for Estrogen Receptor 1 (ESR1), suggesting a role in modulating estrogen signaling. This interaction is particularly relevant in the context of inflammatory diseases like rheumatoid arthritis, where estrogen signaling plays a complex role.

Experimental Protocol: Estrogen Receptor Alpha (ERα) Competitive Binding Assay

This assay determines the ability of this compound to compete with a known ligand for binding to ERα.

  • Objective: To determine the IC50 value of this compound for ERα.

  • Materials:

    • Purified human ERα protein.

    • Fluorescently labeled estradiol (B170435) or a radiolabeled estrogen.

    • This compound.

    • Assay buffer.

    • Plate reader capable of fluorescence polarization or scintillation counting.

  • Procedure:

    • A fixed concentration of fluorescently labeled estradiol is incubated with ERα.

    • Increasing concentrations of this compound are added to the mixture.

    • The binding of the fluorescent ligand to ERα is measured by fluorescence polarization. A decrease in polarization indicates displacement by the competitor.

    • Alternatively, a radiolabeled estrogen can be used, and binding is measured by scintillation counting after separation of bound and free ligand.

    • The IC50 value is determined from the dose-response curve.

Logical Relationship: Inokosterone and ESR1 in Rheumatoid Arthritis

The proposed mechanism involves the binding of Inokosterone to ESR1, which is upregulated in rheumatoid arthritis patients, potentially modulating the inflammatory response.

Inokosterone_ESR1_RA Inokosterone Inokosterone ESR1 Estrogen Receptor 1 (Upregulated in RA) Inokosterone->ESR1 Binds to Inflammatory_Response Inflammatory Response ESR1->Inflammatory_Response Modulates Rheumatoid_Arthritis Rheumatoid Arthritis Inflammatory_Response->Rheumatoid_Arthritis Contributes to

Inokosterone, ESR1, and Rheumatoid Arthritis
PI3K/Akt Signaling Pathway (Muscle Growth)

The anabolic effects of ecdysteroids on muscle growth are thought to be mediated, at least in part, through the activation of the PI3K/Akt signaling pathway, a key regulator of protein synthesis.

Experimental Protocol: Western Blot Analysis for PI3K/Akt Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the PI3K/Akt pathway, indicating its activation.

  • Objective: To determine if this compound activates the PI3K/Akt pathway in muscle cells.

  • Materials:

    • Muscle cell line (e.g., C2C12 myotubes).

    • This compound.

    • Lysis buffer.

    • Primary antibodies against total and phosphorylated forms of Akt (e.g., p-Akt Ser473) and other downstream targets (e.g., mTOR, S6K).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Western blotting equipment.

  • Procedure:

    • Treat muscle cells with varying concentrations of this compound for different time points.

    • Lyse the cells to extract total protein.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the total and phosphorylated forms of Akt and its downstream targets.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Signaling Pathway: PI3K/Akt Pathway in Muscle Protein Synthesis

Activation of the PI3K/Akt pathway by this compound would lead to a cascade of phosphorylation events culminating in increased muscle protein synthesis.

PI3K_Akt_Pathway 25R_Inokosterone 25R_Inokosterone Receptor Cell Surface Receptor 25R_Inokosterone->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (active) PIP3->pAkt Activates Akt Akt (inactive) Akt->pAkt mTOR mTOR pAkt->mTOR Activates Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis Promotes

PI3K/Akt Signaling in Muscle Growth
NF-κB Signaling Pathway (Anti-inflammatory Effects)

The anti-inflammatory properties of some steroids are mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. It is hypothesized that this compound may exert similar effects.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a compound.

  • Objective: To determine if this compound inhibits NF-κB activation.

  • Materials:

    • A cell line (e.g., HEK293 or macrophages) stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.

    • An inflammatory stimulus (e.g., TNF-α or LPS).

    • This compound.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Pre-treat the transfected cells with various concentrations of this compound.

    • Stimulate the cells with an inflammatory agent to activate the NF-κB pathway.

    • After a defined incubation period, lyse the cells.

    • Add the luciferase assay reagent to the cell lysate.

    • Measure the luminescence produced, which is proportional to the NF-κB transcriptional activity.

    • A decrease in luminescence in the presence of this compound indicates inhibition of the NF-κB pathway.

Signaling Pathway: NF-κB Inhibition

Inhibition of the NF-κB pathway by this compound would prevent the transcription of pro-inflammatory genes.

NFkB_Inhibition Inflammatory_Stimulus Inflammatory_Stimulus IKK IKK Complex Inflammatory_Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_active NF-κB (active) IkB->NFkB_active Degrades, releasing NFkB_inactive NF-κB (inactive) NFkB_inactive->IkB Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces 25R_Inokosterone 25R_Inokosterone 25R_Inokosterone->IKK Inhibits?

Hypothesized NF-κB Pathway Inhibition
Bone Morphogenetic Protein 2 (BMP2) Signaling Pathway (Bone Metabolism)

Inokosterone has been shown to promote the osteogenic differentiation of bone marrow mesenchymal stem cells by activating the BMP2 signaling pathway, suggesting its potential in treating bone loss disorders like osteoporosis.

Experimental Protocol: Analysis of BMP2 Signaling Pathway Activation

Activation of the BMP2 pathway is typically assessed by measuring the expression of downstream target genes and markers of osteogenic differentiation.

  • Objective: To confirm and quantify the effect of Inokosterone on the BMP2 signaling pathway and osteogenic differentiation.

  • Materials:

    • Bone marrow mesenchymal stem cells (BMSCs).

    • Inokosterone.

    • Osteogenic differentiation medium.

    • Reagents for quantitative PCR (qPCR) to measure mRNA levels of BMP2, Runx2, and other osteogenic markers.

    • Alkaline phosphatase (ALP) activity assay kit.

    • Alizarin Red S staining solution for mineralization.

  • Procedure:

    • Culture BMSCs in osteogenic differentiation medium with and without different concentrations of Inokosterone.

    • qPCR: After a specified time, extract RNA and perform qPCR to quantify the expression of BMP2, Runx2, ALP, and osteocalcin (B1147995) genes.

    • ALP Activity Assay: At various time points, lyse the cells and measure ALP activity using a colorimetric assay.

    • Alizarin Red S Staining: After several weeks of differentiation, fix the cells and stain with Alizarin Red S to visualize calcium deposits, indicating mineralization. Quantify the staining by extracting the dye and measuring its absorbance.

Signaling Pathway: BMP2 Signaling in Osteogenesis

Inokosterone-induced activation of BMP2 signaling leads to the expression of key transcription factors and ultimately to bone formation.

BMP2_Signaling Inokosterone Inokosterone BMP2_Expression Increased BMP2 Expression Inokosterone->BMP2_Expression BMP2 BMP2 BMP2_Expression->BMP2 BMP_Receptor BMP Receptor BMP2->BMP_Receptor Binds to pSmad_1_5_8 p-Smad 1/5/8 BMP_Receptor->pSmad_1_5_8 Phosphorylates Smad_1_5_8 Smad 1/5/8 Smad_1_5_8->pSmad_1_5_8 Smad_Complex Smad Complex pSmad_1_5_8->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to Runx2 Runx2 Expression Nucleus->Runx2 Induces Osteogenic_Differentiation Osteogenic Differentiation Runx2->Osteogenic_Differentiation Promotes

BMP2 Signaling Pathway in Osteogenesis

Quantitative Data Summary

As of the current literature survey, specific quantitative data such as binding affinities (Kd, Ki), IC50, or EC50 values for this compound with its potential therapeutic targets are not widely available. The following table summarizes the types of quantitative data that are needed and would be generated from the experimental protocols described above.

Target/PathwayParameterTypical Value Range (for active compounds)Relevance
Ecdysone Receptor Ki (nM)1 - 100Potency of interaction
Estrogen Receptor 1 IC50 (nM)10 - 1000Potency of competitive binding
PI3K/Akt Pathway Fold change in p-Akt> 1.5Activation of anabolic signaling
NF-κB Pathway IC50 (µM)1 - 50Potency of anti-inflammatory effect
BMP2 Signaling Fold change in Runx2 mRNA> 2Induction of osteogenic differentiation

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics due to its pleiotropic effects on various biological pathways. The primary potential targets identified so far include the Ecdysone Receptor, Estrogen Receptor 1, and key signaling pathways regulating muscle growth, inflammation, and bone metabolism. However, a significant gap in the current knowledge is the lack of robust quantitative data to characterize the interactions of this compound with these targets.

Future research should focus on:

  • Quantitative Binding Studies: Performing competitive binding assays to determine the precise binding affinities of this compound for its putative receptors.

  • Dose-Response Analyses: Conducting in vitro and in vivo studies to establish clear dose-response relationships for its various biological effects.

  • Mechanism of Action Studies: Utilizing techniques such as RNA sequencing and proteomics to gain a more comprehensive understanding of the downstream effects of this compound on a global cellular level.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of muscle wasting, inflammatory diseases, and osteoporosis.

The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to systematically investigate the therapeutic potential of this compound and to generate the much-needed quantitative data to advance its development as a therapeutic agent.

An In-Depth Technical Guide to Phytoecdysteroids Structurally and Functionally Similar to 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids, a class of polyhydroxylated steroidal compounds produced by plants, have garnered significant attention for their diverse pharmacological activities in mammals. These activities, which include anabolic, adaptogenic, anti-inflammatory, and antioxidant effects, are exerted without the androgenic side effects associated with synthetic anabolic steroids. This technical guide focuses on phytoecdysteroids that are structurally and functionally analogous to 25R-Inokosterone, a prominent member of this class. By providing a comprehensive overview of their comparative biological activities, underlying signaling pathways, and the experimental methodologies used for their characterization, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Structural Analogs of this compound

This compound belongs to the ecdysteroid family, characterized by a C27 cholestane (B1235564) skeleton. Its structure is highly similar to other biologically active phytoecdysteroids, with minor variations in hydroxylation patterns and side-chain modifications influencing their biological potency. Key structural analogs include 20-Hydroxyecdysone (the most common phytoecdysteroid), Turkesterone, and the 25S-epimer of Inokosterone. The fundamental ecdysteroid backbone consists of a cis-fused A/B ring junction and a 7-en-6-one chromophore, which are crucial for biological activity.

Quantitative Biological Activity

The biological efficacy of phytoecdysteroids is often compared through various quantitative assays. While comprehensive comparative data for this compound against a wide range of analogs is still an active area of research, existing studies provide valuable insights into their relative potencies.

Table 1: Comparative Anabolic and Toxicological Data of Selected Phytoecdysteroids

CompoundAnabolic Activity (relative to vehicle)Acute Toxicity (LD50 in mice, i.p.)Reference(s)
20-Hydroxyecdysone Potent anabolic effects observed6.4 g/kg[1]
Inokosterone (25R/25S mixture) Potent anabolic effects observed7.8 g/kg[1]
Turkesterone Reported to be a more potent anabolic agent than 20-hydroxyecdysoneData not available[2]

Note: Direct quantitative comparisons of anabolic activity are often qualitative in the literature. More rigorous comparative studies are needed to establish a precise hierarchy of potency.

Signaling Pathways

The biological effects of phytoecdysteroids are primarily mediated through their interaction with specific cellular signaling pathways. The Ecdysone Receptor (EcR), a nuclear receptor, is a key target, although evidence also points to non-genomic pathways involving membrane-associated receptors and downstream kinase cascades.

Ecdysone Receptor (EcR) Signaling Pathway

Phytoecdysteroids act as agonists for the Ecdysone Receptor (EcR), a heterodimer composed of the EcR and Ultraspiracle (USP) proteins. Upon ligand binding, the receptor complex undergoes a conformational change, leading to the recruitment of coactivators and the initiation of target gene transcription. This pathway is central to the developmental effects of ecdysteroids in insects and is thought to contribute to their anabolic effects in mammals.

Ecdysone_Receptor_Signaling cluster_nucleus Phytoecdysteroid Phytoecdysteroid (e.g., this compound) EcR_USP EcR/USP Heterodimer Phytoecdysteroid->EcR_USP Binds EcRE Ecdysone Response Element EcR_USP->EcRE Binds Transcription Gene Transcription EcRE->Transcription Initiates Proteins Protein Synthesis Transcription->Proteins Leads to

Figure 1: Ecdysone Receptor (EcR) Signaling Pathway.
MAPK/ERK Signaling Pathway

Recent evidence suggests that phytoecdysteroids can also modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This pathway is a crucial regulator of cell proliferation, differentiation, and survival. Activation of the MAPK/ERK pathway can contribute to the anabolic and tissue-regenerative effects of these compounds. 20-Hydroxyecdysone has been shown to increase the phosphorylation of ERK, a key step in the activation of this cascade.

MAPK_ERK_Signaling Phytoecdysteroid Phytoecdysteroid (e.g., 20-Hydroxyecdysone) MembraneReceptor Membrane Receptor (e.g., GPCR) Phytoecdysteroid->MembraneReceptor Activates Ras Ras MembraneReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (Phosphorylated) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Elk-1) ERK->TranscriptionFactors Activates CellularResponse Cellular Responses (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Regulates

Figure 2: MAPK/ERK Signaling Pathway Activation.
NF-κB Signaling Pathway

The anti-inflammatory effects of some phytoecdysteroids may be attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation. Inhibition of NF-κB activation can lead to a reduction in the inflammatory response. While some studies suggest phytoecdysteroids can inhibit nitric oxide (NO) production, a process often regulated by NF-κB, other research indicates no interference with this pathway by compounds like inokosterone[3]. This discrepancy highlights the need for further investigation into the specific effects of different phytoecdysteroids on NF-κB signaling.

NFkB_Signaling_Inhibition cluster_nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression Induces Phytoecdysteroid Phytoecdysteroid Phytoecdysteroid->IKK Inhibits? HPLC_Workflow Start Dried Plant Material Extraction Ultrasonic Extraction (Methanol) Start->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-UV Analysis (C18 column, 242 nm) Filtration->HPLC Quantification Quantification (External Standard Method) HPLC->Quantification End Results Quantification->End

References

Review of 25R-Inokosterone's Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone, a phytoecdysteroid, has garnered interest for its potential therapeutic effects. This technical guide provides a comprehensive review of the existing scientific literature on the biological activities of this compound. The primary focus of current research has been on its potential role in rheumatoid arthritis and its anti-aging properties. This document synthesizes the available data, outlines experimental approaches, and visualizes the hypothesized signaling pathways. However, it is critical to note that the body of research on the specific 25R isomer is limited, with a significant portion of the data stemming from computational analyses rather than extensive in vitro or in vivo experimental studies.

Core Concepts: this compound and Its Investigated Effects

This compound is a stereoisomer of Inokosterone (B78545), a naturally occurring ecdysteroid found in various plants. Ecdysteroids are known to play a role in insect molting and have been investigated for a range of pharmacological activities in vertebrates. The available literature primarily points to two areas of interest for this compound: its potential as a modulator of Estrogen Receptor 1 (ESR1) in the context of rheumatoid arthritis and its contribution to cellular longevity through antioxidative and pro-autophagy mechanisms.

Quantitative Data Summary

A thorough review of the literature reveals a scarcity of specific quantitative experimental data for this compound. The most relevant study by Mo JH, et al. (2021) focused on computational predictions and did not include in vitro or in vivo quantitative measurements of the effects of this compound. Research on the broader "inokosterone" has provided some quantitative insights into its anti-aging effects, as summarized below. It is important to exercise caution when extrapolating these findings to the specific 2S-isomer.

Table 1: Effects of Inokosterone on Yeast and Mammalian Cell Longevity

Organism/Cell LineParameter MeasuredTreatment Concentration (µM)Result
Saccharomyces cerevisiae (K6001 yeast)Replicative LifespanNot specifiedExtended
Saccharomyces cerevisiae (YOM36 yeast)Chronological LifespanNot specifiedExtended
Mammalian CellsSurvival under Oxidative StressNot specifiedEnhanced
Saccharomyces cerevisiaeReactive Oxygen Species (ROS)Not specifiedDecreased
Saccharomyces cerevisiaeLipid PeroxidationNot specifiedDecreased
YOM38-GFP-ATG8 yeastMacroautophagy and MitophagyNot specifiedIncreased

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following methodologies are based on the computational study by Mo JH, et al. and general practices for the assays mentioned in the broader inokosterone literature.

Bioinformatics and Molecular Docking (as per Mo JH, et al., 2021)
  • Objective: To identify potential protein targets of Inokosterone in the context of rheumatoid arthritis.

  • Methodology:

    • Target Gene Identification: Bioinformatics tools for traditional Chinese medicine were used to predict the target genes of active ingredients from Cyathula Officinalis, including Inokosterone.

    • Protein-Protein Interaction Analysis: The interaction between the predicted target genes was analyzed using STRING and Genemania databases.

    • Transcriptome Analysis: The transcriptome of rheumatoid arthritis patients was compared to healthy controls using the GSE121894 dataset and analyzed with the R program package Limma to identify differentially expressed genes.

    • Molecular Docking: The molecular model of Estrogen Receptor 1 (ESR1) in complex with estradiol (B170435) (PDB ID: 1A52) was used as the basis for molecular docking analysis with Inokosterone using SYBYL software.

General Protocol for In Vitro Osteoclastogenesis Assay

While no specific study has been identified for this compound, a general protocol to investigate its effect on osteoclast differentiation would be as follows:

  • Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW264.7 cells are cultured in α-MEM supplemented with 10% fetal bovine serum and antibiotics.

  • Induction of Osteoclastogenesis: Cells are stimulated with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce differentiation into osteoclasts.

  • This compound Treatment: Cells are treated with varying concentrations of this compound at the time of RANKL stimulation.

  • TRAP Staining: After several days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of TRAP-positive multinucleated cells is then quantified.

  • Gene Expression Analysis (qPCR): RNA is extracted from the cells and reverse-transcribed to cDNA. Quantitative PCR is performed to measure the expression of key osteoclastogenic marker genes such as Nfatc1, c-Fos, and Acp5 (encoding TRAP).

  • Protein Expression Analysis (Western Blot): Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key signaling proteins (e.g., NFATc1, c-Fos, and phosphorylated forms of MAPKs).

Signaling Pathways and Experimental Workflows

The primary signaling pathway associated with this compound, based on computational analysis, is its interaction with Estrogen Receptor 1. The broader research on inokosterone suggests involvement in pathways related to oxidative stress and autophagy.

Hypothesized this compound Interaction with Estrogen Receptor 1

The study by Mo JH, et al. posits that Inokosterone, including the 25R isomer, directly binds to Estrogen Receptor 1 (ESR1). This interaction is predicted to be relevant in the context of rheumatoid arthritis, where ESR1 expression is significantly increased.

Inokosterone_ESR1_Interaction This compound This compound ESR1 Estrogen Receptor 1 (ESR1) This compound->ESR1 Binds to Rheumatoid Arthritis Rheumatoid Arthritis ESR1->Rheumatoid Arthritis Upregulated in

Hypothesized interaction of this compound with ESR1 in rheumatoid arthritis.
Inokosterone's Role in Anti-aging via Antioxidative Stress and Mitophagy

Research on inokosterone suggests a mechanism of action for promoting longevity that involves the reduction of oxidative stress and the induction of mitophagy, a specialized form of autophagy for the removal of damaged mitochondria.

Inokosterone_Anti_Aging_Pathway cluster_inokosterone Inokosterone cluster_cellular_effects Cellular Effects cluster_outcomes Outcomes Inokosterone Inokosterone Antioxidative_Stress Increased Antioxidative Stress Response Inokosterone->Antioxidative_Stress Mitophagy Increased Mitophagy Inokosterone->Mitophagy ROS_Reduction Decreased ROS Antioxidative_Stress->ROS_Reduction Cell_Survival Enhanced Cell Survival Mitophagy->Cell_Survival Lifespan_Extension Extended Lifespan ROS_Reduction->Lifespan_Extension Cell_Survival->Lifespan_Extension

Proposed mechanism of Inokosterone's anti-aging effects.
Experimental Workflow for Investigating this compound's Effects on Osteoclastogenesis

The following diagram outlines a logical workflow for future experimental studies to validate the effects of this compound on osteoclast differentiation.

Experimental_Workflow Start Start Cell_Culture Culture BMMs or RAW264.7 cells Start->Cell_Culture Induction Induce Osteoclastogenesis (M-CSF + RANKL) Cell_Culture->Induction Treatment Treat with this compound (various concentrations) Induction->Treatment TRAP_Staining TRAP Staining and Quantification Treatment->TRAP_Staining Gene_Expression Gene Expression Analysis (qPCR for Nfatc1, c-Fos) Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot for NFATc1, c-Fos) Treatment->Protein_Expression Data_Analysis Data Analysis and Interpretation TRAP_Staining->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis End End Data_Analysis->End

A proposed experimental workflow to study this compound's effect on osteoclastogenesis.

Conclusion and Future Directions

The current body of scientific literature provides preliminary, largely computational, evidence for the biological effects of this compound, particularly its potential interaction with Estrogen Receptor 1. While broader studies on "inokosterone" suggest anti-aging properties through antioxidative and pro-autophagy mechanisms, there is a significant gap in our understanding of the specific actions of the 25R isomer.

Future research should prioritize rigorous in vitro and in vivo experimental studies to:

  • Validate the predicted interaction between this compound and ESR1.

  • Quantify the effects of this compound on cellular processes such as inflammation, osteoclastogenesis, and autophagy.

  • Elucidate the detailed signaling pathways modulated by this compound.

  • Conduct isomer-specific studies to differentiate the biological activities of 25R- and 25S-Inokosterone.

Such studies are essential to build a robust understanding of this compound's therapeutic potential and to guide future drug development efforts.

Preliminary Studies on the Anabolic Effects of 25R-Inokosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary scientific studies on the anabolic effects of 25R-Inokosterone, a phytoecdysteroid. Due to the limited availability of research specifically focused on the 25R isomer of inokosterone (B78545), this document also draws upon the more extensive research conducted on its close analog, 20-hydroxyecdysone (B1671079) (ecdysterone), to provide a broader context for its potential anabolic activities. This guide summarizes the available quantitative data on anabolic effects, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows. The information presented is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, endocrinology, and drug development who are interested in the potential therapeutic or performance-enhancing applications of this compound.

Introduction to this compound and Phytoecdysteroids

Phytoecdysteroids are a class of naturally occurring steroid compounds found in various plants, where they are believed to play a role in defense against insect pests. Structurally similar to insect molting hormones, these compounds have garnered significant scientific interest due to their diverse pharmacological effects in mammals, including anabolic, adaptogenic, and anti-diabetic properties. Among the numerous identified phytoecdysteroids, 20-hydroxyecdysone (ecdysterone) is the most extensively studied. Inokosterone, and specifically its 25R isomer, is a related phytoecdysteroid that has been isolated from plants such as Achyranthes bidentata. While research on this compound is still in its nascent stages, the broader body of evidence on phytoecdysteroids suggests its potential as an anabolic agent.

Quantitative Data on Anabolic Effects

Direct quantitative data on the anabolic effects of this compound are scarce in publicly available literature. However, a seminal quantitative structure-activity relationship (QSAR) study by Syrov and colleagues provides comparative data on the anabolic activity of a range of phytoecdysteroids, including inokosterone (the specific isomer was not denoted in the accessible data). The anabolic activity was assessed in vivo by measuring the incorporation of a radiolabeled amino acid (¹⁴C-methionine) into the proteins of mouse liver. For a comprehensive comparison, data for the well-researched ecdysterone from the same study is also presented.

CompoundAnabolic Activity (¹⁴C-methionine incorporation in mouse liver proteins, cpm/g)Molar Anabolic Activity (log(AA))
Inokosterone125.32.098
20-Hydroxyecdysone (Ecdysterone)115.22.061
Turkesterone167.32.223
2-deoxy-α-ecdysone132.42.122

Data sourced from a QSAR study on the anabolic activity of ecdysteroids. The experimental protocol involved the administration of the compounds to mice, followed by the measurement of radiolabeled amino acid incorporation into liver proteins.[1][2]

Proposed Signaling Pathways for Anabolic Action

The precise molecular mechanisms underlying the anabolic effects of this compound have not been explicitly elucidated. However, research on ecdysterone suggests that its anabolic actions are mediated through signaling pathways that are distinct from those of classical androgenic-anabolic steroids. The prevailing hypothesis points to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth and protein synthesis.

PI3K/Akt Signaling Pathway

The proposed mechanism involves the binding of the ecdysteroid to a yet-to-be-fully-characterized cell surface receptor, which in turn activates the PI3K/Akt cascade. This activation leads to the downstream phosphorylation of key regulatory proteins, such as the mammalian target of rapamycin (B549165) (mTOR), which subsequently promotes protein synthesis and inhibits protein degradation, ultimately leading to muscle hypertrophy.

PI3K_Akt_Signaling This compound This compound Cell Surface Receptor Cell Surface Receptor This compound->Cell Surface Receptor PI3K PI3K Cell Surface Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy

Caption: Proposed PI3K/Akt signaling pathway for the anabolic effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the anabolic effects of this compound. These protocols are based on established methods used in the study of other phytoecdysteroids.

In Vitro Assessment of Myotube Hypertrophy

Objective: To determine the direct effect of this compound on skeletal muscle cell size.

Cell Line: C2C12 mouse myoblasts.

Methodology:

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum). To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) once the cells reach approximately 80-90% confluency. The cells are allowed to differentiate for 4-6 days.

  • Treatment: Differentiated myotubes are treated with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO). A positive control, such as insulin-like growth factor 1 (IGF-1), is typically included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Imaging and Analysis: After incubation, the myotubes are fixed and stained (e.g., with an antibody against myosin heavy chain). Images are captured using a microscope, and the diameter of the myotubes is measured using image analysis software. An increase in myotube diameter in the treated groups compared to the control group indicates a hypertrophic effect.

In Vivo Assessment of Muscle Hypertrophy in Rodents

Objective: To evaluate the anabolic effects of this compound on skeletal muscle mass in a living organism.

Animal Model: Male Wistar or Sprague-Dawley rats.

Methodology:

  • Acclimatization and Grouping: Animals are acclimatized for at least one week before the start of the experiment. They are then randomly assigned to different groups: a control group receiving a vehicle, and treatment groups receiving different doses of this compound (e.g., 5 mg/kg, 20 mg/kg body weight) administered orally or via injection.

  • Administration: The compound is administered daily for a specified duration (e.g., 21-28 days).

  • Functional Assessment (Optional): Functional tests, such as grip strength, can be performed at baseline and at the end of the study to assess changes in muscle function.

  • Tissue Collection: At the end of the experimental period, the animals are euthanized, and specific skeletal muscles (e.g., soleus, gastrocnemius, tibialis anterior) are carefully dissected and weighed.

  • Histological Analysis: A portion of the muscle tissue is frozen or fixed for histological analysis. Cross-sections of the muscle are stained (e.g., with H&E or specific fiber-type stains), and the cross-sectional area (CSA) of individual muscle fibers is measured. An increase in muscle weight and fiber CSA in the treated groups compared to the control group indicates an anabolic effect.

Experimental_Workflow cluster_InVitro In Vitro cluster_InVivo In Vivo C2C12 Myoblast Culture C2C12 Myoblast Culture Differentiation to Myotubes Differentiation to Myotubes C2C12 Myoblast Culture->Differentiation to Myotubes Treatment with this compound Treatment with this compound Differentiation to Myotubes->Treatment with this compound Incubation Incubation Treatment with this compound->Incubation Imaging and Myotube Diameter Measurement Imaging and Myotube Diameter Measurement Incubation->Imaging and Myotube Diameter Measurement Animal Acclimatization & Grouping Animal Acclimatization & Grouping Daily Administration of this compound Daily Administration of this compound Animal Acclimatization & Grouping->Daily Administration of this compound Functional Assessment (Optional) Functional Assessment (Optional) Daily Administration of this compound->Functional Assessment (Optional) Tissue Collection Tissue Collection Daily Administration of this compound->Tissue Collection Muscle Weight & Fiber CSA Measurement Muscle Weight & Fiber CSA Measurement Tissue Collection->Muscle Weight & Fiber CSA Measurement Start Start Start->C2C12 Myoblast Culture Start->Animal Acclimatization & Grouping

Caption: General experimental workflow for assessing the anabolic effects of this compound.

Conclusion and Future Directions

The preliminary evidence, largely extrapolated from studies on related phytoecdysteroids, suggests that this compound may possess anabolic properties. The proposed mechanism of action via the PI3K/Akt signaling pathway offers a promising avenue for the development of non-androgenic anabolic agents. However, there is a clear and pressing need for further research specifically focused on this compound to substantiate these preliminary findings.

Future research should prioritize:

  • Direct Comparative Studies: In vitro and in vivo studies directly comparing the anabolic potency of this compound with its 25S isomer and other well-characterized ecdysteroids like 20-hydroxyecdysone.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways activated by this compound in skeletal muscle cells.

  • Pharmacokinetics and Bioavailability: Investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and optimize dosing strategies.

  • Safety and Toxicology: Comprehensive toxicological studies to establish a clear safety profile for this compound.

By addressing these research gaps, the scientific community can better understand the potential of this compound as a novel therapeutic agent for conditions associated with muscle wasting or as a safe and effective supplement for enhancing physical performance.

References

Methodological & Application

Application Notes & Protocols for the Extraction of 25R-Inokosterone from Achyranthes radix

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Achyranthes radix, the dried root of Achyranthes bidentata Blume, is a traditional Chinese medicine known to contain various bioactive compounds, including phytoecdysteroids. Among these, 25R-Inokosterone has garnered significant interest for its potential therapeutic properties, such as promoting osteogenic differentiation.[1] This document provides detailed protocols for the extraction and purification of this compound from Achyranthes radix and summarizes relevant quantitative data from various studies.

Data Presentation: Comparison of Extraction Methods

The efficiency of extracting active compounds from Achyranthes radix can vary significantly depending on the methodology employed. While direct comparative studies on the yield of this compound are limited, the following table summarizes the reported yields of total extract from different methods.

Extraction MethodSolvent SystemKey ParametersStarting MaterialYield of Crude ExtractSource
Hot Water ExtractionDistilled WaterBoiled at 100°C for 3 hours5 kg A. radix~40% (w/w)[2]
Hot Water ExtractionDistilled WaterReflux at 100°C for 3 hours1 kg A. radix29.85% (w/w)[3]
Ethanol-Ether Reflux & Water Decoction (Embodiment 1)1. Ethanol (B145695):Ether (1:9, v/v)2. Water1. Reflux for 30 min2. Decoction for 30 min100 g A. bidentata21 g (21%)[4]
Ethanol-Ether Reflux & Water Decoction (Embodiment 2)1. Ethanol:Ether (1:9, v/v)2. Water1. Reflux for 40 min2. Decoction for 20 min100 g A. bidentata23 g (23%)[4]
Ethanol-Ether Reflux & Water Decoction (Embodiment 3)1. Ethanol:Ether (1:9, v/v)2. Water1. Reflux for 20 min2. Decoction for 40 min100 g A. bidentata19 g (19%)[4]

Note: The content of this compound within the crude extract requires further purification and quantification, typically by High-Performance Liquid Chromatography (HPLC). One study identified the content of ecdysterone, this compound, and 25S-inokosterone to be in the range of 0.25–0.98 mg/g of the dried extract.[3]

Experimental Protocols

Protocol 1: Extraction of Crude Phytoecdysteroids from Achyranthes radix

This protocol details a common method for obtaining a crude extract enriched with phytoecdysteroids.

1. Materials and Equipment:

  • Dried roots of Achyranthes bidentata

  • Grinder or mill

  • 95% Ethanol (EtOH)

  • Round-bottom flask and reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Freeze-dryer (optional)

2. Procedure:

  • Preparation of Plant Material: Take dried Achyranthes radix and pulverize it into a coarse powder using a grinder.

  • Solvent Extraction:

    • Place 1 kg of the powdered Achyranthes radix into a 10 L round-bottom flask.

    • Add 8 L of 95% ethanol to the flask.

    • Set up the reflux apparatus and heat the mixture to a gentle boil using a heating mantle.

    • Maintain the reflux for 4 hours.

  • Filtration and Re-extraction:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through a Buchner funnel to separate the plant residue from the ethanol solution.

    • Return the plant residue to the round-bottom flask and repeat the reflux extraction with another 8 L of 95% ethanol for 4 hours.

    • Filter the mixture again and combine the two ethanol extracts.

  • Concentration:

    • Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator at a temperature of 50-60°C until the ethanol is completely removed. This will result in a viscous crude extract.

  • Drying:

    • For complete drying, the concentrated crude extract can be lyophilized using a freeze-dryer or dried in a vacuum oven at a low temperature.

    • The resulting dried powder is the crude phytoecdysteroid extract.

Protocol 2: Purification of this compound

This protocol describes a multi-step chromatographic procedure to isolate this compound from the crude extract.

1. Materials and Equipment:

  • Crude phytoecdysteroid extract

  • Silica (B1680970) gel (100-200 mesh) for column chromatography

  • Glass chromatography column

  • Solvents: Chloroform (B151607) (CHCl₃), Methanol (B129727) (MeOH), Ethyl Acetate (EtOAc)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • HPLC-grade solvents: Methanol (MeOH), Water (H₂O)

  • Analytical HPLC system for fraction analysis

  • Rotary evaporator

  • Vials for fraction collection

2. Procedure:

Part A: Silica Gel Column Chromatography (Initial Fractionation)

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in chloroform.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the proportion of methanol (e.g., 95:5, 90:10, 80:20, v/v).[3]

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling Fractions: Combine the fractions that show enrichment of inokosterone (B78545) isomers based on the analytical results. Concentrate the pooled fractions using a rotary evaporator.

Part B: Preparative HPLC (Final Purification)

  • Sample Preparation: Dissolve the inokosterone-enriched fraction from the previous step in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient system of methanol and water. A typical starting point is 40-70% methanol in water.[3]

    • Flow Rate: A typical flow rate for a preparative column is 8-10 mL/min.[3]

    • Detection: UV detector set at 245 nm.[4]

  • Injection and Fractionation: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the peaks of interest. The 25R and 25S epimers of inokosterone should elute as distinct peaks.[5]

  • Purity Analysis and Final Product:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator and then dry under vacuum to obtain the purified this compound.

Visualizations

Experimental Workflow

Extraction_Workflow start_end start_end process process input_output input_output decision decision A Start: Dried Achyranthes radix B Pulverization A->B C Ethanol Reflux Extraction B->C D Filtration & Concentration C->D E Crude Phytoecdysteroid Extract D->E F Silica Gel Column Chromatography E->F G Inokosterone-Enriched Fraction F->G H Preparative HPLC (C18) G->H I Purity Analysis (Analytical HPLC) H->I J Pure this compound I->J

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway

Inokosterone_Signaling ligand ligand receptor receptor protein protein tf tf process process IS Inokosterone (IS) BMP2 BMP2 Expression (Upregulated) IS->BMP2 activates Smad1 Smad1 BMP2->Smad1 activates RUNX2 RUNX2 Smad1->RUNX2 activates Osteo_Markers Osteogenic Markers (Collagen I, ALP, OCN) RUNX2->Osteo_Markers promotes expression of Differentiation Osteogenic Differentiation Osteo_Markers->Differentiation Mineralization Cellular Mineralization Differentiation->Mineralization

Caption: Inokosterone-activated BMP2 signaling in osteogenesis.[1]

References

Application Notes and Protocols for the HPLC Analysis of 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of 25R-Inokosterone using High-Performance Liquid Chromatography (HPLC). The protocols and data presented are compiled from established methodologies for the analysis of related phytoecdysteroids and specific findings on the separation of inokosterone (B78545) isomers.

Introduction

This compound is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. These compounds are of significant interest to researchers for their potential anabolic, adaptogenic, and therapeutic properties. Accurate and reliable quantification of this compound in plant extracts and finished products is crucial for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of ecdysteroids.[1] This application note outlines a comprehensive HPLC method, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

A successful HPLC analysis of this compound begins with meticulous sample preparation to extract the analyte from the matrix and remove interfering substances.

1. Sample Preparation: Extraction of this compound from Plant Material

Ecdysteroids like this compound are polar compounds, which dictates the choice of extraction solvents and cleanup procedures. The following is a general protocol for the extraction of phytoecdysteroids from dried and powdered plant material.[2][3]

  • Materials:

    • Dried and finely powdered plant material

    • Methanol (B129727) or Ethanol (HPLC grade)

    • n-Hexane (HPLC grade)

    • n-Butanol (HPLC grade)

    • Deionized water

    • Solid-Phase Extraction (SPE) C18 cartridges

    • Rotary evaporator

    • Centrifuge

    • Ultrasonic bath

  • Protocol:

    • Solvent Extraction:

      • Weigh an appropriate amount of the powdered plant material (e.g., 10 g).

      • Extract the powder with a suitable solvent such as methanol or ethanol. This can be done using techniques like Soxhlet extraction, sonication, or reflux extraction for a defined period (e.g., 2-4 hours).[2]

    • Solvent Partitioning (Defatting):

      • Evaporate the initial solvent extract to near dryness using a rotary evaporator.

      • Resuspend the residue in a mixture of 80% aqueous methanol and n-hexane.

      • Shake vigorously and allow the layers to separate. The non-polar lipids and chlorophyll (B73375) will partition into the n-hexane layer. Discard the hexane (B92381) layer.[2]

      • Repeat the n-hexane wash to ensure complete removal of non-polar interferences.

    • Further Partitioning:

      • Evaporate the methanol from the defatted extract.

      • Partition the remaining aqueous layer with n-butanol. The more polar ecdysteroids, including this compound, will move into the n-butanol phase.[2]

      • Collect the n-butanol layer and evaporate it to dryness.

    • Solid-Phase Extraction (SPE) Clean-up:

      • Reconstitute the dried butanol extract in a small volume of 10% methanol.

      • Condition a C18 SPE cartridge by washing with methanol followed by deionized water.[3]

      • Load the sample onto the SPE cartridge.

      • Wash the cartridge with deionized water to remove highly polar impurities.

      • Elute the ecdysteroids from the cartridge with methanol.[3]

      • Evaporate the methanol eluate to dryness and reconstitute the residue in a known volume of the initial HPLC mobile phase for analysis.[3]

2. High-Performance Liquid Chromatography (HPLC) Analysis

The following HPLC conditions are based on methods developed for the separation of ecdysteroids, including inokosterone isomers.[3][4] Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for ecdysteroid separation.

    • Mobile Phase: A gradient elution using acetonitrile (B52724) and water is often employed. The addition of a small amount of acid, like trifluoroacetic acid (TFA) or acetic acid (e.g., 0.1%), can improve peak shape. For the specific separation of 25R and 25S-inokosterone isomers, the addition of silver nitrate (B79036) (AgNO₃) to the mobile phase has been shown to enhance resolution.[2]

      • Solvent A: Water (with or without 0.1% TFA)

      • Solvent B: Acetonitrile (with or without 0.1% TFA)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Detection Wavelength: Ecdysteroids typically exhibit maximum UV absorbance around 245 nm due to their α,β-unsaturated ketone chromophore. Therefore, a detection wavelength of 245 nm is recommended.

    • Injection Volume: 10-20 µL

Data Presentation

Quantitative data for a validated HPLC method for this compound is summarized below. Note: As specific validated data for this compound is not widely published, the following table includes typical performance characteristics observed for closely related ecdysteroids like 20-hydroxyecdysone. These values should be established and verified during in-house method validation for this compound.

ParameterTypical Value
Retention Time (RT) Dependent on specific column and gradient conditions.
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Mandatory Visualizations

Diagrams of Experimental Workflows and Logical Relationships

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis plant_material Powdered Plant Material extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction partitioning1 Liquid-Liquid Partitioning (vs. n-Hexane) extraction->partitioning1 Remove Lipids partitioning2 Liquid-Liquid Partitioning (vs. n-Butanol) partitioning1->partitioning2 spe Solid-Phase Extraction (SPE) (C18 Cartridge) partitioning2->spe Concentrate Ecdysteroids final_sample Final Sample for Injection spe->final_sample Clean-up and Reconstitute injection Sample Injection final_sample->injection hplc_system HPLC System separation C18 Reversed-Phase Column injection->separation detection UV Detection at 245 nm separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Experimental workflow for the extraction and HPLC analysis of this compound.

Caption: Logical relationship between HPLC parameters and the resulting analytical output.

References

Application Notes and Protocols for Cell Culture Assays Using 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid, is a member of a class of compounds that have garnered interest for their potential biological activities in mammalian cells. While research is ongoing, initial studies suggest that ecdysteroids may influence various cellular processes, including cell proliferation, apoptosis, and key signaling pathways. These application notes provide a comprehensive guide for investigating the effects of this compound in in vitro cell culture models, with a focus on cancer cell lines. The following protocols and guidelines are intended to assist researchers in designing and executing experiments to elucidate the mechanism of action of this compound.

Potential Applications in Cell Culture

  • Anti-cancer drug screening: Evaluating the cytotoxic and cytostatic effects of this compound on various cancer cell lines.

  • Mechanism of action studies: Investigating the molecular pathways modulated by this compound, such as the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.

  • Apoptosis induction studies: Determining the ability of this compound to induce programmed cell death in cancer cells.

  • Cell cycle analysis: Assessing the impact of this compound on cell cycle progression.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the dose-dependent effect of this compound on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)4825.5
HeLa (Cervical Cancer)4832.8
A549 (Lung Cancer)4845.2
HepG2 (Liver Cancer)4828.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol utilizes flow cytometry to quantify the induction of apoptosis by this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation:

Table 2: Hypothetical Quantitative Analysis of Apoptosis Induced by this compound in MCF-7 Cells (48h)

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (IC50)60.8 ± 3.525.4 ± 2.813.8 ± 1.9
This compound (2x IC50)35.1 ± 4.245.7 ± 3.119.2 ± 2.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Data should be presented as mean ± standard deviation from at least three independent experiments.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the DNA content.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

Table 3: Hypothetical Effect of this compound on Cell Cycle Distribution in HeLa Cells (48h)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.3 ± 2.830.1 ± 1.914.6 ± 1.5
This compound (IC50)68.7 ± 3.115.4 ± 2.215.9 ± 1.8
This compound (2x IC50)75.2 ± 3.58.9 ± 1.715.9 ± 2.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Data should be presented as mean ± standard deviation from at least three independent experiments.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is to investigate the effect of this compound on the activation of key proteins in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Data Presentation:

Table 4: Hypothetical Densitometric Analysis of Key Signaling Proteins in A549 Cells Treated with this compound (24h)

Treatmentp-Akt/Akt Ratiop-mTOR/mTOR Ratiop-ERK/ERK Ratio
Vehicle Control1.00 ± 0.121.00 ± 0.151.00 ± 0.11
This compound (IC50)0.45 ± 0.080.38 ± 0.090.62 ± 0.10

Note: The data presented in this table is hypothetical and for illustrative purposes only. Data should be presented as mean ± standard deviation from at least three independent experiments.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis & Interpretation cell_culture Cancer Cell Line (e.g., MCF-7, HeLa, A549) seeding Seed cells in appropriate plates cell_culture->seeding treatment Treat cells for 24, 48, or 72h seeding->treatment inokosterone This compound (serial dilutions) inokosterone->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist pathway_analysis Analyze Protein Expression/Activation western_blot->pathway_analysis conclusion Elucidate Mechanism of Action ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion pathway_analysis->conclusion

Caption: Experimental workflow for assessing the in vitro effects of this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inokosterone This compound (Hypothesized Target) Inokosterone->PI3K Potential Inhibition Inokosterone->Akt Potential Inhibition

Caption: Hypothesized modulation of the PI3K/Akt/mTOR signaling pathway by this compound.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates Inokosterone This compound (Hypothesized Target) Inokosterone->Raf Potential Inhibition Inokosterone->MEK Potential Inhibition

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.

References

Animal Models for Studying Phytoecdysteroid Effects: Application Notes and Protocols for 25R-Inokosterone and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids, a class of plant-derived steroids, are gaining significant attention for their potential pharmacological benefits, including anabolic and metabolic effects, without the androgenic side effects of conventional anabolic steroids.[1][2][3] 25R-Inokosterone is a member of this family, and while specific in vivo data for this compound is limited, extensive research on the closely related and abundant phytoecdysteroid, 20-hydroxyecdysone (B1671079) (20E), provides a strong foundation for designing and interpreting animal studies. This document outlines key considerations, experimental protocols, and potential signaling pathways relevant to the in vivo investigation of this compound and other phytoecdysteroids, primarily drawing upon established rodent models for 20E.

Animal Model Selection

Rodent models, particularly mice and rats, are the most commonly used systems for evaluating the in vivo effects of phytoecdysteroids.[4][5] The choice between species and strains may depend on the specific research question. For instance, C57BL/6 mice are frequently used for metabolic and muscle growth studies[6], while Wistar and Sprague-Dawley rats are also common choices.[1] Genetic models, such as the obese Zucker rat, can be employed to investigate effects on specific pathologies like hyperlipidemia.[7]

Data Presentation: Summary of Quantitative Data from 20-Hydroxyecdysone Studies

The following tables summarize quantitative data from key studies on 20-hydroxyecdysone in rodent models. These data can serve as a reference for designing experiments and anticipating potential effect sizes for this compound.

Table 1: Effects of 20-Hydroxyecdysone on Muscle Mass and Body Weight in Rodents

Animal ModelCompound & DosageAdministration RouteDurationKey FindingsReference
C57BL/6 Mice20E (5 mg/kg/day)Continuous subcutaneous infusion5 daysSignificant increase in triceps brachii mass. No significant change in total body mass.[6]
Wistar Rats20E (5 mg/kg/day)Subcutaneous injection21 daysStrong hypertrophic effect on soleus muscle fiber size, stronger than metandienone.[8]
Wistar Rats20E (5 mg/kg)Subcutaneous injection7 daysAttenuated disuse muscle atrophy in soleus muscle.[9]
Aging C57BL/6 Mice (20 months)20E (50 mg/kg/day)Oral28 daysNo significant alteration in body, muscle, or organ mass.[10][11]

Table 2: Effects of 20-Hydroxyecdysone on Metabolic Parameters in Rodents

Animal ModelCompound & DosageAdministration RouteDurationKey FindingsReference
Obese Zucker RatsEcdysterone (0.5 g/kg diet)Oral (in diet)Not specifiedInvestigated lipid-lowering effects.[7]
C57BL/6J Mice (high-fat diet)EcdysteroneOral (in diet/gavage)Not specifiedNo alterations in plasma or liver triglyceride and cholesterol concentrations.[7]
Streptozotocin-induced steatotic Wistar RatsEcdysteroneNot specifiedNot specifiedLowered triglyceride and cholesterol concentrations.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo studies. The following protocols are based on established practices in rodent research with phytoecdysteroids.

Protocol 1: Assessment of Anabolic Effects in Mice

Objective: To determine the effect of this compound on skeletal muscle mass and protein synthesis.

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • This compound

  • Vehicle (e.g., phosphate-buffered saline (PBS), saline)

  • Osmotic pumps (for continuous infusion) or syringes and needles (for daily injections)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for pump implantation (if applicable)

  • Dissection tools

  • Analytical balance

Procedure:

  • Acclimatization: House mice for at least one week under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 animals.

  • Administration of this compound:

    • Continuous Subcutaneous Infusion (as in[6]):

      • Anesthetize mice using isoflurane (B1672236).

      • Surgically implant pre-filled osmotic pumps subcutaneously in the dorsal region. Pumps should be loaded to deliver the desired daily dose (e.g., 5 mg/kg/day) for the study duration (e.g., 7-28 days).

    • Daily Subcutaneous Injection (as in[1]):

      • Prepare a sterile solution of this compound in the chosen vehicle.

      • Administer the solution via subcutaneous injection at the same time each day.

    • Oral Gavage (as in[12]):

      • Dissolve this compound in a suitable vehicle (e.g., PBS).

      • Administer the solution directly into the stomach using a gavage needle.

  • Monitoring: Monitor animal health and body weight daily.

  • Tissue Collection: At the end of the treatment period, euthanize the mice. Carefully dissect specific muscles (e.g., triceps brachii, gastrocnemius, soleus) and organs (e.g., liver, heart, kidneys). Blot tissues dry and record their wet weight.

  • Biochemical Analysis: Snap-freeze a portion of the muscle tissue in liquid nitrogen for subsequent analysis of protein synthesis markers (e.g., phosphorylation of Akt and p70S6K) via Western blotting.

Protocol 2: Anesthesia and Analgesia in Rodents

Objective: To provide adequate anesthesia and analgesia for surgical procedures (e.g., osmotic pump implantation) and to minimize pain and distress.

General Guidelines:

  • Anesthesia and analgesia protocols should be tailored to the specific procedure and animal strain, age, and health status.[10]

  • Inhalant anesthetics like isoflurane are often preferred due to rapid induction and recovery.[10]

  • Injectable anesthetics can also be used.[10]

  • Administer analgesics to manage post-procedural pain.[10] Common choices include nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids.[10]

  • Monitor physiological parameters such as respiratory rate and body temperature during and after anesthesia.

Example Anesthesia Protocol (for a short procedure like pump implantation):

  • Induce anesthesia in an induction chamber with 3-4% isoflurane in oxygen.

  • Maintain anesthesia with 1.5-2.5% isoflurane delivered via a nose cone.

  • Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.

  • Administer a pre-operative analgesic (e.g., buprenorphine) subcutaneously.

  • Perform the surgical procedure.

  • Allow the animal to recover on a warming pad to maintain body temperature.

  • Monitor the animal until it is fully ambulatory.

Mandatory Visualizations

Signaling Pathways

The anabolic effects of phytoecdysteroids like 20-hydroxyecdysone are believed to be mediated, at least in part, through the PI3K/Akt signaling pathway, which is a key regulator of protein synthesis.[13][14]

PI3K_Akt_Pathway Phytoecdysteroid Phytoecdysteroid (e.g., this compound) GPCR_ER GPCR / ERβ Phytoecdysteroid->GPCR_ER PI3K PI3K GPCR_ER->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Activation eIF4E eIF4E-BP1 mTORC1->eIF4E Inhibition Protein_Synthesis Protein Synthesis (Muscle Growth) p70S6K->Protein_Synthesis eIF4E->Protein_Synthesis Release of Inhibition

Caption: Proposed PI3K/Akt signaling pathway for phytoecdysteroid-induced muscle protein synthesis.

Experimental Workflow

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Group Assignment (Control vs. Treatment) Acclimatization->Grouping Treatment This compound Administration (e.g., 28 days) Grouping->Treatment Monitoring Daily Monitoring (Health, Body Weight) Treatment->Monitoring Euthanasia Euthanasia and Tissue Collection Monitoring->Euthanasia Analysis Data Analysis (Wet Weights, Western Blot) Euthanasia->Analysis

References

Application Notes and Protocols for Administering 25R-Inokosterone in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid, is a compound of interest for its potential anabolic properties, particularly in the context of muscle growth and repair. These application notes provide detailed protocols for the preparation and administration of this compound to rodent models, based on established methodologies for similar phytoecdysteroids like 20-hydroxyecdysone (B1671079) (20E). The protocols and data presented herein are intended to serve as a comprehensive guide for researchers investigating the physiological effects of this compound.

Data Presentation: Quantitative Effects of Phytoecdysteroids in Rodents

The following tables summarize quantitative data from studies on 20-hydroxyecdysone (20E), a closely related phytoecdysteroid, which can be used as a reference for designing studies with this compound.

Table 1: Effects of 20-Hydroxyecdysone (20E) on Body and Muscle Mass in Mice

StrainTreatment & DurationDosageRouteChange in Body MassChange in Triceps Brachii MassChange in Other Muscle MassReference
C57BL/620E, 5 days5 mg/kg/dayContinuous subcutaneous infusionNo significant differenceIncreased (115 ± 8 mg vs. 88 ± 3 mg in control)No significant difference in tibialis anterior, biceps femoris, and gastrocnemius[1]
C57BL/620E, 15 days5 mg/kg/dayContinuous subcutaneous infusionNo significant differenceNo significant differenceNo significant difference[1]
C57BL/6 (aging, 20 months)20E, 28 days50 mg/kg/dayOral (in food pellet)No significant differenceNo significant differenceNo significant difference in plantaris[2][3]
Adult (7-8 mo) & Old (26-27 mo)20E, 7 days (post-injury)50 mg/kg/dayOral gavageNot reportedNot reported (muscle function recovered)Not reported[4]

Table 2: Effects of 20-Hydroxyecdysone (20E) on Body and Muscle Mass in Rats

StrainTreatment & DurationDosageRouteChange in Body MassChange in Soleus MassChange in EDL MassReference
Wistar20E, 8 days5 mg/kg/daySubcutaneous injectionIncreased Increased Increased [5]
Wistar (growing male)Phytoecdysteroid extract (containing 25S-Inokosterone), 15 days2, 20, 50 mg/kg/dayIntragastric injectionNot specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of this compound for administration via oral gavage.

Materials:

  • This compound powder

  • Vehicle (e.g., distilled water, 0.9% saline, or 25% propylene (B89431) glycol)[6]

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Appropriate glassware (e.g., beaker, graduated cylinder)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 5-50 mg/kg) and the body weight of the animals, calculate the total mass of this compound needed.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Select and measure the vehicle: Choose an appropriate vehicle. For poorly soluble compounds, a vehicle like 25% propylene glycol may be necessary.[6] Measure the required volume of the vehicle.

  • Dissolve/suspend the compound:

    • Add the weighed this compound to the vehicle.

    • Vortex the mixture vigorously until the compound is fully dissolved or a homogenous suspension is formed.

    • If the compound does not readily dissolve, sonication can be used to aid in dissolution or create a fine suspension.

  • Store the solution/suspension: Store the prepared solution or suspension appropriately, protecting it from light and heat if necessary. Prepare fresh solutions daily unless stability data indicates otherwise.

Protocol 2: Administration of this compound via Oral Gavage in Mice/Rats

This protocol details the procedure for administering the prepared this compound solution/suspension to rodents using oral gavage.

Materials:

  • Prepared this compound solution/suspension

  • Animal gavage needles (flexible or rigid, ball-tipped; appropriate size for the animal, e.g., 20-22 gauge for mice, 16-18 gauge for rats)

  • Syringes (1 mL or appropriate size for the calculated volume)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the animal to accurately calculate the administration volume.

    • Gently but firmly restrain the animal to prevent movement and injury. For mice, scruff the neck and back skin. For rats, a towel wrap or other appropriate restraint method may be used.

  • Volume Calculation: Calculate the exact volume to be administered based on the animal's body weight and the concentration of the prepared solution.

  • Syringe Preparation: Draw the calculated volume of the this compound solution/suspension into the syringe. Ensure there are no air bubbles.

  • Gavage Administration:

    • Position the animal in an upright position.

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

    • Slowly and steadily depress the syringe plunger to deliver the solution into the stomach.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

    • Ensure the animal has access to food and water.

Mandatory Visualizations

Signaling Pathway

The anabolic effects of phytoecdysteroids are believed to be mediated, in part, through the PI3K/Akt/mTOR signaling pathway, which is a key regulator of muscle protein synthesis.

PI3K_Akt_mTOR_Pathway Inokosterone This compound Receptor Membrane Receptor Inokosterone->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits ProteinSynthesis ↑ Muscle Protein Synthesis p70S6K->ProteinSynthesis

Caption: PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo rodent study investigating the effects of this compound.

Experimental_Workflow start Start: Animal Acclimatization grouping Randomization into Treatment Groups start->grouping treatment Daily Administration of This compound or Vehicle grouping->treatment monitoring Daily Monitoring: Body Weight, Food Intake, Clinical Signs treatment->monitoring endpoint Endpoint Measurement: (e.g., after 28 days) monitoring->endpoint euthanasia Euthanasia and Tissue Collection endpoint->euthanasia analysis Tissue Analysis: - Muscle Weight - Histology - Western Blot - qRT-PCR euthanasia->analysis data Data Analysis and Interpretation analysis->data

Caption: In vivo rodent study workflow.

References

25R-Inokosterone as a Research Tool in Muscle Hypertrophy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Compound: Detailed research specifically investigating 25R-Inokosterone's effect on muscle hypertrophy is limited in publicly available literature. The following application notes and protocols are based on the extensive research conducted on a closely related and well-studied phytoecdysteroid, 20-Hydroxyecdysone (20E) , which is expected to have a similar mechanism of action. These protocols can be adapted for the study of this compound.

Application Notes

Phytoecdysteroids, such as 20-Hydroxyecdysone (20E), are a class of plant-derived steroids that have demonstrated significant anabolic properties in skeletal muscle. Unlike anabolic-androgenic steroids, these compounds do not bind to the androgen receptor, suggesting a different mechanism of action for inducing muscle hypertrophy and a potentially safer profile. Research indicates that 20E enhances protein synthesis and muscle growth, making it a valuable tool for investigating the molecular mechanisms of muscle hypertrophy and for the preclinical assessment of potential therapeutics for muscle wasting conditions like sarcopenia and cachexia.

The primary mechanism of action for 20E-induced muscle hypertrophy is believed to be the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell growth and protein synthesis. Activation of Akt by 20E leads to the downstream phosphorylation and activation of the mammalian target of rapamycin (B549165) (mTOR), which in turn promotes the translation of key proteins involved in muscle growth. Some evidence also suggests a potential interaction with the estrogen receptor beta (ERβ), which is known to play a role in the regulation of skeletal muscle growth.

Quantitative Data Summary

The following tables summarize the quantitative effects of 20-Hydroxyecdysone (20E) on markers of muscle hypertrophy from in vitro and in vivo studies.

Table 1: In Vitro Effects of 20-Hydroxyecdysone (20E) on C2C12 Myotubes

ParameterTreatment GroupConcentrationDurationResult (Fold Change vs. Control)Reference
Protein Synthesis20E1 µM2.5 hours~1.2-fold increase[1]
Myotube Diameter20E1 µM48 hoursSignificant increase[2]
Akt Phosphorylation (Ser473)20E0.1 µM2 hours~3.2 ± 0.4[3]
Akt Phosphorylation (Ser473)20E0.5 µM2 hours~4.1 ± 0.5[3]
Myostatin Gene Expression20E1 µM6 hoursSignificant decrease[4]
Myostatin Gene Expression20E10 µM6 hoursSignificant decrease[4]

Table 2: In Vivo Effects of 20-Hydroxyecdysone (20E) on Rodent Skeletal Muscle

Animal ModelMuscleDosageAdministration RouteDurationResultReference
C57BL/6 MiceTriceps Brachii5 mg/kg/dayContinuous subcutaneous infusion5 days~30% increase in muscle mass[5]
RatsSoleus & EDL5 mg/kg/daySubcutaneous injection8 daysIncreased body mass and muscle-specific fiber size[5]
RatsNot specified5 mg/kgIntraperitoneal injection7 daysEnhanced protein synthesis[6]

Experimental Protocols

Protocol 1: In Vitro Myotube Hypertrophy Assay using C2C12 Cells

This protocol details the differentiation of C2C12 myoblasts into myotubes and the subsequent treatment to assess the hypertrophic effects of a test compound like 20E.

Materials:

  • C2C12 mouse myoblasts

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin

  • Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin/Streptomycin

  • 20-Hydroxyecdysone (or this compound)

  • Phosphate Buffered Saline (PBS)

  • Reagents for immunofluorescence (e.g., anti-myosin heavy chain antibody, fluorescently labeled secondary antibody, DAPI)

  • Reagents for protein synthesis assay (e.g., [3H]-Leucine)

  • Microscope with imaging software for measuring myotube diameter

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that allows them to reach 80-90% confluency within 24-48 hours.

  • Differentiation: Once confluent, aspirate the Growth Medium, wash the cells once with PBS, and replace with Differentiation Medium.

  • Myotube Formation: Culture the cells in Differentiation Medium for 4-6 days to allow for the formation of mature, multinucleated myotubes. Replace the Differentiation Medium every 48 hours.

  • Compound Treatment: Prepare stock solutions of 20E in a suitable solvent (e.g., DMSO). Dilute the stock solution in Differentiation Medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Treat the myotubes for the desired duration (e.g., 48 hours for diameter measurement, 2-6 hours for signaling studies).

  • Assessment of Hypertrophy:

    • Myotube Diameter Measurement:

      • Fix the cells with 4% paraformaldehyde.

      • Permeabilize with 0.1% Triton X-100.

      • Stain with an antibody against a muscle-specific protein like myosin heavy chain, followed by a fluorescent secondary antibody.

      • Counterstain nuclei with DAPI.

      • Capture images using a fluorescence microscope.

      • Using imaging software (e.g., ImageJ), measure the diameter of at least 50 myotubes per condition at multiple points along each myotube.

    • Protein Synthesis Assay ([3H]-Leucine Incorporation):

      • During the last 2-4 hours of compound treatment, add [3H]-Leucine to the culture medium.

      • After incubation, wash the cells extensively with ice-cold PBS to remove unincorporated [3H]-Leucine.

      • Lyse the cells and precipitate the protein using trichloroacetic acid (TCA).

      • Measure the radioactivity of the protein pellet using a scintillation counter.

      • Normalize the radioactivity to the total protein content of each sample.

Protocol 2: In Vivo Muscle Hypertrophy Study in Rodents

This protocol describes a general procedure for evaluating the anabolic effects of 20E in a mouse or rat model.

Materials:

  • Male C57BL/6 mice or Wistar rats (8-12 weeks old)

  • 20-Hydroxyecdysone (or this compound)

  • Vehicle for administration (e.g., saline, corn oil)

  • Animal scales

  • Surgical tools for tissue dissection

  • Optimal Cutting Temperature (OCT) compound for tissue embedding

  • Liquid nitrogen or isopentane (B150273) cooled by liquid nitrogen

  • Reagents for immunohistochemistry (e.g., anti-dystrophin or anti-laminin antibody)

  • Microscope with imaging software for fiber cross-sectional area analysis

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Grouping and Dosing: Randomly assign animals to control (vehicle) and treatment groups. Prepare the 20E solution for the chosen administration route (e.g., oral gavage, subcutaneous or intraperitoneal injection) at a typical dose of 5 mg/kg body weight.

  • Treatment Period: Administer the compound or vehicle daily for a period of 1 to 4 weeks. Monitor animal body weight regularly.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect specific muscles (e.g., gastrocnemius, tibialis anterior, soleus). Weigh the muscles immediately.

  • Tissue Processing for Histology:

    • Embed a portion of the muscle belly in OCT compound and freeze rapidly in liquid nitrogen-cooled isopentane.

    • Store frozen blocks at -80°C.

    • Using a cryostat, cut transverse sections (8-10 µm thick) from the mid-belly of the muscle.

  • Muscle Fiber Cross-Sectional Area (CSA) Analysis:

    • Perform immunohistochemistry on the muscle sections using an antibody that outlines the muscle fibers, such as anti-dystrophin or anti-laminin.

    • Capture images of the stained sections.

    • Using imaging software (e.g., ImageJ), trace the outline of individual muscle fibers to calculate the CSA. Analyze a large number of fibers (e.g., >200) per muscle to ensure a representative measurement.

Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation

This protocol outlines the procedure for detecting the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in C2C12 myotubes treated with 20E.

Materials:

  • Treated C2C12 myotube lysates (from Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Protein Extraction: Lyse the treated C2C12 myotubes in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply ECL substrate, and detect the chemiluminescent signal.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 20E 20-Hydroxyecdysone GPCR GPCR / ERβ ? 20E->GPCR Binds PI3K PI3K GPCR->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates (p-p70S6K) Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy Leads to

Caption: Signaling pathway of 20-Hydroxyecdysone in muscle hypertrophy.

G cluster_invitro In Vitro Workflow cluster_analysis Analysis Methods Seed Seed C2C12 Myoblasts Differentiate Differentiate to Myotubes (4-6 days) Seed->Differentiate Treat Treat with 20E Differentiate->Treat Analyze Analyze Hypertrophy Treat->Analyze Diameter Myotube Diameter Measurement Analyze->Diameter Protein_Synth Protein Synthesis Assay Analyze->Protein_Synth Western_Blot Western Blot (PI3K/Akt) Analyze->Western_Blot

Caption: Experimental workflow for in vitro hypertrophy studies.

G cluster_invivo In Vivo Workflow cluster_analysis_vivo Analysis Methods Acclimatize Acclimatize Animals Treat Treat with 20E/Vehicle Acclimatize->Treat Dissect Dissect Muscles Treat->Dissect Analyze Analyze Hypertrophy Dissect->Analyze Mass Muscle Mass Measurement Analyze->Mass CSA Fiber CSA Analysis Analyze->CSA

Caption: Experimental workflow for in vivo hypertrophy studies.

References

Application Notes and Protocols for 25R-Inokosterone in in vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of compounds found in certain plants that exhibit a range of biological activities. Isolated from sources like Achyranthes bidentata, it is investigated for its potential therapeutic properties. Proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro experiments. These application notes provide detailed protocols for the dissolution of this compound, along with a summary of its solubility and stability, and an overview of the potential signaling pathways it modulates.

Data Presentation: Solubility and Storage of this compound

A summary of the key quantitative data for handling this compound is presented in the table below.

ParameterValueNotes
Molecular Weight 480.6 g/mol
Solubility in DMSO 50 mg/mL (104.03 mM)Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[1]
Solubility in Water Slightly soluble
Other Solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month.[1]Protect from light.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use and diluted to final working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath/sonicator

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.806 mg of this compound.

  • Adding Solvent: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For 4.806 mg, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the tube for 1-2 minutes to initially mix the powder and solvent.

    • Place the tube in an ultrasonic bath and sonicate until the solution is clear and all particulate matter is dissolved.[1] This step is crucial for achieving the maximum solubility.

  • Sterilization (Optional): If required for the specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.[1]

Protocol 2: Preparation of a Working Solution for in vitro Cell Culture Experiments

This protocol details the dilution of the DMSO stock solution into a cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thawing the Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.

  • Serial Dilution (Recommended): To achieve a low final concentration in the culture medium and to minimize the final DMSO concentration, it is recommended to perform a serial dilution.

    • For example, to achieve a final concentration of 10 µM in a final volume of 10 mL of medium, first prepare an intermediate dilution.

    • Pipette 10 µL of the 10 mM stock solution into 990 µL of sterile cell culture medium to get a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.

  • Final Dilution: Add the appropriate volume of the intermediate solution to the final volume of the cell culture medium.

    • Continuing the example, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium to achieve a final concentration of 10 µM.

  • Control Preparation: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound working solution. This is critical to distinguish the effects of the compound from the effects of the solvent.

  • Application to Cells: Immediately apply the prepared working solution (and vehicle control) to the cells in culture. Gently swirl the culture plates or flasks to ensure even distribution.

Mandatory Visualizations

Signaling Pathway of Phytoecdysteroids

Phytoecdysteroids, including this compound, are known to modulate various signaling pathways. Based on the literature for this class of compounds, a potential mechanism of action involves the PI3K/Akt and MAPK signaling pathways, leading to anti-inflammatory and cytoprotective effects through the inhibition of NF-κB and activation of the Nrf2 pathway.

phytoecdysteroid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Inokosterone This compound Inokosterone->Receptor Modulates Akt Akt PI3K->Akt IKK IKK Akt->IKK Inhibits Keap1 Keap1 Akt->Keap1 Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) NFkappaB_nuc->Inflammatory_Genes Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) Nrf2_nuc->Antioxidant_Genes Transcription

Caption: Putative signaling pathway modulated by this compound.

Experimental Workflow for in vitro Application

The following diagram illustrates the general workflow for using this compound in a typical cell-based in vitro experiment.

experimental_workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO (with sonication) weigh->dissolve stock Prepare 10 mM Stock Solution dissolve->stock store Aliquot and Store (-80°C) stock->store thaw Thaw Stock Solution store->thaw dilute Prepare Working Solution in Culture Medium thaw->dilute treat Treat Cells (and Vehicle Control) dilute->treat incubate Incubate for Desired Time treat->incubate assay Perform Downstream Assay (e.g., Viability, Western Blot, qPCR) incubate->assay end End assay->end

Caption: General workflow for preparing and using this compound in cell culture.

References

Using 25R-Inokosterone as a Positive Control in Ecdysteroid Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdysteroids are a class of steroid hormones that play a crucial role in the developmental processes of arthropods, including molting and metamorphosis. Research into ecdysteroid signaling pathways and the identification of novel ecdysteroid agonists and antagonists are critical for the development of selective insecticides and for advancements in biotechnology, such as inducible gene expression systems. In any screening or experimental setup, the use of a reliable positive control is paramount to validate the assay and ensure the accuracy of the results. 20-hydroxyecdysone (B1671079) (20E) is the most common naturally occurring and biologically active ecdysteroid and is frequently used as a positive control. However, other ecdysteroids, such as 25R-Inokosterone, can also serve as valuable positive controls, offering a different profile of activity and physicochemical properties. This document provides detailed application notes and protocols for the use of this compound as a positive control in ecdysteroid research.

Quantitative Data Summary

The biological activity of ecdysteroids can be quantified using various in vitro and in vivo assays. The half-maximal effective concentration (EC50) is a common measure of a compound's potency in in vitro assays, while the lethal dose 50 (LD50) is often used in in vivo toxicity studies. The following table summarizes the available quantitative data for this compound and compares it with the widely used positive control, 20-hydroxyecdysone (20E).

CompoundAssayOrganism/Cell LineParameterValueReference
This compound Mammalian cell-based ecdysteroid-inducible gene switchMammalian cells (CV-1, HEK293, CHO)ActivityInactive or very weakly active at 10⁻⁴ M[1]
Acute ToxicityMiceLD50 (intraperitoneal injection)7.8 g/kg[2]
Acute ToxicityMiceLD50 (ingestion)>9 g/kg[2]
20-Hydroxyecdysone (20E) Mammalian cell-based ecdysteroid-inducible gene switchMammalian cells (CV-1, HEK293, CHO)ActivityInactive or very weakly active at 10⁻⁴ M[1]
Acute ToxicityMiceLD50 (intraperitoneal injection)6.4 g/kg[2]
Acute ToxicityMiceLD50 (ingestion)>9 g/kg[2]

Ecdysteroid Signaling Pathway

Ecdysteroids exert their effects by binding to a heterodimeric nuclear receptor complex composed of the ecdysone (B1671078) receptor (EcR) and the ultraspiracle protein (USP). This ligand-receptor binding initiates a cascade of transcriptional regulation of target genes, leading to the physiological responses associated with molting and metamorphosis.

Ecdysteroid_Signaling_Pathway cluster_cell Target Cell Ecdysteroid Ecdysteroid EcR_USP_Complex EcR/USP Heterodimer Ecdysteroid->EcR_USP_Complex Binds to EcR EcR EcR->EcR_USP_Complex USP USP USP->EcR_USP_Complex DNA EcRE EcR_USP_Complex->DNA Binds to Hsp90 Hsp90 Hsp90->EcR Chaperone Transcription Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Translation mRNA->Protein_Synthesis Proteins Proteins Protein_Synthesis->Proteins Biological_Response Molting & Metamorphosis Proteins->Biological_Response

Ecdysteroid signaling pathway.

Experimental Protocols

In Vitro Luciferase Reporter Gene Assay

This assay is a highly sensitive method to quantify the ability of a compound to activate the ecdysone receptor.

Objective: To determine the EC50 value of this compound as an ecdysone receptor agonist.

Materials:

  • Insect cell line (e.g., Drosophila melanogaster S2 cells)

  • Expression plasmids for EcR and USP

  • Reporter plasmid containing an ecdysone response element (EcRE) upstream of a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound and 20-hydroxyecdysone (positive controls)

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture: Maintain the insect cell line in the appropriate medium and conditions.

  • Transfection: Co-transfect the cells with the EcR, USP, and luciferase reporter plasmids using a suitable transfection reagent. Plate the transfected cells in a multi-well plate and allow them to recover.

  • Compound Treatment: Prepare serial dilutions of this compound, 20-hydroxyecdysone, and test compounds. Add the compounds to the transfected cells and incubate for 24-48 hours.

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vivo Insect Molting Bioassay

This bioassay assesses the ability of a compound to induce molting or cause molting defects in a whole organism.

Objective: To evaluate the in vivo activity of this compound.

Materials:

  • Insect larvae of a suitable species (e.g., Galleria mellonella, Manduca sexta)

  • This compound and 20-hydroxyecdysone

  • Solvent for dissolving the compounds (e.g., ethanol, DMSO)

  • Insect Ringer's solution or saline

  • Micro-syringe for injection or materials for dietary administration

  • Rearing containers and diet

Protocol (Injection Method):

  • Compound Preparation: Dissolve this compound and 20-hydroxyecdysone in a minimal amount of solvent and then dilute to the desired concentration with insect Ringer's solution.

  • Insect Selection: Select healthy, synchronized last-instar larvae.

  • Injection: Inject a small, precise volume of the compound solution into the hemocoel of each larva. Inject a control group with the vehicle solution.

  • Observation: House the larvae individually and provide them with food. Observe the larvae daily for signs of premature molting, molting defects, or mortality.

  • Data Analysis: Record the percentage of larvae showing a response at each concentration and calculate the effective dose (ED50) or lethal dose (LD50).

Protocol (Dietary Administration Method):

  • Diet Preparation: Incorporate the test compounds into the artificial diet at various concentrations.

  • Feeding: Provide the diet containing the compounds to newly molted last-instar larvae.

  • Observation and Data Analysis: Follow steps 4 and 5 of the injection method.

Experimental Workflow for High-Throughput Screening of Ecdysteroid Agonists

The following workflow outlines a typical high-throughput screening (HTS) campaign to identify novel ecdysone receptor agonists, using this compound as a positive control.

HTS_Workflow Compound_Library Compound_Library Primary_Screening Primary Screening (e.g., Luciferase Reporter Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Positive_Control This compound Positive_Control->Primary_Screening Negative_Control Vehicle Negative_Control->Primary_Screening Dose_Response Dose-Response & EC50 Determination Hit_Identification->Dose_Response Active Compounds Secondary_Assay Secondary Assay (e.g., Receptor Binding Assay) Dose_Response->Secondary_Assay Lead_Optimization Lead_Optimization Secondary_Assay->Lead_Optimization In_Vivo_Testing In Vivo Bioassay Lead_Optimization->In_Vivo_Testing

High-throughput screening workflow.

Conclusion

This compound serves as a valuable, albeit less potent in some systems, positive control in ecdysteroid research. Its distinct chemical structure and biological activity profile compared to 20-hydroxyecdysone can provide a broader understanding of the structure-activity relationships of ecdysteroid agonists. The detailed protocols and workflows provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in their studies, ensuring the generation of robust and reliable data in the quest for novel insect control agents and biotechnological tools.

References

Measuring the Anabolic Activity of 25R-Inokosterone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. Unlike synthetic anabolic-androgenic steroids (AAS), phytoecdysteroids such as this compound and the closely related 20-hydroxyecdysone (B1671079) (20HE) are reported to exhibit anabolic properties in mammals without the associated androgenic side effects. This is primarily because they do not bind to the androgen receptor.[1][2] Instead, their mechanism of action is believed to be mediated through a cell surface G-protein coupled receptor, initiating a signaling cascade that promotes muscle protein synthesis.[1][2][3][4][5]

These application notes provide a comprehensive overview of the protocols and methodologies required to assess the anabolic activity of this compound, both in vitro and in vivo. The following sections detail experimental workflows, data presentation, and the underlying signaling pathways.

Mechanism of Action: Signaling Pathway

The anabolic effects of phytoecdysteroids like this compound are initiated by binding to a putative G-protein coupled receptor (GPCR) on the muscle cell membrane. This binding event triggers a rapid intracellular calcium (Ca2+) flux and activates Phospholipase C (PLC).[1][3] Subsequent activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical step.[1][2] Akt (also known as Protein Kinase B) is a central node in regulating cell growth and protein synthesis. Activated Akt phosphorylates and activates the mechanistic target of rapamycin (B549165) (mTOR), which in turn promotes protein synthesis through its downstream effectors, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade ultimately leads to an increase in muscle protein synthesis and cellular hypertrophy.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 25R_Inokosterone This compound GPCR G-Protein Coupled Receptor (GPCR) 25R_Inokosterone->GPCR Binding PLC Phospholipase C (PLC) GPCR->PLC Activation Ca2 ↑ Intracellular Ca2+ GPCR->Ca2 Stimulation PI3K PI3K PLC->PI3K Activation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Activation 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibition Protein_Synthesis ↑ Muscle Protein Synthesis p70S6K->Protein_Synthesis Hypertrophy Myotube Hypertrophy Protein_Synthesis->Hypertrophy

This compound non-androgenic anabolic signaling pathway.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data for the closely related phytoecdysteroid, 20-hydroxyecdysone (20HE), which shares a similar mechanism of action. These values provide a benchmark for expected outcomes when testing this compound.

Table 1: In Vitro Anabolic Effects of 20-Hydroxyecdysone (20HE) on C2C12 Myotubes

ParameterTreatment GroupResultPercent Change vs. ControlReference
Protein Synthesis ControlBaseline-[1]
20HE (1 µM)Increased~20%[1]
Myotube Diameter Control15.2 ± 1.1 µm-Hypothetical
20HE (1 µM)19.8 ± 1.5 µm+30%Hypothetical
Akt Phosphorylation ControlBaseline-[1][2]
20HE (1 µM)IncreasedSignificant[1][2]

*Hypothetical data based on qualitative descriptions of hypertrophy in the literature.

Table 2: In Vivo Anabolic Effects of 20-Hydroxyecdysone (20HE) in Rodent Models

ParameterAnimal ModelDosageDurationResultPercent Change vs. ControlReference
Grip Strength Rat5 mg/kg/day10 daysIncreasedSignificant[6]
Muscle Fiber CSA Rat5 mg/kg/day7 daysIncreased (Soleus)Significant[2]
Muscle Mass Rat5 mg/kg/day10 daysIncreased (Tibialis Ant.)Significant[6]
Fractional Synthesis Rate (FSR) Rat5 mg/kg/day10 daysIncreasedNot Quantified[6]

CSA: Cross-Sectional Area

Experimental Protocols

Protocol 1: In Vitro Assessment of Anabolic Activity in C2C12 Myotubes

This protocol details the methodology to assess the direct anabolic effects of this compound on cultured muscle cells, a critical first step in determining its biological activity.

In Vitro Experimental Workflow Start Start: C2C12 Myoblasts Culture 1. Culture myoblasts to ~80-90% confluency in Growth Medium. Start->Culture Differentiate 2. Induce differentiation by switching to Differentiation Medium (low serum). Culture->Differentiate Treat 3. Treat mature myotubes (Day 4-5) with this compound (dose-response). Differentiate->Treat Incubate 4. Incubate for 24-48 hours. Treat->Incubate Endpoint Endpoint Analysis Incubate->Endpoint Hypertrophy 5a. Myotube Hypertrophy Analysis: - Fix and image cells. - Measure myotube diameter/area. Endpoint->Hypertrophy Protein_Synthesis 5b. Protein Synthesis Assay: - Use SUnSET or similar method. - Quantify by Western Blot. Endpoint->Protein_Synthesis Signaling 5c. Signaling Pathway Analysis: - Lyse cells. - Western Blot for p-Akt, p-mTOR, etc. Endpoint->Signaling

Workflow for in vitro analysis of this compound.

1. Materials and Reagents:

  • C2C12 mouse myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • This compound stock solution (dissolved in DMSO).

  • Phosphate Buffered Saline (PBS).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Staining: Phalloidin (B8060827) for actin filaments, DAPI for nuclei.

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against phosphorylated and total Akt, mTOR, p70S6K; anti-puromycin antibody for SUnSET assay. Secondary antibodies conjugated to HRP or fluorophores.

2. Cell Culture and Differentiation:

  • Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 24-well plates for imaging, 6-well plates for protein analysis) at a density to achieve 80-90% confluency within 24-48 hours.

  • Once confluent, wash cells with PBS and replace GM with DM to induce myogenic differentiation.

  • Maintain cells in DM for 4-5 days, replacing the medium every 48 hours, until multinucleated myotubes are formed.

3. Treatment with this compound:

  • Prepare serial dilutions of this compound in DM to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO equivalent).

  • Replace the medium on the mature myotubes with the treatment media.

  • Incubate for the desired time period (e.g., 24 or 48 hours).

4. Endpoint Analysis:

  • Myotube Hypertrophy Quantification:

    • Fix cells with 4% PFA for 15 minutes.

    • Permeabilize and stain with fluorescently-labeled phalloidin and DAPI.

    • Acquire images using a fluorescence microscope.

    • Using image analysis software (e.g., ImageJ), measure the diameter or area of at least 50-100 individual myotubes per treatment condition.[7][8]

    • Calculate the fusion index: (Number of nuclei in myotubes with ≥2 nuclei / Total number of nuclei) x 100.[9]

  • Protein Synthesis Measurement (SUnSET method):

    • 30 minutes before the end of the treatment period, add puromycin (B1679871) (1-10 µg/mL) to the culture medium.

    • Lyse the cells and collect protein lysates.

    • Perform a Western blot using an anti-puromycin antibody to detect puromycin-incorporated peptides, which is proportional to the rate of global protein synthesis.

  • Signaling Pathway Analysis:

    • At the end of the treatment period, lyse the cells in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., Akt, mTOR, p70S6K) relative to their total protein levels.

Protocol 2: In Vivo Assessment of Anabolic Activity in Rodents

This protocol outlines a study to determine the anabolic effects of this compound in a rodent model, measuring functional and physiological changes in skeletal muscle.

In Vivo Experimental Workflow Start Start: Acclimatize Rodents (e.g., C57BL/6 mice or Wistar rats) Grouping 1. Randomize animals into control and treatment groups. Start->Grouping Treatment 2. Administer this compound or vehicle daily (e.g., oral gavage) for 2-4 weeks. Grouping->Treatment Monitoring 3. Monitor body weight and food intake regularly. Treatment->Monitoring Functional 4. Perform functional tests (e.g., grip strength) weekly. Monitoring->Functional Endpoint Endpoint Analysis Functional->Endpoint FSR 5a. Measure Fractional Synthesis Rate (FSR) using the 'flooding dose' technique. Endpoint->FSR Harvest 5b. Harvest skeletal muscles (e.g., Tibialis Anterior, Soleus). Endpoint->Harvest Histology 5c. Perform histological analysis for muscle fiber cross-sectional area (CSA). Harvest->Histology Biochemistry 5d. Perform biochemical analysis on muscle lysates (Western blot). Harvest->Biochemistry

Workflow for in vivo analysis of this compound.

1. Animals and Treatment:

  • Model: Male C57BL/6 mice or Wistar rats (8-10 weeks old).

  • Housing: Standard conditions with ad libitum access to food and water.

  • Groups:

    • Vehicle Control (e.g., corn oil or appropriate solvent).

    • This compound (e.g., 5-10 mg/kg body weight).

  • Administration: Daily oral gavage for a period of 2 to 4 weeks.[2]

2. Functional Assessment:

  • Grip Strength: Measure forelimb grip strength weekly using a grip strength meter to assess functional muscle strength.

3. Measurement of Muscle Protein Fractional Synthesis Rate (FSR) - "Flooding Dose" Technique:

  • Principle: This technique measures the rate of incorporation of a labeled amino acid into muscle protein over a short period. A large dose of the unlabeled amino acid is given with the tracer to rapidly equilibrate the precursor pools.

  • Procedure (on the final day of the study):

    • Administer a bolus intraperitoneal (IP) injection of a high concentration of L-phenylalanine containing a known amount of a tracer, such as L-[ring-²H₅]-phenylalanine (45 mg/kg).[10]

    • Precisely 30 minutes after the injection, euthanize the animal and rapidly collect blood (for precursor enrichment analysis) and skeletal muscles (e.g., tibialis anterior, gastrocnemius).

    • Flash-freeze tissue samples in liquid nitrogen and store at -80°C.

    • Process tissue and plasma samples to determine the enrichment of the labeled phenylalanine in the tissue protein and in the precursor pool (plasma).

    • Calculate FSR using the formula: FSR (%/hour) = (Eₚ / (Eₐ × t)) × 100 Where:

      • Eₚ is the enrichment of the tracer in the protein pool.

      • Eₐ is the mean enrichment of the tracer in the precursor (plasma) pool.

      • t is the incorporation time in hours.

4. Histological and Biochemical Analysis:

  • Muscle Fiber Cross-Sectional Area (CSA):

    • Weigh the harvested muscles.

    • Embed a portion of the muscle belly in OCT compound, freeze, and cryosection.

    • Perform Hematoxylin and Eosin (H&E) or dystrophin staining.

    • Capture images and measure the CSA of at least 100-200 individual muscle fibers per muscle sample using image analysis software.

  • Biochemical Analysis:

    • Homogenize a portion of the muscle tissue to prepare protein lysates.

    • Perform Western blotting to assess the activation of signaling proteins (p-Akt, etc.) as described in the in vitro protocol.

Conclusion

The protocols outlined provide a robust framework for the comprehensive evaluation of the anabolic activity of this compound. By combining in vitro mechanistic studies in C2C12 myotubes with in vivo functional and physiological assessments in rodent models, researchers can effectively characterize its potential as a non-androgenic anabolic agent. The key readouts—myotube hypertrophy, protein synthesis rates, and muscle mass/strength—will provide the necessary data to validate its efficacy for applications in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 25R-Inokosterone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 25R-Inokosterone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions in a direct question-and-answer format.

Q1: My this compound yield is consistently low. What are the most likely causes?

A1: Low yields of this compound can stem from several factors throughout the extraction and purification process. The primary challenges are often related to its polar, sugar-like properties, making it difficult to separate from other polar plant constituents.[1] Key areas to investigate include:

  • Suboptimal Solvent Selection: The choice of solvent is critical. Inokosterone (B78545) is a polar molecule, and using a solvent with inappropriate polarity will result in poor extraction efficiency.

  • Incomplete Extraction: The extraction time, temperature, or agitation may be insufficient to fully liberate the compound from the plant matrix.

  • Compound Degradation: Inokosterone can be sensitive to high temperatures and extreme pH levels, leading to degradation during the extraction process.

  • Inefficient Purification: Losses can occur at each purification step, particularly during column chromatography if the stationary phase and mobile phase are not optimized.

  • Complex Plant Matrix: The presence of interfering compounds like chlorophyll, lipids, and phenols in the plant extract can complicate purification and lead to co-elution, reducing the final yield of the pure compound.[1]

Q2: Which solvent system is best for extracting this compound?

A2: Polar solvents are most effective for extracting phytoecdysteroids like this compound. Aqueous mixtures of organic solvents are often superior to absolute solvents.[2]

  • Recommended Solvents: 80% methanol (B129727) or 80% ethanol (B145695) solutions are commonly used and have been shown to be effective.[1]

  • Rationale: The addition of water to the organic solvent increases the polarity, which better matches the polarity of inokosterone, thereby enhancing its solubility and extraction from the plant material.

Q3: I'm observing peak tailing and poor resolution during HPLC purification. What can I do to improve this?

A3: Peak tailing and poor resolution in HPLC are common issues that can often be resolved by systematically troubleshooting your method. Here are some common causes and solutions:

  • Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading. Flush the column with a strong solvent or, if necessary, replace it.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound. Ensure the mobile phase is freshly prepared and degassed.[1] Adjusting the pH can sometimes improve peak shape for polar compounds.

  • Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing. Using a base-deactivated column or adding a competitive base (e.g., triethylamine) to the mobile phase can mitigate this.

  • Column Voids: A void at the head of the column can cause peak distortion. This can be checked by reversing the column and flushing it. If a void is present, the column may need to be replaced.[3]

Q4: Can I use advanced extraction techniques to improve my yield?

A4: Yes, modern extraction techniques can significantly improve yield and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[4][5] This method is generally faster and can be performed at lower temperatures, reducing the risk of thermal degradation.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant matrix, leading to rapid cell lysis and release of target compounds.[6][7] MAE is known for its high efficiency and short extraction times.

  • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent. While CO2 itself is non-polar, its polarity can be modified by adding a co-solvent like ethanol, making it suitable for extracting moderately polar compounds.[8] SFE is a green technology that offers high selectivity.[8]

Q5: How can I minimize the degradation of this compound during my experiments?

A5: Phytoecdysteroids can be sensitive to certain conditions. To minimize degradation:

  • Temperature Control: Avoid prolonged exposure to high temperatures. If using heat for extraction, optimize the temperature and duration to maximize yield without causing significant degradation. Some studies suggest that while higher temperatures can initially increase extraction, they can also lead to the degradation of heat-sensitive compounds.[9]

  • pH Management: Be mindful of the pH of your extraction solvent and any subsequent solutions. Anthocyanins, for example, are known to be more stable at lower pH values.[10] While specific data for inokosterone is limited, it is prudent to avoid strongly acidic or alkaline conditions unless required for a specific purification step.

  • Light and Oxygen: Store extracts and purified compounds in dark, airtight containers to prevent photo-oxidation and degradation from atmospheric oxygen.

Quantitative Data on Extraction Methods

The selection of an appropriate extraction method and solvent is paramount for maximizing the yield of this compound. Below is a summary of findings from various studies on the extraction of phytoecdysteroids and related compounds.

Extraction MethodSolvent SystemPlant MaterialKey FindingsReference
Conventional Solvent Extraction 80% Methanol / 80% EthanolGeneral PhytoecdysteroidsEffective for polar compounds due to the aqueous organic mixture enhancing solubility.[1]
Ultrasound-Assisted Extraction (UAE) MethanolNigella sativa seedsUAE (14.89% yield) was significantly more effective than maceration (4.27%), reflux (5.89%), and Soxhlet (6.77%) for thymoquinone.[11]
Microwave-Assisted Extraction (MAE) Ethyl AcetateHeterophyllaea pustulataHigher microwave power (900W) resulted in faster extraction (15 min) compared to lower power settings.[12]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with Ethanol co-solventGreen PropolisOptimal conditions for extracting phenolic compounds were found to be 50°C and 350 bar with 1% ethanol.[13]

Detailed Experimental Protocols

Below are detailed methodologies for key experiments in the extraction and purification of this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the plant material (e.g., roots of Achyranthes bidentata) at 50-60°C to a constant weight. Grind the dried material into a fine powder.[1]

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material and place it in a suitable flask.

    • Add 20 mL of 80% methanol.[1]

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[1]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.

  • Sample Clean-up (Optional):

    • The crude extract can be further purified using Solid Phase Extraction (SPE) to remove interfering substances before HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification of this compound
  • Sample Preparation: Dissolve the concentrated crude extract in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • Use a reversed-phase C18 column (e.g., 5 µm particle size, 250 x 4.6 mm).

    • Maintain the column temperature at a constant value (e.g., 30°C) using a column oven for reproducible retention times.[1]

  • Mobile Phase and Gradient:

    • A common mobile phase for phytoecdysteroid separation is a gradient of acetonitrile (B52724) and water.

    • Example Gradient: Start with a lower concentration of acetonitrile (e.g., 10%) and gradually increase it over the run time (e.g., to 90% over 30 minutes). This allows for the separation of compounds with a range of polarities.

  • Detection:

    • Use a UV detector set at a wavelength where this compound has maximum absorbance (typically around 245 nm for ecdysteroids).

  • Fraction Collection:

    • Collect the fractions corresponding to the this compound peak based on the retention time determined from a standard injection.

  • Post-Purification:

    • Pool the collected fractions containing the purified compound.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

    • Confirm the purity of the final product using analytical HPLC.

Visualizing Experimental Workflows and Logic

To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.

Extraction_Workflow Start Plant Material (e.g., Achyranthes bidentata roots) Drying Drying (50-60°C) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Extraction (e.g., UAE with 80% Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (e.g., HPLC) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Troubleshooting_Low_Yield Low_Yield Low this compound Yield Check_Extraction Review Extraction Protocol Low_Yield->Check_Extraction Check_Purification Review Purification Protocol Low_Yield->Check_Purification Check_Degradation Assess for Degradation Low_Yield->Check_Degradation Solvent Optimize Solvent System (e.g., 80% Methanol/Ethanol) Check_Extraction->Solvent Time_Temp Adjust Extraction Time/Temp (e.g., UAE for 30-60 min) Check_Extraction->Time_Temp Method Consider Advanced Method (UAE, MAE) Check_Extraction->Method Column Check HPLC Column (Contamination, Voids) Check_Purification->Column Mobile_Phase Optimize Mobile Phase (pH, Gradient) Check_Purification->Mobile_Phase Temp_pH Control Temperature and pH During Extraction Check_Degradation->Temp_pH HPLC_Troubleshooting Problem HPLC Peak Issues (Tailing, Poor Resolution) Check_Sample Check Sample Preparation Problem->Check_Sample Check_Column Inspect HPLC Column Problem->Check_Column Check_Method Review HPLC Method Problem->Check_Method Concentration Dilute Sample (Avoid Overload) Check_Sample->Concentration Filtration Ensure Proper Filtration (0.45 µm filter) Check_Sample->Filtration Contamination Flush with Strong Solvent Check_Column->Contamination Void Check for Voids Check_Column->Void Mobile_Phase Prepare Fresh Mobile Phase Check_Method->Mobile_Phase Flow_Rate Check for Leaks/Pump Seals Check_Method->Flow_Rate Temperature Use Column Oven for Stability Check_Method->Temperature Replacement Replace Column if Necessary Contamination->Replacement Void->Replacement

References

Technical Support Center: Optimizing 25R-Inokosterone Dosage for Maximum Anabolic Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of 25R-Inokosterone for maximal anabolic response in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Disclaimer: The available scientific literature lacks a definitive dose-response curve for the anabolic effects of this compound. Much of the current understanding is extrapolated from studies on other phytoecdysteroids, most notably 20-hydroxyecdysone (B1671079) (Ecdysterone). The following information is intended to guide researchers in establishing their own dose-response relationships for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of anabolic action for this compound?

A1: While research is ongoing, the anabolic effects of ecdysteroids like this compound are not believed to be mediated by the classical androgen receptor. Instead, evidence suggests the involvement of a G-protein coupled receptor (GPCR) that initiates a signaling cascade.[1][2][3][4] This cascade is thought to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a key regulator of protein synthesis and muscle growth.[1][2][5] Some studies also suggest a potential interaction with the estrogen receptor beta (ERβ), which may contribute to the anabolic effects.[6][7]

Q2: What is a reasonable starting dose for in vitro and in vivo experiments with this compound?

A2: Due to the lack of specific data for this compound, initial doses can be extrapolated from studies on other ecdysteroids. For in vitro studies using muscle cell lines (e.g., C2C12), a starting concentration of around 1 µM has been shown to induce anabolic effects with 20-hydroxyecdysone.[6][7] For in vivo studies in rodents, a common dose for assessing the anabolic activity of ecdysteroids is 5 mg/kg of body weight, administered daily.[6][7] However, it is crucial to perform a dose-ranging study to determine the optimal concentration for this compound in your specific model.

Q3: How can I measure the anabolic response to this compound?

A3: The anabolic response can be quantified using various methods:

  • In Vitro :

    • Protein Synthesis Assays: Measuring the incorporation of radiolabeled amino acids (e.g., ³H-leucine) into muscle cells.[8]

    • Myotube Diameter/Area Measurement: Quantifying the hypertrophy of differentiated muscle cells using microscopy and image analysis software.[6][7]

    • Western Blotting: Assessing the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, mTOR, p70S6K).

  • In Vivo :

    • Muscle Mass Measurement: Direct measurement of the wet weight of specific muscles (e.g., soleus, gastrocnemius) at the end of the study.

    • Muscle Fiber Cross-Sectional Area (CSA): Histological analysis of muscle tissue to determine changes in fiber size.

    • Grip Strength Tests: A functional assessment of muscle strength.

    • Body Composition Analysis: Using techniques like DXA to measure changes in lean body mass.

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause(s) Troubleshooting Steps
No observable increase in myotube size or protein synthesis. 1. Suboptimal this compound concentration: The dose may be too low to elicit a response or too high, causing cellular stress. 2. Poor compound solubility: this compound, like other ecdysteroids, may have low aqueous solubility, leading to a lower effective concentration. 3. Cell health and differentiation status: Myoblasts may not have differentiated properly into myotubes, or the cells may be unhealthy. 4. Incorrect timing of treatment or measurement: The anabolic effects may occur over a specific time course.1. Perform a dose-response study: Test a range of concentrations (e.g., 0.01 µM to 10 µM) to identify the optimal dose. 2. Ensure proper solubilization: Dissolve this compound in a suitable solvent (e.g., DMSO) before diluting in culture medium. Include a vehicle control in your experiments. 3. Optimize cell culture conditions: Ensure proper differentiation of myoblasts into myotubes before treatment. Monitor cell viability using assays like MTT or trypan blue exclusion. 4. Conduct a time-course experiment: Measure the anabolic response at different time points after treatment (e.g., 24, 48, 72 hours).
High variability between replicate wells. 1. Inconsistent cell seeding density. 2. Uneven differentiation of myotubes. 3. Inaccurate pipetting of this compound. 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Allow sufficient time for differentiation and visually inspect wells for consistent myotube formation before treatment. 3. Use calibrated pipettes and ensure thorough mixing of the compound in the culture medium.
In Vivo Experiments
Issue Possible Cause(s) Troubleshooting Steps
No significant increase in muscle mass or strength. 1. Inadequate dosage: The administered dose may be insufficient to produce an anabolic effect. 2. Poor bioavailability: this compound may be poorly absorbed or rapidly metabolized. 3. Route of administration: The chosen route (e.g., oral gavage, intraperitoneal injection) may not be optimal. 4. Insufficient study duration: Anabolic effects may take time to manifest.1. Conduct a dose-escalation study: Test a range of doses to determine the effective dose. 2. Consider formulation strategies to improve bioavailability, such as using a suitable vehicle or delivery system. 3. Evaluate different administration routes. Intraperitoneal or subcutaneous injection may offer better bioavailability than oral administration. 4. Extend the duration of the study (e.g., from 2-4 weeks to 6-8 weeks) to allow for measurable changes in muscle mass.
High inter-animal variability. 1. Inconsistent dosing. 2. Variations in food intake and activity levels. 3. Underlying health differences in animals. 1. Ensure accurate and consistent administration of this compound to each animal. 2. House animals individually to monitor food intake and use activity monitoring systems if available. 3. Acclimatize animals properly before the study and exclude any animals that show signs of illness.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound on C2C12 Myotube Hypertrophy

This compound Concentration (µM)Average Myotube Diameter (µm) ± SDPercent Increase vs. Control
0 (Vehicle Control)15.2 ± 1.10%
0.0116.1 ± 1.35.9%
0.118.5 ± 1.521.7%
1.022.3 ± 1.846.7%
10.019.8 ± 1.630.3%

Note: This table is for illustrative purposes only and does not represent actual experimental data. Researchers should generate their own data.

Experimental Protocols

In Vitro Myotube Hypertrophy Assay

Objective: To determine the effect of this compound on the hypertrophy of C2C12 myotubes.

Methodology:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in a growth medium (e.g., DMEM with 10% FBS).

    • Seed cells into multi-well plates at a density that allows for confluence within 24-48 hours.

    • Once confluent, induce differentiation by switching to a differentiation medium (e.g., DMEM with 2% horse serum).

    • Allow cells to differentiate for 4-5 days, with media changes every 48 hours, until myotubes are well-formed.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of this compound in the differentiation medium to achieve the desired final concentrations. Include a vehicle control.

    • Replace the medium in the wells with the treatment media.

    • Incubate the cells for the desired treatment duration (e.g., 48 hours).

  • Measurement of Myotube Diameter:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Stain the cells with an antibody against a muscle-specific protein (e.g., myosin heavy chain) followed by a fluorescently labeled secondary antibody.

    • Capture images using a fluorescence microscope.

    • Use image analysis software (e.g., ImageJ) to measure the diameter of at least 50 myotubes per well.

In Vivo Anabolic Assessment in Rodents

Objective: To evaluate the effect of this compound on muscle mass and strength in a rodent model.

Methodology:

  • Animal Model and Acclimation:

    • Use an appropriate rodent model (e.g., male Wistar rats, 8-10 weeks old).

    • Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Dosing and Administration:

    • Prepare the this compound formulation in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

    • Divide the animals into groups and administer the assigned dose of this compound or vehicle daily via the chosen route (e.g., oral gavage).

    • Monitor the body weight of the animals regularly.

  • Functional Assessment:

    • Perform grip strength tests at baseline and at the end of the study.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals.

    • Carefully dissect specific muscles (e.g., soleus, gastrocnemius, plantaris) and record their wet weight.

    • A portion of the muscle can be prepared for histological analysis to measure muscle fiber cross-sectional area.

Mandatory Visualizations

Anabolic_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 25R_Inokosterone This compound GPCR G-Protein Coupled Receptor (GPCR) 25R_Inokosterone->GPCR PLC Phospholipase C (PLC) GPCR->PLC PI3K PI3K GPCR->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PIP3_gen PIP3 PI3K->PIP3_gen phosphorylates PIP2 to Akt Akt PIP3_gen->Akt activates mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Protein_Synthesis Protein Synthesis (Muscle Growth) p70S6K->Protein_Synthesis

Caption: Proposed signaling pathway for this compound-induced anabolic response.

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment A1 C2C12 Myoblast Culture A2 Differentiation into Myotubes A1->A2 A3 This compound Treatment (Dose-Response) A2->A3 A4 Measure Myotube Diameter & Protein Synthesis A3->A4 B1 Rodent Model Acclimation B2 Daily this compound Dosing (Dose-Response) B1->B2 B3 Monitor Body Weight & Grip Strength B2->B3 B4 Muscle Tissue Collection & Analysis B3->B4

References

Technical Support Center: Troubleshooting Inconsistent Results in 25R-Inokosterone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experiments with 25R-Inokosterone.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other phytoecdysteroids like 20-hydroxyecdysone (B1671079) (20E)?

A1: this compound is a phytoecdysteroid, a class of steroid hormones found in plants. It is a stereoisomer of inokosterone (B78545), with the 'R' configuration at the 25th carbon position.[1] While structurally similar to the more commonly studied 20-hydroxyecdysone (20E), this stereoisomeric difference can lead to variations in biological activity, receptor binding affinity, and metabolism. Therefore, experimental results obtained with 20E may not be directly extrapolated to this compound.

Q2: What is the primary mechanism of action for this compound in mammalian cells?

A2: Unlike in insects where ecdysteroids bind to the ecdysone (B1671078) receptor (EcR), the anabolic effects of phytoecdysteroids in mammals are not mediated by this receptor.[2] Current evidence suggests that the effects of compounds like 20E, and likely this compound, are mediated through a G-protein coupled receptor (GPCR), potentially the Mas1 receptor, or through the estrogen receptor beta (ERβ).[3][4] Activation of these receptors is believed to initiate downstream signaling cascades, most notably the PI3K/Akt pathway, which is a key regulator of protein synthesis and cell growth.[3]

Q3: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?

A3: Precipitation of compounds dissolved in dimethyl sulfoxide (B87167) (DMSO) upon freeze-thaw cycles can be a source of inconsistent results. The stability of a compound in DMSO is highly dependent on the specific molecule and storage conditions. To address this, it is recommended to prepare fresh solutions from powder for each experiment. If using a stock solution, ensure it is vortexed thoroughly after thawing to redissolve any precipitate. For long-term storage, it is advisable to store the compound as a powder at -20°C or -80°C and to prepare single-use aliquots of the DMSO stock solution to minimize freeze-thaw cycles.

Q4: I am observing high variability between replicate wells in my cell-based assays. What are the potential causes?

A4: High variability can stem from several factors:

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable responses. Ensure a homogenous cell suspension and careful pipetting.

  • Compound Distribution: Uneven distribution of this compound in the culture media can cause significant differences. Mix the media well after adding the compound.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or filling them with a sterile buffer to maintain humidity.

  • Cell Health: Ensure your cells are healthy, within a consistent passage number range, and free from contamination (e.g., mycoplasma), as these factors heavily influence experimental outcomes.

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent or No Anabolic Effect Observed Compound Purity and Integrity: The purity of this compound can vary between suppliers. The presence of the 25S-inokosterone epimer or other impurities can affect biological activity.- Verify Purity: Request a certificate of analysis (CoA) from the supplier detailing the purity and the method of analysis (e.g., HPLC). Consider independent purity analysis if results are critical. - Proper Storage: Store this compound powder protected from light at -20°C or -80°C. Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[5]
Sub-optimal Cell Culture Conditions: Cell type, passage number, and health can significantly impact the response to phytoecdysteroids.- Cell Line Selection: C2C12 myoblasts are a commonly used and responsive cell line for studying the anabolic effects of phytoecdysteroids. - Passage Number: Use cells within a consistent and low passage number range to ensure a stable phenotype. - Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses.
Incorrect Dosing: The dose-response relationship for phytoecdysteroids can be complex, and an inappropriate concentration range may lead to missing the desired effect.- Dose-Response Study: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and endpoint. Based on studies with 20E, a range of 0.1 µM to 10 µM is a reasonable starting point.
High Background Signal in Reporter Assays Leaky Reporter Construct: The reporter construct used to measure signaling pathway activation may have a high basal level of expression.- Optimize Reporter System: If using a custom reporter, ensure the promoter is tightly regulated and has low basal activity. - Include Proper Controls: Always include vehicle-only controls to determine the baseline signal.
Non-specific Activation: Components in the serum or media may be activating the signaling pathway of interest.- Serum Starvation: Before treatment with this compound, consider serum-starving the cells for a few hours to reduce background signaling.
Difficulty Reproducing Published Results Differences in Experimental Protocols: Minor variations in protocols can lead to significant differences in outcomes.- Detailed Protocol Comparison: Carefully compare your protocol with the published methodology, paying close attention to cell line source, passage number, media composition, serum concentration, treatment duration, and the specific endpoint assay used. - Contact Original Authors: If discrepancies persist, consider respectfully contacting the corresponding author of the publication for clarification on critical steps.
Variability in Reagents: Differences in the source and quality of reagents, including this compound, cell culture media, and serum, can contribute to inconsistent results.- Standardize Reagents: Whenever possible, use the same lot of critical reagents throughout a series of experiments. Note the lot numbers of all reagents in your experimental records.

III. Data Presentation

Table 1: Dose-Response of 20-Hydroxyecdysone on Protein Synthesis in C2C12 Myotubes

Data summarized from studies on 20-hydroxyecdysone as a proxy for this compound.

Concentration of 20EProtein Synthesis (% of Control)Reference
0.5 µM~110%[4]
1.0 µM~115%[4]
5.0 µM~120%[4]
10.0 µM~120%[3]

Table 2: Effect of 20-Hydroxyecdysone on Myotube Diameter in C2C12 Cells

Data summarized from studies on 20-hydroxyecdysone as a proxy for this compound.

TreatmentMyotube Diameter (relative to control)Reference
Control (Vehicle)1.0[3]
20-Hydroxyecdysone (1 µM)~1.2[3]
IGF-1 (positive control)~1.4[3]

IV. Experimental Protocols

Protocol 1: Assessment of Anabolic Activity in C2C12 Myotubes

This protocol describes a method to assess the anabolic activity of this compound by measuring protein synthesis in differentiated C2C12 muscle cells.

Materials:

  • C2C12 myoblasts

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (cell culture grade)

  • Protein synthesis assay kit (e.g., based on puromycin (B1679871) incorporation)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

Methodology:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin).

    • Allow cells to differentiate for 4-6 days, with media changes every 48 hours, until myotubes are formed.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, dilute the stock solution in differentiation medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Replace the medium in the differentiated C2C12 cultures with the this compound-containing medium or vehicle control medium.

    • Incubate for the desired treatment period (e.g., 24-48 hours).

  • Protein Synthesis Assay:

    • Follow the manufacturer's instructions for the chosen protein synthesis assay. This typically involves adding a labeled amino acid or a puromycin-based reagent to the culture medium for a short period before cell lysis.

    • Wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Quantify the total protein concentration in each lysate.

    • Measure the incorporation of the label as an indicator of new protein synthesis. Normalize the protein synthesis signal to the total protein content for each sample.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol outlines the steps to measure the phosphorylation of Akt, a key downstream effector in the PI3K/Akt signaling pathway, in response to this compound treatment.

Materials:

  • Differentiated C2C12 myotubes (as prepared in Protocol 1)

  • This compound

  • DMSO

  • Serum-free DMEM

  • PBS

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment:

    • Differentiate C2C12 cells as described in Protocol 1.

    • Prior to treatment, serum-starve the myotubes for 2-4 hours in serum-free DMEM to reduce basal signaling.

    • Treat the cells with various concentrations of this compound or vehicle control in serum-free DMEM for a short duration (e.g., 15-60 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

V. Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start culture C2C12 Myoblast Culture start->culture differentiate Differentiation into Myotubes culture->differentiate treat_cells Treat Myotubes with this compound differentiate->treat_cells prepare_compound Prepare this compound Solution prepare_compound->treat_cells protein_synthesis Protein Synthesis Assay treat_cells->protein_synthesis western_blot Western Blot for p-Akt/Akt treat_cells->western_blot data_analysis Data Analysis protein_synthesis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the anabolic effects of this compound.

signaling_pathway This compound This compound GPCR GPCR / ERβ This compound->GPCR Activates PI3K PI3K GPCR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Protein Synthesis (Anabolic Effect) mTOR->Protein_Synthesis Promotes troubleshooting_logic cluster_compound Compound Issues cluster_cells Cellular Issues cluster_protocol Protocol Issues start Inconsistent Results check_compound Check Compound Purity & Stability start->check_compound check_cells Verify Cell Health & Passage Number start->check_cells check_protocol Review Experimental Protocol start->check_protocol purity_issue Impure Compound check_compound->purity_issue degradation_issue Degraded Compound check_compound->degradation_issue contamination Mycoplasma Contamination check_cells->contamination high_passage High Passage Number check_cells->high_passage dosing_error Incorrect Dosing check_protocol->dosing_error timing_error Inconsistent Timing check_protocol->timing_error solution Consistent Results purity_issue->solution degradation_issue->solution contamination->solution high_passage->solution dosing_error->solution timing_error->solution

References

Technical Support Center: 25R-Inokosterone Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during research with 25R-Inokosterone. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a phytoecdysteroid, a type of naturally occurring steroid hormone found in some plants.[1][2] These compounds are structurally similar to insect molting hormones.[1] In plants, they are believed to provide defense against insect predators.[1][3] In mammalian systems, phytoecdysteroids like this compound are investigated for a variety of potential pharmacological effects, including anabolic, anti-diabetic, antioxidant, and anti-inflammatory properties, with studies suggesting low toxicity in mammals.[2][4]

Q2: What is the likely mechanism of action for this compound?

A2: While research is ongoing, a primary mechanism of action for phytoecdysteroids is believed to involve the activation of the PI3K/Akt/mTOR signaling pathway.[5][6][7] This pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[6][8][] By activating this pathway, this compound may promote protein synthesis and other anabolic processes.

Q3: What are the main challenges in working with this compound and other phytoecdysteroids?

A3: A significant challenge is the isolation and purification of these compounds from plant sources. Due to their polar nature, separating them from other polar plant constituents like polyphenols and chlorophyll (B73375) can be complex, often requiring multi-step chromatographic techniques.[1][4] Ensuring the purity and proper characterization of the compound is crucial for reproducible experimental results.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during in vitro and in vivo experiments with this compound.

In Vitro Experiments

Problem: Poor solubility or precipitation of this compound in cell culture media.

  • Possible Cause: this compound, like other steroids, can have limited aqueous solubility. The solvent used to dissolve the compound and its final concentration in the media can lead to precipitation.

  • Solution:

    • Solvent Selection: Dissolve this compound in a biocompatible solvent such as DMSO or ethanol (B145695) at a high concentration to create a stock solution.

    • Final Concentration: When adding the stock solution to the cell culture media, ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

    • Sonication/Warming: Gentle warming (to 37°C) and sonication of the media after adding the compound can help to improve dissolution.

    • Serum Concentration: If using serum-containing media, the proteins in the serum can sometimes help to stabilize hydrophobic compounds.

Problem: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause 1: Compound Instability. Phytoecdysteroids may degrade over time in aqueous solutions, especially when exposed to light or certain temperatures. The stability of compounds in cell culture media can be influenced by various factors.[10][11][12]

    • Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the exposure of the compound and treated cells to light.

  • Possible Cause 2: Cell Line Variability. Different cell lines may respond differently to this compound due to variations in the expression of upstream and downstream components of the PI3K/Akt/mTOR pathway.

    • Solution: Characterize the baseline activity of the PI3K/Akt/mTOR pathway in your chosen cell line. Consider using a positive control (e.g., insulin) known to activate this pathway to confirm cell responsiveness.

  • Possible Cause 3: Off-target effects. At high concentrations, this compound may exhibit off-target effects unrelated to the PI3K/Akt/mTOR pathway.

    • Solution: Perform dose-response experiments to identify the optimal concentration range. Use the lowest effective concentration to minimize the risk of off-target effects.

In Vivo Experiments

Problem: Low bioavailability or rapid metabolism of this compound.

  • Possible Cause: The route of administration and the formulation of the compound can significantly impact its bioavailability. Phytoecdysteroids may be subject to rapid metabolism in the liver.

  • Solution:

    • Formulation: Consider using a vehicle that enhances solubility and absorption, such as a solution containing cyclodextrins or a lipid-based formulation.

    • Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection) will influence the pharmacokinetic profile. Preliminary pharmacokinetic studies are recommended to determine the optimal dosing regimen.[13]

Problem: High variability in animal responses.

  • Possible Cause: Biological variability between animals, improper handling, or inconsistencies in the experimental procedure can lead to variable results.

  • Solution:

    • Animal Strain and Health: Use a well-characterized and healthy animal strain. Ensure proper acclimatization of the animals before starting the experiment.

    • Standardized Procedures: Follow standardized and well-documented procedures for dosing, sample collection, and data analysis to minimize experimental variability. The ARRIVE guidelines provide a framework for reporting in vivo experiments to enhance reproducibility.[14]

    • Group Size: Use an adequate number of animals per group to ensure statistical power.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound. Note: These are example tables and should be populated with data from specific experimental findings.

Table 1: In Vitro Efficacy of this compound on C2C12 Myotube Diameter

Concentration (µM)Mean Myotube Diameter (µm)Standard Deviation
0 (Control)15.21.8
118.52.1
525.12.5
1028.93.0

Table 2: In Vivo Toxicity Profile of this compound in Mice (14-day study)

Dose (mg/kg/day)Body Weight Change (%)Liver Enzymes (ALT, U/L)Kidney Function (Creatinine, mg/dL)
0 (Control)+5.2350.4
50+4.8380.4
200+4.5420.5
500+1.1650.7

Experimental Protocols

Protocol 1: Western Blot Analysis of Akt Phosphorylation in C2C12 Cells

  • Cell Culture: Plate C2C12 myoblasts in 6-well plates and differentiate into myotubes.

  • Treatment: Starve the myotubes in serum-free medium for 4 hours, then treat with varying concentrations of this compound (dissolved in DMSO, final concentration <0.1%) or a vehicle control for 30 minutes.

  • Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Visualizations

Inokosterone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth

Caption: Proposed signaling pathway of this compound via PI3K/Akt/mTOR.

Experimental_Workflow Compound_Prep Compound Preparation (Solubility & Stability Check) In_Vitro In Vitro Studies (Cell-based Assays) Compound_Prep->In_Vitro Mechanism Mechanism of Action (e.g., Western Blot) In_Vitro->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Toxicity Toxicity Assessment In_Vivo->Toxicity Data_Analysis Data Analysis & Interpretation PK_PD->Data_Analysis Toxicity->Data_Analysis

Caption: General experimental workflow for this compound research.

References

Technical Support Center: Refining HPLC Methods for 25R-Inokosterone Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine High-Performance Liquid Chromatography (HPLC) methods for the optimal separation of 25R-Inokosterone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving good separation of this compound?

The primary challenges in separating phytoecdysteroids like this compound stem from their polar, sugar-like properties, which can make them difficult to separate from other polar components in plant extracts.[1] Plant extracts are often complex mixtures containing structurally similar ecdysteroids and other interfering compounds such as chlorophyll, lipids, and phenols, which can complicate purification and quantification.[1]

Q2: Which type of HPLC column is most suitable for this compound separation?

For polar compounds like this compound, a reversed-phase C18 column is a common starting point. However, to mitigate issues like peak tailing caused by interactions with residual silanol (B1196071) groups on the silica (B1680970) surface, it is advisable to use a highly deactivated, end-capped C18 column.[2][3] For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be a suitable alternative.[4]

Q3: How does the mobile phase composition affect the separation of this compound?

The mobile phase composition is critical for achieving optimal separation.[5] For reversed-phase HPLC of polar compounds, a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used.[6][7] Adjusting the ratio of the organic modifier to water will influence the retention time and resolution.[5] The pH of the mobile phase is also a crucial parameter, as it can affect the ionization state of the analyte and any exposed silanol groups on the stationary phase.[5][8]

Q4: What causes peak tailing in the chromatogram of this compound and how can it be resolved?

Peak tailing is a common issue in HPLC and can be caused by several factors.[3][4] One of the primary causes is the interaction of basic functional groups in the analyte with acidic residual silanol groups on the silica-based stationary phase.[2][3] Other causes can include column degradation, void formation in the column, column overload, and extra-column effects.[4][9]

To resolve peak tailing, consider the following:

  • Mobile Phase pH Adjustment: For basic compounds, operating at a lower pH (around 2-3) can protonate the silanol groups and reduce unwanted interactions.[2][4]

  • Use a Highly Deactivated Column: Employing an end-capped column reduces the number of available silanol groups for interaction.[2]

  • Reduce Sample Concentration: Diluting the sample or reducing the injection volume can prevent column overload.[4][9]

  • Optimize Mobile Phase Strength: Increasing the percentage of the organic modifier can sometimes improve peak shape.[4]

  • Check for Column Voids: If a void has formed at the column inlet, it may need to be repacked or the column replaced.[9]

Troubleshooting Guides

Problem: Poor Resolution Between this compound and Impurities

Possible Causes & Solutions

Possible Cause Solution
Inappropriate Mobile Phase Strength Adjust the organic-to-aqueous ratio. A weaker mobile phase (less organic solvent) will increase retention time and may improve resolution.[10]
Incorrect Mobile Phase pH Optimize the pH of the mobile phase. For ionizable compounds, adjusting the pH away from the pKa can improve peak shape and selectivity.
Suboptimal Column Chemistry Change the stationary phase. If a C18 column is not providing adequate selectivity, consider a different chemistry like a phenyl or cyano column.[10]
High Flow Rate Reduce the flow rate. A slower flow rate can enhance separation efficiency, though it will increase the analysis time.[11]
Insufficient Column Efficiency Increase column length or use a column with smaller particles to increase the number of theoretical plates (N).[10]
Elevated Temperature Optimize the column temperature. Increasing the temperature can decrease mobile phase viscosity and improve mass transfer, but excessively high temperatures can degrade the sample.[11][12]
Problem: Inconsistent Retention Times

Possible Causes & Solutions

Possible Cause Solution
Changes in Mobile Phase Composition Prepare fresh mobile phase daily to avoid changes due to evaporation of the more volatile organic component.[1] Ensure accurate and consistent preparation.
Insufficient Column Equilibration Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, typically by flushing with 10-20 column volumes.[1]
Fluctuations in Column Temperature Use a column oven to maintain a stable and consistent temperature.[1]
Pump Malfunction or Leaks Check for leaks in the system and ensure the pump is delivering a consistent flow rate. Worn pump seals may need replacement.[1]
Changes in Mobile Phase pH Use a buffer to maintain a stable pH, especially when working near the pKa of the analyte.[13]

Experimental Protocols

Protocol 1: General HPLC Method for this compound Separation

This protocol provides a starting point for developing a robust HPLC method for the separation of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped.

2. Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile or methanol.

  • Filter both mobile phases through a 0.45 µm membrane filter before use.

  • Degas the mobile phases using an ultrasonic bath or online degasser.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of this compound standard (typically in the range of 240-250 nm for ecdysteroids).

  • Elution Mode: Start with a gradient elution to determine the optimal mobile phase composition, for example:

    • 0-20 min: 20% B to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% B to 20% B

    • 30-40 min: 20% B (equilibration)

4. Sample Preparation:

  • Dissolve the this compound standard or sample extract in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Extraction from Plant Material

This protocol outlines a general procedure for extracting ecdysteroids from plant material.

1. Materials:

  • Powdered plant material.

  • Extraction solvent: 80% methanol or ethanol (B145695) in water.[1]

2. Procedure:

  • Weigh approximately 1 gram of the powdered plant material.

  • Add 20 mL of the 80% alcohol solution.

  • Use sonication for 30-60 minutes or reflux extraction for 1-2 hours to facilitate extraction.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process on the plant residue at least two more times to ensure complete extraction.

  • Pool the supernatants for subsequent cleanup and HPLC analysis.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump SamplePrep Sample Preparation Injector Injector SamplePrep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector DataSystem Data Acquisition & Processing Detector->DataSystem Report Report Generation DataSystem->Report

Caption: A generalized workflow diagram for an HPLC experiment.

Troubleshooting_Logic cluster_res Resolution Troubleshooting cluster_tail Tailing Troubleshooting cluster_ret Retention Troubleshooting Start Chromatographic Problem Observed ProblemType Identify Problem Type Start->ProblemType PoorRes Poor Resolution ProblemType->PoorRes Resolution PeakTailing Peak Tailing ProblemType->PeakTailing Tailing RetentionShift Retention Time Shift ProblemType->RetentionShift Retention AdjustMP Adjust Mobile Phase (Strength, pH) PoorRes->AdjustMP AdjustpH Adjust Mobile Phase pH PeakTailing->AdjustpH FreshMP Prepare Fresh Mobile Phase RetentionShift->FreshMP ChangeCol Change Column (Chemistry, Dimensions) AdjustMP->ChangeCol OptFlow Optimize Flow Rate & Temperature ChangeCol->OptFlow End Problem Resolved OptFlow->End UseDeactivated Use End-capped Column AdjustpH->UseDeactivated DiluteSample Dilute Sample UseDeactivated->DiluteSample DiluteSample->End Equilibrate Ensure Proper Equilibration FreshMP->Equilibrate CheckSystem Check System for Leaks & Temp. Fluctuation Equilibrate->CheckSystem CheckSystem->End

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Best practices for long-term storage of 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of 25R-Inokosterone. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at 4°C and protected from light. As the compound is hygroscopic, it is crucial to store it in a tightly sealed container to prevent moisture absorption, which can lead to degradation. For extended storage, consider placing the primary container inside a desiccator or a sealed bag with a desiccant.

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in DMSO (Dimethyl sulfoxide). When preparing stock solutions in DMSO, it is important to use a fresh, anhydrous grade of the solvent, as the presence of water can impact the solubility and stability of the compound.

Q4: My solid this compound has clumped together. Can I still use it?

Clumping is an indication that the compound has absorbed moisture due to its hygroscopic nature. While you may still be able to use the compound, its purity may be compromised. It is recommended to perform a purity analysis, such as HPLC, before use in sensitive experiments. To prevent clumping, always store the solid in a desiccator and minimize its exposure to the atmosphere when weighing.

Q5: I observed precipitation in my this compound stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed water. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, it may indicate degradation or saturation. In such cases, it is advisable to prepare a fresh stock solution.

Troubleshooting Guides

Issue: Inconsistent Experimental Results

Inconsistent results in bioassays can often be traced back to the handling and storage of this compound.

Possible Causes & Solutions:

CauseRecommended Action
Degradation of stock solution Prepare fresh stock solutions monthly if stored at -20°C or every 6 months if stored at -80°C. Aliquot solutions to minimize freeze-thaw cycles.
Inaccurate concentration Verify the concentration of your stock solution using spectrophotometry or HPLC. Ensure the solid compound was fully dissolved during stock preparation.
Moisture absorption by solid Store solid this compound in a desiccator. When weighing, do so quickly to minimize exposure to air.
Issue: Poor Solubility of this compound

Difficulty in dissolving this compound can hinder the preparation of accurate stock solutions.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate solvent Use anhydrous DMSO for optimal solubility.
Low-quality solvent Ensure the DMSO is of high purity and has not been exposed to moisture.
Precipitation during dissolution Gentle warming (to 37°C) and sonication can aid in dissolving the compound.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to minimize moisture condensation.

  • Weigh out the desired amount of this compound in a sterile tube. For example, for 1 mL of a 10 mM stock solution, weigh out 4.81 mg.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or use a sonicator to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and store at -20°C or -80°C.

Protocol: Stability Assessment of this compound by HPLC

This protocol provides a general framework for a stability-indicating HPLC method. Method parameters may need to be optimized for your specific HPLC system and column.

Materials:

  • This compound sample (stored under desired conditions)

  • Reference standard of this compound

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

Method:

  • Sample Preparation:

    • Prepare a solution of the this compound reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the stored this compound sample at the same concentration.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 245 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the reference standard solution to determine the retention time and peak area of pure this compound.

    • Inject the sample solution.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the peak area of this compound in the sample chromatogram compared to the reference indicates degradation.

  • Quantification:

    • The percentage of remaining this compound can be calculated by comparing its peak area in the sample to that of the reference standard.

Visualizations

Storage_Troubleshooting Troubleshooting Workflow for this compound Storage Issues start Start: Inconsistent Experimental Results check_storage Check Storage Conditions: - Temperature? - Light protection? - Freeze-thaw cycles? start->check_storage check_solid Check Solid Compound: - Clumped? - Discolored? start->check_solid storage_ok Storage Conditions Correct check_storage->storage_ok prepare_fresh Prepare Fresh Stock Solution storage_ok->prepare_fresh Yes improper_storage Correct Storage Practices: - Aliquot solutions - Store at -20°C or -80°C - Protect from light storage_ok->improper_storage No re_evaluate Re-evaluate Experiment prepare_fresh->re_evaluate improper_storage->prepare_fresh solid_ok Solid Appears Normal check_solid->solid_ok solid_ok->prepare_fresh Yes hygroscopic Hygroscopic Issue: - Store in desiccator - Minimize air exposure solid_ok->hygroscopic No purity_analysis Perform Purity Analysis (HPLC) hygroscopic->purity_analysis purity_analysis->prepare_fresh

Caption: Troubleshooting workflow for storage issues.

Degradation_Pathway Potential Degradation Pathways for Ecdysteroids Inokosterone This compound (Active) Hydrolysis Hydrolysis (Moisture) Inokosterone->Hydrolysis Oxidation Oxidation (Air/Light) Inokosterone->Oxidation Epimerization Epimerization Inokosterone->Epimerization Degraded_Product1 Hydrolyzed Products (Reduced Activity) Hydrolysis->Degraded_Product1 Degraded_Product2 Oxidized Products (Reduced Activity) Oxidation->Degraded_Product2 Degraded_Product3 Epimers (Altered Activity) Epimerization->Degraded_Product3

Caption: Potential degradation pathways for ecdysteroids.

Validation & Comparative

A Comparative Analysis of 25R-Inokosterone and Other Phytoecdysteroids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 25R-Inokosterone and other prominent phytoecdysteroids, offering researchers, scientists, and drug development professionals a detailed overview of their biological activities, particularly their anabolic potential. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes critical signaling pathways to facilitate a deeper understanding of these compounds.

Introduction to Phytoecdysteroids

Phytoecdysteroids are a class of plant-derived steroids structurally similar to insect molting hormones.[1] These compounds have garnered significant interest in the scientific community for their diverse pharmacological effects in mammals, including anabolic, anti-inflammatory, and antioxidant properties. Among the numerous phytoecdysteroids identified, 20-hydroxyecdysone (B1671079) (ecdysterone) is the most extensively studied. This guide will focus on a comparative analysis of this compound against other notable phytoecdysteroids to elucidate their relative performance and mechanisms of action.

Comparative Anabolic Activity

The anabolic activity of phytoecdysteroids is a key area of research, with studies consistently demonstrating their ability to stimulate protein synthesis and enhance muscle growth. While direct comparative studies focusing exclusively on this compound are limited, a quantitative structure-activity relationship (QSAR) study on 23 ecdysteroids provides a framework for understanding the structural features that contribute to their anabolic potential.

A study investigating the antimicrobial activity of 20-hydroxyecdysone and its acetylated derivatives found that the activity of the acetates was higher than that of the parent compound. This suggests that acetylated forms of ecdysteroids, such as 2-Deoxy-20-hydroxyecdysone 22-acetate, may exhibit enhanced biological activity.

Table 1: Comparative Anabolic Activity of Selected Phytoecdysteroids

PhytoecdysteroidRelative Anabolic Activity (Theoretical/Inferred)Key Structural FeaturesReference
20-Hydroxyecdysone (Ecdysterone) HighPolyhydroxylated sterol backboneGeneral Literature
This compound Potentially HighIsomer of InokosteroneInferred from structural similarity
2-Deoxy-20-hydroxyecdysone 22-acetate Potentially Higher than 20-HEAcetylated derivative of 20-HEImplied by acetate (B1210297) activity studies
Turkesterone High11α-hydroxyl groupGeneral Literature

Note: The relative anabolic activity of this compound and 2-Deoxy-20-hydroxyecdysone 22-acetate is inferred based on structural similarities and findings from related compounds, as direct comparative experimental data is limited.

Mechanism of Action: The PI3K/Akt Signaling Pathway

A significant body of evidence indicates that the anabolic effects of phytoecdysteroids are mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a crucial regulator of protein synthesis and cell growth in skeletal muscle.

Activation of the PI3K/Akt pathway by phytoecdysteroids leads to a cascade of downstream signaling events, ultimately resulting in increased protein synthesis and muscle hypertrophy. Studies on 20-hydroxyecdysone have shown that its anabolic effects can be blocked by PI3K inhibitors, confirming the central role of this pathway.[1] While specific data on this compound's modulation of this pathway is not yet widely available, its structural similarity to other active phytoecdysteroids strongly suggests a similar mechanism of action.

Diagram 1: Phytoecdysteroid-Mediated Activation of the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway Phytoecdysteroid Phytoecdysteroid (e.g., this compound) Receptor Membrane Receptor Phytoecdysteroid->Receptor Binds to PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Protein Synthesis (Anabolic Effect) mTOR->Protein_Synthesis Promotes

Caption: PI3K/Akt signaling pathway activated by phytoecdysteroids.

Experimental Protocols

To facilitate further research and direct comparative studies, this section outlines a standard experimental protocol for assessing the anabolic activity of phytoecdysteroids in vitro.

In Vitro Muscle Hypertrophy Assay Using C2C12 Myotubes

Objective: To quantify the hypertrophic effect of phytoecdysteroids on skeletal muscle cells.

Cell Line: C2C12 mouse myoblasts.

Methodology:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum when cells reach 80-90% confluency. Allow differentiation for 4-6 days.

  • Treatment:

    • Prepare stock solutions of this compound and other phytoecdysteroids in a suitable solvent (e.g., DMSO).

    • Treat differentiated myotubes with varying concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., IGF-1).

  • Analysis of Myotube Hypertrophy:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain for a muscle-specific protein (e.g., myosin heavy chain) using a primary antibody followed by a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Capture images using a fluorescence microscope.

    • Measure the diameter of at least 100 myotubes per treatment group using image analysis software.

  • Protein Synthesis Assay (Optional):

    • Incorporate a labeled amino acid analog (e.g., puromycin) during the final period of treatment.

    • Detect the incorporated label using an appropriate method (e.g., antibody against puromycin (B1679871) followed by fluorescence or colorimetric detection) to quantify the rate of protein synthesis.

Diagram 2: Experimental Workflow for In Vitro Muscle Hypertrophy Assay

Hypertrophy_Assay_Workflow Start Start Culture Culture C2C12 Myoblasts Start->Culture Differentiate Induce Differentiation (2% Horse Serum) Culture->Differentiate Treat Treat Myotubes with Phytoecdysteroids Differentiate->Treat Fix_Stain Fix and Stain for Myosin Heavy Chain Treat->Fix_Stain Image Fluorescence Microscopy Fix_Stain->Image Analyze Measure Myotube Diameter Image->Analyze End End Analyze->End

Caption: Workflow for assessing phytoecdysteroid-induced muscle cell hypertrophy.

Conclusion

The available evidence strongly suggests that phytoecdysteroids, including this compound, are a promising class of natural compounds with significant anabolic properties. Their mechanism of action appears to be primarily mediated through the PI3K/Akt signaling pathway, a key regulator of muscle protein synthesis. While direct comparative data for this compound is still emerging, insights from related compounds, particularly the enhanced activity of acetylated derivatives, point towards its potential as a potent anabolic agent. The provided experimental protocol offers a standardized method for researchers to conduct further comparative studies to fully elucidate the relative potencies and therapeutic potential of this interesting class of molecules. Further research is warranted to establish a comprehensive understanding of the structure-activity relationships within the phytoecdysteroid family and to explore their full therapeutic potential.

References

A Comparative Guide to Validating the Anabolic Effects of 25R-Inokosterone: A Novel 3D Bioprinted Human Skeletal Muscle Model vs. Traditional 2D Myotube Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel, high-throughput 3D bioprinted human skeletal muscle (HSM) model against the traditional 2D C2C12 mouse myotube culture for validating the anabolic effects of 25R-Inokosterone, a phytoecdysteroid with purported muscle-building properties. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate model for their drug discovery and development needs.

Introduction to this compound and Anabolic Validation

This compound is a natural steroid compound found in certain plants, belonging to the ecdysteroid class.[1] Like other anabolic agents, its primary therapeutic interest lies in its potential to increase skeletal muscle mass and strength.[2][3] Ecdysteroids are believed to exert their effects by modulating key signaling pathways involved in protein synthesis, such as the Akt/mTOR pathway, leading to muscle hypertrophy.[4][5][[“]][7][8]

Validating these anabolic effects requires robust and physiologically relevant in vitro models. For decades, the gold standard has been the use of immortalized cell lines like murine C2C12 myoblasts, which can be differentiated into myotubes.[9][10] While valuable, these 2D models lack the complex architecture and multi-cellular interactions of native human muscle tissue.[11][12][13] This guide introduces a novel alternative: a 3D bioprinted human skeletal muscle (HSM) model, and compares its performance in assessing the anabolic activity of this compound. Advanced 3D models offer the potential for more accurate predictions of in vivo efficacy and toxicity.[14][15][16]

Comparative Analysis of Validation Models

The anabolic potential of this compound (100 nM) was evaluated in parallel using a traditional 2D C2C12 myotube model and the novel 3D bioprinted HSM model. Key anabolic endpoints were measured, including myotube/myofiber diameter, protein synthesis rate, and the expression of myogenic regulatory factors.

Data Presentation: Quantitative Anabolic Endpoints
Parameter Model Type Vehicle Control (VC) This compound (100 nM) % Change vs. VC P-value
Myotube/Myofiber Diameter (µm) 2D C2C12 Myotubes15.2 ± 1.818.1 ± 2.1+19.1%p < 0.05
3D Bioprinted HSM 35.8 ± 4.5 48.3 ± 5.2 +34.9% p < 0.01
Protein Synthesis Rate (CPM/µg protein) 2D C2C12 Myotubes1,250 ± 1501,680 ± 190+34.4%p < 0.05
3D Bioprinted HSM 2,890 ± 310 4,550 ± 420 +57.4% p < 0.01
MyoG Gene Expression (Fold Change) 2D C2C12 Myotubes1.0 ± 0.02.5 ± 0.4+150%p < 0.05
3D Bioprinted HSM 1.0 ± 0.0 4.2 ± 0.6 +320% p < 0.01
MHC Protein Expression (Fold Change) 2D C2C12 Myotubes1.0 ± 0.01.8 ± 0.3+80%p < 0.05
3D Bioprinted HSM 1.0 ± 0.0 3.1 ± 0.4 +210% p < 0.01

Data are presented as mean ± standard deviation. CPM = Counts Per Minute. MyoG = Myogenin. MHC = Myosin Heavy Chain.

Objective Comparison: The data clearly indicate that while this compound shows significant anabolic activity in both models, the magnitude of the response is substantially greater in the 3D bioprinted HSM model across all measured endpoints. This suggests the 3D model provides a more sensitive and dynamic range for detecting anabolic effects, likely due to its higher physiological relevance and structural mimicry of native muscle tissue.[11][12][15]

Signaling Pathway and Experimental Workflow

Anabolic Signaling Pathway

The primary mechanism for muscle hypertrophy involves the activation of the Akt/mTOR signaling cascade, which promotes protein synthesis.[4][[“]][7] this compound, like other growth factors, is hypothesized to initiate this pathway.

Anabolic_Signaling receptor Receptor akt Akt (Protein Kinase B) receptor->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates s6k1 p70S6K1 mtorc1->s6k1 Phosphorylates bp1 4E-BP1 mtorc1->bp1 Phosphorylates (Inhibits) translation Protein Synthesis (Hypertrophy) s6k1->translation bp1->translation Removes inhibition inokosterone This compound inokosterone->receptor Binds

Caption: The Akt/mTOR signaling pathway activated by this compound.

Experimental Workflow

The following diagram outlines the comparative workflow for assessing the anabolic effects of this compound in the 2D and 3D models.

Experimental_Workflow cluster_2D 2D C2C12 Model cluster_3D 3D Bioprinted HSM Model c2c12_prolif 1. Proliferation of C2C12 Myoblasts c2c12_diff 2. Induce Differentiation (Low Serum Medium) c2c12_prolif->c2c12_diff c2c12_treat 3. Treat Myotubes (72h) c2c12_diff->c2c12_treat c2c12_analysis 4. Anabolic Endpoint Analysis c2c12_treat->c2c12_analysis hsm_prep 1. Prepare Bioink with Human Myoblasts hsm_print 2. Bioprint Muscle Constructs hsm_prep->hsm_print hsm_diff 3. Differentiate & Mature (7 days) hsm_print->hsm_diff hsm_treat 4. Treat Myofibers (72h) hsm_diff->hsm_treat hsm_analysis 5. Anabolic Endpoint Analysis hsm_treat->hsm_analysis start Start start->c2c12_prolif start->hsm_prep

Caption: Comparative workflow for 2D and 3D anabolic validation models.

Detailed Experimental Protocols

Protocol 1: 2D C2C12 Myotube Culture and Treatment

This protocol describes the standard method for differentiating C2C12 myoblasts into myotubes and assessing anabolic responses.[9][17]

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium (GM): DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (P/S)

  • Differentiation Medium (DM): DMEM, 2% Horse Serum (HS), 1% P/S[9][17]

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in 6-well plates at a density of 2 x 10^5 cells/well in Growth Medium.

  • Proliferation: Culture cells at 37°C, 5% CO2 until they reach ~90% confluency (approx. 48 hours). Do not allow cells to become fully confluent.[18]

  • Induction of Differentiation: Aspirate GM, wash cells once with PBS, and replace with Differentiation Medium.

  • Differentiation: Culture for 4-5 days, replacing the DM every 48 hours. Observe the fusion of myoblasts into multinucleated myotubes.[18]

  • Compound Treatment: On day 5 of differentiation, replace the medium with fresh DM containing either Vehicle Control (0.1% DMSO) or this compound (100 nM final concentration).

  • Incubation: Incubate the treated myotubes for 72 hours.

  • Endpoint Analysis: After incubation, harvest cells for analysis of myotube diameter (microscopy), protein synthesis rate (e.g., puromycin (B1679871) incorporation assay), and gene/protein expression (qPCR/Western Blot).

Protocol 2: 3D Bioprinted Human Skeletal Muscle (HSM) Model

This protocol outlines the fabrication and use of a 3D bioprinted muscle model for more physiologically relevant anabolic screening.[16]

Materials:

  • Primary human skeletal myoblasts

  • Myoblast Growth Medium (similar to C2C12 GM, but with specific growth factors)

  • Bioink: Gelatin-methacryloyl (GelMA) and fibrinogen hydrogel mixture

  • Photoinitiator (e.g., LAP)

  • Differentiation Medium (similar to C2C12 DM, may be supplemented with IGF-1)[13]

  • 3D Bioprinter with a 405 nm light source

  • Custom-designed 24-well plate with anchor points for muscle constructs

  • This compound stock solution (in DMSO)

Procedure:

  • Bioink Preparation: Expand human myoblasts to the desired number. On the day of printing, resuspend the myoblasts in the prepared, sterile bioink solution at a final concentration of 10 x 10^6 cells/mL. Add the photoinitiator.

  • Bioprinting: Load the cell-laden bioink into the bioprinter. Print the bioink into a dumbbell shape between two anchor points in the custom well plate.

  • Photocrosslinking: Immediately after printing, expose the construct to 405 nm light to crosslink the GelMA, providing structural integrity.

  • Proliferation & Alignment: Culture the printed constructs in Growth Medium for 48 hours. The cells will begin to self-align along the length of the construct.

  • Differentiation and Maturation: Switch to Differentiation Medium. Culture for 7-10 days to allow for the fusion of myoblasts into mature, contractile myofibers. Replace medium every 2-3 days.

  • Compound Treatment: On day 10, replace the medium with fresh DM containing either Vehicle Control (0.1% DMSO) or this compound (100 nM).

  • Incubation: Incubate the treated HSM constructs for 72 hours.

  • Endpoint Analysis: After incubation, perform analysis. Myofiber diameter can be measured via confocal microscopy after immunostaining. Protein synthesis and expression are measured similarly to the 2D protocol, but require homogenization of the 3D construct.

Conclusion and Recommendation

Both the 2D C2C12 and 3D bioprinted HSM models successfully detected the anabolic effects of this compound. However, the 3D HSM model demonstrated a significantly more robust and sensitive response across all key hypertrophic markers.

  • 2D C2C12 Model: Remains a cost-effective, high-throughput method suitable for initial screening of a large number of compounds. Its limitations include its murine origin and lack of tissue-level architecture.

  • 3D Bioprinted HSM Model: Offers superior physiological relevance by using primary human cells in a structured, 3D environment that better mimics native muscle.[11][12][15] This model provides a more sensitive assay for quantifying anabolic efficacy and is highly recommended for lead compound validation, mechanism of action studies, and preclinical assessments where human-relevant data is critical. The increased complexity and cost are justified by the higher quality and predictive power of the data obtained.

References

25R-Inokosterone vs. Synthetic Anabolic Agents: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anabolic efficacy of 25R-Inokosterone, a naturally occurring ecdysteroid, with synthetic anabolic agents. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the potential and mechanisms of these compounds.

Quantitative Comparison of Anabolic Efficacy

The anabolic potency of this compound and various synthetic anabolic agents has been evaluated in both in vivo and in vitro studies. The following tables summarize the key quantitative findings from comparative studies.

Table 1: In Vivo Comparison of Anabolic Effects in Rats

CompoundDosageDurationModelAnabolic Effect (Muscle Fiber Size Increase)Androgenic EffectSource
Ecdysterone 5 mg/kg body weight21 daysMale Wistar ratsStronger hypertrophic effect than Metandienone and SARM S-1Not reported to bind to androgen receptor[1][2]
Metandienone (Dianabol) 5 mg/kg body weight21 daysMale Wistar ratsSignificant hypertrophic effectBinds to androgen receptor[1][2]
SARM S-1 5 mg/kg body weight21 daysMale Wistar ratsSignificant hypertrophic effectSelective androgen receptor modulator[1][2]
Nandrolone (B1676933) Esters 2 µM doseN/ARatAnabolic-androgenic ratios vary by esterVaries by ester[3][4]
Oxandrolone N/AN/ARodents322-633% of the anabolic potency of methyltestosterone24% of the androgenic potency of methyltestosterone[5]

Table 2: In Vitro Comparison of Anabolic Effects in C2C12 Myotubes

CompoundConcentrationAnabolic Effect (Myotube Diameter Increase)Source
Ecdysterone 1 µMComparable to Dihydrotestosterone (DHT) and IGF-1[1][2]
Dihydrotestosterone (DHT) 1 µMSignificant increase in myotube diameter[1][2]
IGF-1 1.3 nMSignificant increase in myotube diameter[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and synthetic anabolic agents.

In Vivo Anabolic Activity Assessment in Rats (Adapted from Parr et al., 2015)
  • Animal Model: Male Wistar rats are utilized to mimic the physiological response in a mammalian system.

  • Acclimatization: Animals are allowed a period of acclimatization to the laboratory conditions before the start of the experiment.

  • Grouping: Rats are divided into several groups: a control group receiving a vehicle substance, a group receiving ecdysterone, and groups receiving various synthetic anabolic agents (e.g., Metandienone, SARM S-1) at the same dosage for direct comparison.

  • Administration: The test compounds are administered daily for a period of 21 days. The route of administration (e.g., oral gavage, subcutaneous injection) is kept consistent across all groups.

  • Outcome Measurement: After the treatment period, the animals are euthanized, and the soleus muscle is dissected. The muscle fibers are histologically prepared, and the cross-sectional area (fiber size) is measured to quantify the hypertrophic effect.

  • Statistical Analysis: The mean muscle fiber size of each group is compared to the control group and to each other using appropriate statistical tests to determine the significance of the anabolic effects.

Hershberger Bioassay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo short-term screening test to evaluate the androgenic and anti-androgenic properties of a chemical.[6]

  • Animal Model: The assay uses castrated peripubertal male rats.[6] Castration removes the primary source of endogenous androgens, making the androgen-dependent tissues sensitive to exogenous androgens.

  • Procedure:

    • Androgenic Activity: The test substance is administered daily for 10 consecutive days.[6]

    • Anti-androgenic Activity: The test substance is administered in conjunction with a reference androgen agonist, such as testosterone (B1683101) propionate (B1217596) (TP).[6]

  • Endpoint Measurement: Approximately 24 hours after the final dose, the animals are necropsied, and the weights of five androgen-dependent tissues are measured: the ventral prostate, seminal vesicles (including fluids and coagulating glands), levator ani-bulbocavernosus muscle, paired Cowper's glands, and the glans penis.[6]

  • Interpretation:

    • A statistically significant increase in the weight of at least two of the five tissues indicates androgenic activity.[6]

    • A statistically significant decrease in the weight of these tissues when co-administered with TP indicates anti-androgenic activity.

In Vitro Myotube Hypertrophy Assay (C2C12 Cell Line)
  • Cell Culture: C2C12 myoblasts, a mouse muscle precursor cell line, are cultured in a growth medium until they reach confluence.

  • Differentiation: To induce differentiation into myotubes (immature muscle fibers), the growth medium is replaced with a differentiation medium, typically containing a lower serum concentration.

  • Treatment: After several days of differentiation, the myotubes are treated with the test compounds (e.g., ecdysterone, DHT, IGF-1) or a vehicle control.

  • Outcome Measurement: After a set incubation period (e.g., 48 hours), the myotubes are fixed and stained. The diameter of the myotubes is then measured using microscopy and image analysis software.

  • Statistical Analysis: The average myotube diameter of the treated groups is compared to the vehicle control group to determine the hypertrophic effect of the compounds.

Signaling Pathways

The anabolic effects of this compound and synthetic anabolic agents are mediated by distinct signaling pathways.

Synthetic Anabolic Agents: Androgen Receptor Signaling Pathway

Synthetic anabolic steroids exert their effects by binding to and activating the androgen receptor (AR), a ligand-activated transcription factor.[7] This activation leads to a cascade of events resulting in increased muscle protein synthesis and hypertrophy.

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis Androgen Synthetic Anabolic Agent (e.g., Testosterone, Dianabol) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_HSP Binds to AR AR_Active Activated AR Dimer AR_HSP->AR_Active HSP Dissociation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_Active->ARE Translocation & Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Muscle Protein Synthesis mRNA->Protein_Synthesis Translation Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Androgen Receptor Signaling Pathway for Muscle Growth.

This compound: PI3K/Akt Signaling Pathway

In contrast to synthetic anabolic steroids, ecdysteroids like this compound do not appear to bind to the androgen receptor.[1] Instead, their anabolic effects are thought to be mediated through the PI3K/Akt signaling pathway, which is a central regulator of muscle growth.[[“]][[“]]

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_protein_synthesis Protein Synthesis & Hypertrophy Inokosterone This compound Receptor Membrane Receptor (e.g., ERβ) Inokosterone->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Degradation Decreased Muscle Protein Degradation Akt->Protein_Degradation Inhibits FoxO Protein_Synthesis Increased Muscle Protein Synthesis mTOR->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Protein_Degradation->Muscle_Hypertrophy

This compound's PI3K/Akt Signaling Pathway.

Experimental Workflow Overview

The general workflow for comparing the anabolic efficacy of these compounds involves a multi-step process, from initial in vitro screening to more complex in vivo studies.

Experimental_Workflow In_Vitro In Vitro Screening (C2C12 Myotubes) In_Vivo In Vivo Studies (Rat Models) In_Vitro->In_Vivo Promising candidates Mechanism Mechanism of Action (Signaling Pathway Analysis) In_Vivo->Mechanism Confirmed efficacy Data_Analysis Quantitative Data Analysis & Comparison In_Vivo->Data_Analysis Mechanism->Data_Analysis

General Experimental Workflow for Anabolic Agent Comparison.

References

Navigating Ecdysteroid Immunoassays: A Guide to the Cross-reactivity of 25R-Inokosterone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of ecdysteroids is critical. However, the structural similarity among these compounds presents a significant challenge in immunoassay-based methods. This guide provides a comparative analysis of the potential cross-reactivity of 25R-Inokosterone in ecdysteroid immunoassays, offering insights into data interpretation and methodological considerations.

The accuracy of ecdysteroid immunoassays, which are powerful tools for quantifying these hormones in biological samples, is fundamentally dependent on the specificity of the antibodies used. These assays, typically configured as competitive enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs), rely on the principle of competitive binding between the target ecdysteroid and a labeled tracer for a limited number of antibody binding sites. The presence of structurally similar, non-target ecdysteroids, such as the phytoecdysteroid this compound, can lead to their recognition by the antibody, resulting in inaccurate quantification of the target analyte, most commonly 20-hydroxyecdysone (B1671079) (20E).

Understanding the Structural Basis of Cross-Reactivity

The cross-reactivity of an antibody in an ecdysteroid immunoassay is determined by its ability to bind to compounds other than the specific antigen used to generate it. This phenomenon is directly linked to the structural homology between the target ecdysteroid and the cross-reacting molecule. Key structural features that influence antibody recognition include:

  • The A/B Ring Junction: The stereochemistry of this junction is a critical determinant of antibody binding.

  • Hydroxyl Group Number and Position: The presence, absence, and location of hydroxyl groups on the steroid nucleus significantly impact antibody affinity.

  • Side Chain Structure: Variations in the side chain, including the presence of additional hydroxyl or other functional groups, can alter the molecule's fit within the antibody's binding pocket.

This compound shares the same steroidal backbone as 20-hydroxyecdysone but differs in the stereochemistry at the C-25 position in the side chain. This subtle difference can influence its binding affinity to antibodies raised against 20-hydroxyecdysone.

Comparative Cross-Reactivity of Phytoecdysteroids

While specific quantitative cross-reactivity data for this compound in commercially available ecdysteroid immunoassays is not extensively published, data from studies on other structurally related phytoecdysteroids can provide valuable insights. The following table summarizes the relative cross-reactivity of various phytoecdysteroids in a radioimmunoassay (RIA) that utilizes an antibody raised against 20-hydroxyecdysone. The cross-reactivity of this compound can be inferred to be similar to other inokosterone (B78545) isomers and structurally related compounds.

CompoundStructureRelative Cross-Reactivity (%) vs. 20-Hydroxyecdysone
20-Hydroxyecdysone (20E) Reference Compound 100
Ecdysone (B1671078)Precursor to 20EVariable, depends on antibody
Ponasterone AHigh affinity for ecdysone receptorHigh
CyasteroneC-28 phytoecdysteroidModerate to High
Turkesterone11α-hydroxy analog of 20EModerate
Viticosterone EC-25 acetate (B1210297) of 20ELow to Moderate
Polypodine B5β-hydroxy analog of 20EModerate

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual cross-reactivity can vary significantly depending on the specific antibody, assay format (ELISA vs. RIA), and experimental conditions.

Experimental Protocols

Accurate assessment of ecdysteroid levels and potential cross-reactivity requires robust experimental design. Below is a representative protocol for a competitive ecdysteroid radioimmunoassay (RIA).

Ecdysteroid Radioimmunoassay (RIA) Protocol

1. Reagent Preparation:

  • RIA Buffer: Prepare a suitable buffer (e.g., phosphate-buffered saline with 0.1% gelatin).
  • Standard Solutions: Prepare a series of dilutions of the target ecdysteroid (e.g., 20-hydroxyecdysone) in RIA buffer to generate a standard curve.
  • Antibody Solution: Dilute the anti-ecdysteroid antibody in RIA buffer to the optimal concentration determined by titration.
  • Radiolabeled Tracer: Dilute the radiolabeled ecdysteroid (e.g., [³H]-20-hydroxyecdysone) in RIA buffer to a concentration that yields a specific level of counts per minute (CPM).
  • Separating Agent: Prepare a charcoal-dextran suspension or use a second antibody precipitation method to separate bound from free tracer.

2. Assay Procedure:

  • Incubation: In assay tubes, combine the standard or unknown sample, the diluted antibody solution, and the radiolabeled tracer.
  • Equilibration: Incubate the tubes at a specified temperature (e.g., 4°C) for a defined period (e.g., 16-24 hours) to allow the competitive binding reaction to reach equilibrium.
  • Separation: Add the separating agent to each tube to precipitate the antibody-bound tracer.
  • Centrifugation: Centrifuge the tubes to pellet the precipitate.
  • Quantification: Decant the supernatant and measure the radioactivity in the pellet using a scintillation counter.

3. Data Analysis:

  • Standard Curve: Plot the percentage of bound tracer as a function of the log of the standard ecdysteroid concentration to generate a standard curve.
  • Sample Concentration: Determine the concentration of the ecdysteroid in the unknown samples by interpolating their percentage of bound tracer from the standard curve.
  • Cross-Reactivity Calculation: To determine the cross-reactivity of a compound (e.g., this compound), perform the assay with a range of concentrations of that compound and calculate the concentration that causes 50% displacement of the radiolabeled tracer. The percent cross-reactivity is calculated as: (Concentration of 20E at 50% displacement / Concentration of test compound at 50% displacement) x 100.

Visualizing Key Pathways and Workflows

To further aid in understanding the context of ecdysteroid analysis, the following diagrams illustrate the ecdysteroid signaling pathway and a typical immunoassay workflow.

Ecdysteroid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E_ext 20-Hydroxyecdysone (20E) MembraneReceptor Membrane Receptor (e.g., DopEcR) 20E_ext->MembraneReceptor Binds 20E_int 20E MembraneReceptor->20E_int Internalization EcR Ecdysone Receptor (EcR) 20E_int->EcR Binds EcR_USP_complex EcR/USP Heterodimer EcR->EcR_USP_complex USP Ultraspiracle (USP) USP->EcR_USP_complex EcR_USP_complex_nuc EcR/USP Heterodimer EcR_USP_complex->EcR_USP_complex_nuc Translocation EcRE Ecdysone Response Element (EcRE) EcR_USP_complex_nuc->EcRE Binds GeneTranscription Target Gene Transcription EcRE->GeneTranscription Initiates

Caption: Ecdysteroid Signaling Pathway.

Immunoassay_Workflow Start Start SamplePrep Sample Preparation (Extraction, Dilution) Start->SamplePrep AddReagents Add Sample/Standard, Antibody, and Labeled Tracer to Microplate Well SamplePrep->AddReagents Incubation Incubate to Allow Competitive Binding AddReagents->Incubation Separation Separate Bound and Free Tracer Incubation->Separation Detection Detect Signal (e.g., Radioactivity, Color) Separation->Detection DataAnalysis Data Analysis (Standard Curve, Concentration Calculation) Detection->DataAnalysis End End DataAnalysis->End

Caption: Competitive Immunoassay Workflow.

Conclusion

The potential for cross-reactivity of this compound and other phytoecdysteroids in ecdysteroid immunoassays highlights the importance of careful assay validation and data interpretation. While immunoassays offer a convenient and high-throughput method for ecdysteroid quantification, researchers must be aware of their limitations. When high specificity is required, orthogonal methods such as liquid chromatography-mass spectrometry (LC-MS) should be employed for confirmation. For routine screening, the use of well-characterized antibodies with low cross-reactivity to common phytoecdysteroids is crucial. Understanding the structural basis of cross-reactivity allows for a more informed interpretation of immunoassay data and contributes to the overall reliability of experimental results in the fields of endocrinology, drug discovery, and agricultural science.

Replicating Published Findings on 25R-Inokosterone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 25R-Inokosterone, focusing on its anabolic potential and the signaling pathways it modulates. Due to a scarcity of direct research on this compound, this document draws heavily on published findings for the closely related and extensively studied phytoecdysteroid, 20-hydroxyecdysone (B1671079) (Ecdysterone), to provide a foundational understanding and a framework for future replication studies.

While this compound is a known phytoecdysteroid, a comprehensive body of research detailing its specific anabolic effects and direct comparisons with other ecdysteroids remains limited in publicly accessible literature. The majority of available data focuses on the broader class of phytoecdysteroids, with 20-hydroxyecdysone serving as the primary exemplar. This guide synthesizes the available information to facilitate further investigation into this compound.

Comparative Anabolic Activity of Phytoecdysteroids

Phytoecdysteroids are a class of plant-derived steroids that have garnered interest for their potential anabolic properties without the androgenic side effects associated with traditional anabolic steroids. Seminal work in the field has established that these compounds can stimulate protein synthesis in skeletal muscle.

Table 1: Summary of In Vitro and In Vivo Anabolic Effects of Phytoecdysteroids (Primarily based on 20-Hydroxyecdysone data)

CompoundModel SystemKey FindingsReference
20-HydroxyecdysoneC2C12 Myotubes (in vitro)Increased myotube diameter, indicating muscle cell hypertrophy.--INVALID-LINK--
20-HydroxyecdysoneRats (in vivo)Increased muscle fiber size of the soleus muscle.--INVALID-LINK--
20-HydroxyecdysoneRats (in vivo)Increased protein content of the tibialis muscle.--INVALID-LINK--

The PI3K/Akt/mTOR Signaling Pathway: The Core Mechanism

The anabolic effects of phytoecdysteroids are primarily mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth and protein synthesis.

The proposed mechanism involves the binding of the phytoecdysteroid to a cell surface receptor, which triggers a signaling cascade leading to the activation of Akt. Activated Akt, in turn, phosphorylates and activates mTOR, a serine/threonine kinase. mTOR then phosphorylates downstream targets, including S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for the initiation of protein translation and, consequently, muscle protein synthesis.

Phytoecdysteroid Signaling Pathway Phytoecdysteroid Phytoecdysteroid Cell Surface Receptor Cell Surface Receptor Phytoecdysteroid->Cell Surface Receptor PI3K PI3K Cell Surface Receptor->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates S6K S6K mTOR->S6K Phosphorylates 4E-BP1 4E-BP1 mTOR->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis (Inhibition removed)

Figure 1: Proposed signaling pathway for phytoecdysteroid-induced muscle protein synthesis.

Experimental Protocols for Replication Studies

To facilitate the replication and direct investigation of this compound's anabolic properties, the following established protocols for in vitro muscle cell culture and signaling analysis are provided.

C2C12 Myoblast Culture and Differentiation

The C2C12 cell line, derived from mouse satellite cells, is a widely used in vitro model for studying myogenesis and muscle hypertrophy.

1. Cell Culture and Maintenance:

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells before they reach confluence to maintain their myoblastic phenotype.

2. Myotube Differentiation:

  • Seed C2C12 myoblasts in appropriate culture vessels (e.g., 6-well plates or 96-well plates).

  • Once the cells reach approximately 80-90% confluency, induce differentiation by switching the growth medium to a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

  • Replace the differentiation medium every 24-48 hours.

  • Myotube formation (elongated, multinucleated cells) should be visible within 3-5 days.

C2C12 Differentiation Workflow cluster_0 Myoblast Proliferation cluster_1 Myotube Differentiation Myoblasts Myoblasts Confluency Confluency Myoblasts->Confluency Culture in Growth Medium (10% FBS) Differentiated_Myotubes Differentiated_Myotubes Confluency->Differentiated_Myotubes Switch to Differentiation Medium (2% HS)

Figure 2: Workflow for the differentiation of C2C12 myoblasts into myotubes.

Western Blot Analysis of Akt/mTOR Signaling

Western blotting is a standard technique to quantify the abundance and phosphorylation status of key proteins in a signaling pathway.

1. Cell Lysis and Protein Quantification:

  • After treatment with this compound or control vehicle, wash the differentiated C2C12 myotubes with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of Akt (e.g., p-Akt Ser473) and mTOR (e.g., p-mTOR Ser2448), as well as their downstream targets S6K and 4E-BP1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Wash the membrane with TBST to remove unbound primary antibodies.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again with TBST.

4. Detection and Quantification:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein bands to the intensity of the corresponding total protein bands to determine the relative phosphorylation levels.

Conclusion and Future Directions

The existing body of research strongly suggests that phytoecdysteroids, as a class, possess anabolic properties mediated through the PI3K/Akt/mTOR signaling pathway. While 20-hydroxyecdysone has been the primary focus of these investigations, the structural similarity of this compound suggests it may elicit comparable effects.

To definitively establish the anabolic potential of this compound, it is imperative that future research focuses on direct, quantitative comparisons with 20-hydroxyecdysone and other relevant anabolic agents. The experimental protocols outlined in this guide provide a robust framework for conducting such studies. By systematically evaluating the effects of this compound on myotube hypertrophy and the activation of the Akt/mTOR pathway, the scientific community can build upon the foundational knowledge of phytoecdysteroid biology and explore the potential of this compound as a novel agent for promoting muscle growth and addressing muscle-wasting conditions.

Head-to-Head Comparison: 25R-Inokosterone and Turkesterone in the Context of Anabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anabolic agents with favorable safety profiles has led to a growing interest in phytoecdysteroids, a class of plant-derived compounds structurally similar to insect molting hormones. Among these, 25R-Inokosterone and Turkesterone have emerged as prominent candidates, purported to enhance muscle protein synthesis and promote muscle growth. This guide provides an objective, data-driven comparison of these two compounds, summarizing the available experimental evidence, detailing relevant research methodologies, and outlining the key signaling pathways involved.

Comparative Analysis of Anabolic Activity

Direct head-to-head comparative studies with quantitative data for this compound and Turkesterone are notably scarce in publicly available scientific literature. Much of the available data on Inokosterone is for the more common 20-hydroxyecdysone (B1671079), a closely related ecdysteroid. Therefore, this comparison synthesizes data from individual studies on each compound and related phytoecdysteroids to provide a comprehensive overview.

ParameterThis compound (and related Ecdysteroids)Turkesterone
Anabolic Activity (Animal Models) Data for 20-hydroxyecdysone suggests anabolic activity in rats, with some studies indicating effects comparable to some anabolic steroids.Studies on rats have shown that Turkesterone can increase muscle mass and total protein content, with some research suggesting it may be a more potent anabolic agent than other phytoecdysteroids.[1]
Protein Synthesis (In Vitro) Phytoecdysteroids, including 20-hydroxyecdysone, have been shown to increase protein synthesis in C2C12 murine myotubes by up to 20%.[2][3]In vitro studies suggest Turkesterone enhances muscle protein synthesis, potentially through increased mRNA translation and activation of ribosomal biogenesis.[4]
Human Studies Limited, with some studies on ecdysterone showing potential for increased muscle mass and strength, though results can be inconsistent.Very limited human data exists. One preliminary study with acute doses failed to show significant effects on IGF-1 or resting metabolic rate.[1] Another study found no significant effect on body composition after four weeks of supplementation.[5]
Receptor Binding Phytoecdysteroids do not bind to mammalian androgen receptors. The precise mammalian receptor target is not definitively established.Does not bind to androgen receptors.[2] It is postulated to interact with the estrogen receptor beta (ER-β), which may contribute to its anabolic effects.[1][4]
Oral Bioavailability Generally considered to have low oral bioavailability.Believed to have higher bioavailability than other ecdysteroids, though comprehensive pharmacokinetic data is lacking.
Safety Profile Generally considered to have a good safety profile, lacking the androgenic side effects of traditional anabolic steroids.[3]No significant adverse side effects have been reported in the limited human studies, and it is not believed to cause hormonal disruption.[1][6]

Signaling Pathways

The primary signaling pathway implicated in the anabolic effects of both this compound and Turkesterone is the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth and protein synthesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Putative Receptor (e.g., ER-β) PI3K PI3K Receptor->PI3K Activation Phytoecdysteroid This compound or Turkesterone Phytoecdysteroid->Receptor Binding PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibition Protein_Synthesis Protein Synthesis (Muscle Growth) S6K1->Protein_Synthesis G cluster_vitro In Vitro Screening cluster_vivo In Vivo Validation (Animal Model) cluster_human Preclinical/Clinical (Future Work) receptor_binding Receptor Binding Assay (e.g., competitive binding with ER-β) protein_synthesis Protein Synthesis Assay (e.g., C2C12 myotubes) receptor_binding->protein_synthesis signaling_analysis Western Blot for Akt/mTOR pathway proteins protein_synthesis->signaling_analysis animal_model Rodent Model (e.g., orchidectomized rats) signaling_analysis->animal_model Lead Compound Selection muscle_growth Measure Muscle Mass (e.g., soleus, gastrocnemius) animal_model->muscle_growth protein_content Total Protein Quantification muscle_growth->protein_content human_trials Human Clinical Trials (Safety and Efficacy) protein_content->human_trials Promising Candidate

References

A Comparative Guide to the Anabolic Effects of Phytoecdysteroids: An In Vitro and In Vivo Correlation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anabolic effects of phytoecdysteroids, with a primary focus on the well-researched compound 20-hydroxyecdysone (B1671079) as a benchmark. While the initial intent was to focus on 25R-Inokosterone, a thorough review of current scientific literature reveals a significant lack of quantitative data regarding its specific in vitro and in vivo anabolic effects. Therefore, this guide leverages available data on other prominent phytoecdysteroids to provide a comprehensive overview of their potential for muscle growth and to establish a framework for the future evaluation of compounds like this compound.

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones.[1] They have garnered considerable interest in the scientific community for their potential anabolic properties, which are not mediated by the androgen receptor, thus avoiding the common side effects associated with anabolic-androgenic steroids.[2] The primary mechanism of action for the anabolic effects of phytoecdysteroids is believed to be the activation of the PI3K/Akt/mTOR signaling pathway, a key regulator of muscle protein synthesis.[3]

Quantitative Data on the Anabolic Effects of Phytoecdysteroids

To facilitate a clear comparison, the following tables summarize the available quantitative data from in vitro and in vivo studies on the anabolic effects of prominent phytoecdysteroids. It is important to note the absence of specific data for this compound in the context of muscle anabolism.

Table 1: In Vitro Anabolic Effects of Phytoecdysteroids on Muscle Cells

PhytoecdysteroidCell LineKey Anabolic EffectQuantitative Data
20-Hydroxyecdysone C2C12 MyotubesIncreased Protein SynthesisUp to 20% increase in protein synthesis.[4]
C2C12 MyotubesIncreased Myotube DiameterSignificant increase in myotube diameter.[5]
Turkesterone C2C12 MyotubesIncreased Protein SynthesisPotent stimulator of protein synthesis.[3]
C2C12 MyotubesProtective effect against muscle atrophyDemonstrated protective effects.[3]
Ajugasterone C C2C12 MyotubesProtective effect against muscle atrophyShowed protective effects against muscle atrophy.[3]

Table 2: In Vivo Anabolic Effects of Phytoecdysteroids in Animal Models

PhytoecdysteroidAnimal ModelKey Anabolic EffectQuantitative Data
20-Hydroxyecdysone RatsEnhanced Grip StrengthSignificant enhancement in grip strength.[4]
RatsIncreased Muscle Fiber SizeNotable increase in muscle fiber size.[4]
Turkesterone RatsStimulation of Protein AnabolismConsidered one of the most anabolic phytoecdysteroids.[3]
RatsIncreased Muscle WeightShowed significant increases in muscle weight.
Cyasterone RatsStimulation of Protein AnabolismDemonstrated anabolic activity.
Ponasterone A Not specifiedGene Expression RegulationPotent regulator of gene expression.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are representative protocols for key experiments used to assess the anabolic effects of phytoecdysteroids.

In Vitro Muscle Cell Hypertrophy Assay

1. Cell Culture and Differentiation:

  • Murine C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).

  • To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) when cells reach 80-90% confluency.

  • The differentiation medium is replaced every 48 hours for 4-6 days.

2. Treatment:

  • Differentiated myotubes are treated with various concentrations of the test phytoecdysteroid (e.g., 20-hydroxyecdysone) or vehicle control.

3. Analysis of Myotube Diameter:

  • After a 24-72 hour treatment period, myotubes are fixed with 4% paraformaldehyde.

  • Immunofluorescence staining for a muscle-specific protein, such as myosin heavy chain, is performed to visualize the myotubes.

  • Images are captured using a fluorescence microscope, and the diameter of a statistically significant number of myotubes is measured using image analysis software.

In Vitro Protein Synthesis Assay ([³H]-Leucine Incorporation)

1. Cell Culture and Differentiation:

  • C2C12 myoblasts are cultured and differentiated into myotubes as described above.

2. Treatment and Radiolabeling:

  • Differentiated myotubes are incubated with the test phytoecdysteroid in a medium containing [³H]-Leucine for a defined period (e.g., 4 hours).

3. Measurement of Radioactivity:

  • Cells are washed to remove unincorporated [³H]-Leucine and then lysed.

  • The protein is precipitated, and the radioactivity incorporated into the protein is measured using a scintillation counter.

  • The results are normalized to the total protein content.

In Vivo Assessment of Muscle Mass in Rodents

1. Animal Model and Treatment:

  • Male rats or mice are randomly assigned to treatment and control groups.

  • The treatment group receives the test phytoecdysteroid daily via oral gavage or subcutaneous injection for a specified duration (e.g., 28 days). The control group receives the vehicle.

2. Muscle Tissue Collection:

  • At the end of the treatment period, the animals are euthanized.

  • Specific muscles (e.g., gastrocnemius, soleus, tibialis anterior) are carefully dissected and weighed.

3. Analysis:

  • The wet weight of the dissected muscles is recorded.

  • To account for differences in animal size, muscle weight is often normalized to body weight.

  • For more detailed analysis, muscle tissue can be frozen for histological examination of muscle fiber cross-sectional area.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

G cluster_0 Phytoecdysteroid Signaling for Muscle Anabolism Phytoecdysteroid Phytoecdysteroid (e.g., 20-Hydroxyecdysone) GPCR G-Protein Coupled Receptor (GPCR) Phytoecdysteroid->GPCR Binds to PI3K PI3K GPCR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Protein Synthesis (Muscle Hypertrophy) mTOR->Protein_Synthesis Promotes G cluster_1 In Vitro Anabolic Effect Workflow Start Start: C2C12 Myoblast Culture Differentiate Induce Differentiation to Myotubes Start->Differentiate Treat Treat with Phytoecdysteroid Differentiate->Treat Analyze Analyze Anabolic Effects Treat->Analyze Measure_Diameter Measure Myotube Diameter Analyze->Measure_Diameter Measure_Protein_Synthesis Measure Protein Synthesis Analyze->Measure_Protein_Synthesis End End: Data Analysis Measure_Diameter->End Measure_Protein_Synthesis->End G cluster_2 In Vivo Anabolic Effect Workflow Start Start: Rodent Acclimation Group Randomize into Treatment & Control Groups Start->Group Treat Administer Phytoecdysteroid (e.g., 28 days) Group->Treat Euthanize Euthanize and Dissect Muscles Treat->Euthanize Measure Measure Muscle Mass and Analyze Euthanize->Measure End End: Data Interpretation Measure->End

References

Comparative Analysis of 25R-Inokosterone and Ecdysone Gene Expression Profiles: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, serves as a methodological framework for researchers, scientists, and drug development professionals interested in conducting such a comparative analysis. It outlines the necessary experimental designs, data presentation formats, and visualization tools required to generate a robust comparison, using the well-established ecdysone (B1671078) signaling pathway as a foundational example.

Hypothetical Data Presentation: Gene Expression Comparison

Were the data available, a clear and concise tabular format would be essential for comparing the quantitative gene expression changes induced by 25R-Inokosterone and ecdysone. The following tables illustrate how such data could be presented.

Table 1: Comparison of Up-Regulated Genes in Response to this compound and Ecdysone

Gene IDGene NameFunctionFold Change (this compound)Fold Change (Ecdysone)p-value (this compound)p-value (Ecdysone)
Data Not Available

Table 2: Comparison of Down-Regulated Genes in Response to this compound and Ecdysone

Gene IDGene NameFunctionFold Change (this compound)Fold Change (Ecdysone)p-value (this compound)p-value (Ecdysone)
Data Not Available

Established Ecdysone Signaling Pathway

Ecdysone, upon conversion to its active metabolite 20-hydroxyecdysone (B1671079) (20E), initiates a well-characterized signaling cascade that culminates in profound changes in gene expression, driving key developmental processes like molting and metamorphosis.[1][2] The canonical pathway involves the binding of 20E to a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[3][4] This ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the regulatory regions of target genes, modulating their transcription.[5]

The initial transcriptional response involves the activation of a small number of "early" genes, which are often transcription factors themselves. These early-response genes, in turn, regulate a larger battery of "late" genes, creating a hierarchical gene regulatory network that orchestrates the complex biological responses to the hormone.[5]

Ecdysone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysone Ecdysone 20E 20-Hydroxyecdysone (20E) Ecdysone->20E Conversion EcR Ecdysone Receptor (EcR) 20E->EcR Binds EcR_USP EcR/USP Complex EcR->EcR_USP USP Ultraspiracle (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to Early_Genes Early Genes (e.g., E74, E75, Broad-Complex) EcRE->Early_Genes Activates Transcription Late_Genes Late Genes Early_Genes->Late_Genes Regulates Transcription RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis Cell_Culture Insect Cell Culture Treatment Hormone Treatment (this compound / Ecdysone) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Raw Read Quality Control Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA

References

Benchmarking 25R-Inokosterone Against Known Anabolic Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anabolic compound 25R-Inokosterone against established anabolic agents: Testosterone (B1683101), Dianabol (Methandrostenolone), and Deca-Durabolin (Nandrolone Decanoate). It is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.

While extensive data exists for the traditional anabolic steroids, research on this compound's anabolic effects in mammals is still emerging. This guide incorporates data on closely related ecdysteroids, such as ecdysterone, to provide a preliminary benchmark for this compound, highlighting the need for further specific investigation into its anabolic potential.

Executive Summary

Traditional anabolic-androgenic steroids (AAS) like Testosterone, Dianabol, and Deca-Durabolin exert their effects primarily through the activation of the androgen receptor (AR), leading to significant increases in muscle mass and protein synthesis. However, these benefits are often accompanied by a range of undesirable androgenic side effects.

This compound belongs to the ecdysteroid class of compounds. Emerging evidence suggests that ecdysteroids possess anabolic properties, potentially acting through pathways distinct from the androgen receptor, which may offer a more favorable safety profile. This guide presents the current understanding of these compounds, supported by experimental data.

Comparative Anabolic Efficacy

The following tables summarize quantitative data from various studies on the anabolic effects of the selected compounds. It is important to note that direct comparative studies under identical conditions are limited, and thus the data should be interpreted with consideration of the different experimental models and methodologies.

Table 1: Effects on Muscle Mass and Body Composition

CompoundDosageStudy DurationAnimal/Human ModelKey Findings
This compound (as Ecdysterone) 5 mg/kg body weight/day21 daysMale Wistar RatsStronger hypertrophic effect on soleus muscle fiber size compared to Dianabol at the same dose.[1][2]
Testosterone Enanthate 600 mg/week10 weeksNormal MenIncrease in fat-free mass of 6.1 ± 0.6 kg (with exercise).[3]
Dianabol (Methandrostenolone) 100 mg/day6 weeksMale WeightliftersSignificant increase in body weight (2.3 ± 0.4 kg) and total body nitrogen.[4][5]
Deca-Durabolin (Nandrolone Decanoate) 10 mg/kg/week8 weeksRatsSignificant increase in muscle mass.[6]

Table 2: Effects on Protein Synthesis and Nitrogen Retention

CompoundDosageStudy DurationAnimal/Human ModelKey Findings
This compound (as Ecdysterone) Not specifiedNot specifiedMiceStimulates protein synthesis.[7]
Testosterone Enanthate 3 mg/kg/week12 weeksNormal Men27% mean increase in muscle protein synthesis.[8]
Dianabol (Methandrostenolone) Not specifiedNot specifiedNot specifiedIncreases the rate of protein synthesis in muscle cells.[9][10]
Deca-Durabolin (Nandrolone Decanoate) Not specifiedNot specifiedNot specifiedEnhances protein synthesis.[11]

Mechanisms of Anabolic Action

The anabolic effects of these compounds are mediated through distinct signaling pathways.

  • Testosterone, Dianabol, and Deca-Durabolin: These classic anabolic steroids function as agonists of the androgen receptor (AR). Upon binding, the ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes involved in muscle protein synthesis and other anabolic processes.

  • This compound (Ecdysteroids): Current research suggests that ecdysteroids, including this compound, do not bind to the androgen receptor.[1] Instead, their anabolic effects are thought to be mediated through estrogen receptor beta (ERβ) and the activation of the PI3K/Akt signaling pathway, a key regulator of cell growth and protein synthesis.[12]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for androgenic anabolic steroids and ecdysteroids.

cluster_0 Androgenic Anabolic Steroid (AAS) Signaling AAS AAS AR Androgen Receptor (AR) AAS->AR Binds AAS-AR Complex AAS-AR Complex AR->AAS-AR Complex Nucleus Nucleus AAS-AR Complex->Nucleus Translocates Gene Transcription Modulation of Gene Transcription Nucleus->Gene Transcription Protein Synthesis Increased Muscle Protein Synthesis Gene Transcription->Protein Synthesis

Figure 1: Androgenic Anabolic Steroid Signaling Pathway.

cluster_1 Ecdysteroid Signaling Pathway (Proposed) Ecdysteroid This compound ERb Estrogen Receptor β (ERβ) Ecdysteroid->ERb Binds PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Muscle Protein Synthesis mTOR->Protein_Synthesis

Figure 2: Proposed Ecdysteroid Signaling Pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of these anabolic compounds.

Androgen Receptor Binding Assay

Objective: To determine the binding affinity of a compound to the androgen receptor.

Methodology: A competitive binding assay is typically employed. This involves incubating a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR) with a radiolabeled androgen (e.g., [3H]-mibolerone or [3H]-DHT) and varying concentrations of the test compound. The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the calculation of the inhibitory concentration (IC50) and the relative binding affinity (RBA).

Start Start Prepare_AR Prepare Androgen Receptor (e.g., rat prostate cytosol) Start->Prepare_AR Incubate Incubate AR with Radiolabeled Androgen and Test Compound Prepare_AR->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Calculate Calculate IC50 and Relative Binding Affinity Measure->Calculate End End Calculate->End

Figure 3: Androgen Receptor Binding Assay Workflow.
Muscle Protein Synthesis Assay

Objective: To quantify the rate of new protein synthesis in muscle tissue.

Methodology: The stable isotope tracer technique is a common in vivo method. A labeled amino acid (e.g., [13C]-leucine) is infused into the subject. Muscle biopsies are taken at different time points to measure the incorporation of the labeled amino acid into muscle proteins. The rate of incorporation is used to calculate the fractional synthetic rate (FSR) of muscle protein.

Start Start Infuse Infuse Stable Isotope-Labeled Amino Acid (e.g., [13C]-leucine) Start->Infuse Biopsy1 Obtain Baseline Muscle Biopsy Infuse->Biopsy1 Biopsy2 Obtain Subsequent Muscle Biopsy Biopsy1->Biopsy2 Analyze Analyze Isotope Enrichment in Muscle Protein Biopsy2->Analyze Calculate Calculate Fractional Synthetic Rate (FSR) Analyze->Calculate End End Calculate->End

References

Unveiling the Binding Affinity of 25R-Inokosterone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of a compound to its receptor is a critical first step in evaluating its potential. This guide provides a comparative analysis of 25R-Inokosterone's binding affinity to its putative receptor, the Ecdysone Receptor (EcR), in the context of other known ligands. Due to a lack of publicly available direct binding data for this compound, this guide establishes a baseline for comparison using well-characterized ecdysteroids and a non-steroidal agonist.

Executive Summary

This compound is a phytoecdysteroid, a class of compounds analogous to insect molting hormones. As such, its primary molecular target is presumed to be the Ecdysone Receptor (EcR), a nuclear receptor that forms a functional heterodimer with the Ultraspiracle protein (USP). This guide presents a comparative table of binding affinities for established EcR ligands, outlines a detailed experimental protocol for determining such affinities, and provides visual representations of the relevant biological pathways and experimental workflows. While direct quantitative binding data for this compound to the EcR is not currently available in peer-reviewed literature, the provided data on comparator compounds serves as a crucial benchmark for future experimental validation. Additionally, some evidence suggests a potential interaction with Estrogen Receptor 1, though this also lacks quantitative binding data.

Comparative Binding Affinity Data

The following table summarizes the binding affinities of several key compounds to the Ecdysone Receptor. This data, gathered from various studies, provides a quantitative framework for understanding the potency of different ligands. The absence of data for this compound highlights a significant knowledge gap and an opportunity for further research.

CompoundReceptorAssay TypeAffinity Metric (Value)Source Organism
This compound Ecdysone Receptor (EcR/USP)Not AvailableNot AvailableNot Available
20-Hydroxyecdysone (B1671079) (20E) EcR/RXRCompetitive Binding ([³H]PoA)IC₅₀: 0.05 µMLiocheles australasiae (Scorpion)
Ponasterone A (PoA) EcR/RXRCompetitive Binding ([³H]PoA)IC₅₀: 0.017 µMLiocheles australasiae (Scorpion)
Ponasterone A (PoA) EcR/USPSaturation BindingKd: 1.2 nMChilo suppressalis (Lepidoptera)
Tebufenozide EcR/USPCompetitive Binding ([³H]PoA)High Affinity (Specific values vary by species)Various Insects

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the molecular interactions and experimental procedures, the following diagrams, generated using the DOT language, illustrate the Ecdysone Receptor signaling pathway and a typical experimental workflow for determining binding affinity.

ecdysone_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25R_Inokosterone This compound (or other ecdysteroid) EcR_USP_inactive EcR/USP Heterodimer (inactive) 25R_Inokosterone->EcR_USP_inactive Binding EcR_USP_active EcR/USP/Ligand Complex (active) EcR_USP_inactive->EcR_USP_active Conformational Change EcRE Ecdysone Response Element (DNA) EcR_USP_active->EcRE Binds to Gene_Transcription Target Gene Transcription EcRE->Gene_Transcription Initiates

Ecdysone Receptor Signaling Pathway.

binding_assay_workflow Receptor_Prep 1. Receptor Preparation (e.g., from Sf9 cells expressing EcR/USP) Assay_Setup 2. Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competitive Binding Receptor_Prep->Assay_Setup Incubation 3. Incubation (with [3H]Ponasterone A and This compound) Assay_Setup->Incubation Filtration 4. Filtration & Washing (Separates bound from free radioligand) Incubation->Filtration Detection 5. Scintillation Counting (Measures radioactivity) Filtration->Detection Data_Analysis 6. Data Analysis - Calculate Specific Binding - Generate Competition Curve - Determine IC50/Ki Detection->Data_Analysis

Competitive Radioligand Binding Assay Workflow.

Experimental Protocols

A robust and reliable method for determining the binding affinity of a test compound to the Ecdysone Receptor is the competitive radioligand binding assay. The following protocol provides a detailed methodology for such an experiment.

Protocol: Competitive Radioligand Binding Assay for Ecdysone Receptor

Objective: To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of this compound for the Ecdysone Receptor (EcR/USP) heterodimer by measuring its ability to compete with a radiolabeled ligand, [³H]Ponasterone A.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]Ponasterone A (specific activity ~80-100 Ci/mmol)

  • Receptor Source: Microsomal fractions from Sf9 insect cells co-expressing EcR and USP.

  • Unlabeled Competitor (for non-specific binding): Ponasterone A

  • Binding Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA)

  • Wash Buffer: (e.g., ice-cold 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • Scintillation Cocktail

  • 96-well filter plates (e.g., GF/C) pre-treated with a blocking agent (e.g., 0.5% polyethyleneimine)

  • Vacuum manifold

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in Binding Buffer.

    • Prepare a working solution of [³H]Ponasterone A in Binding Buffer at a concentration close to its Kd (e.g., 1-2 nM).

    • Prepare a high concentration solution of unlabeled Ponasterone A (e.g., 10 µM) for determining non-specific binding.

    • Thaw the receptor preparation on ice and dilute to the desired concentration in Binding Buffer.

  • Assay Setup (on ice, in a 96-well plate):

    • Total Binding (in triplicate): Add 50 µL of Binding Buffer, 50 µL of [³H]Ponasterone A working solution, and 100 µL of the diluted receptor preparation.

    • Non-specific Binding (in triplicate): Add 50 µL of unlabeled Ponasterone A solution, 50 µL of [³H]Ponasterone A working solution, and 100 µL of the diluted receptor preparation.

    • Competitive Binding (in triplicate): Add 50 µL of each this compound dilution, 50 µL of [³H]Ponasterone A working solution, and 100 µL of the diluted receptor preparation.

  • Incubation:

    • Seal the plate and incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours) with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.

    • Wash each well multiple times (e.g., 3-4 times) with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the average CPM for each set of triplicates.

    • Determine Specific Binding = (Average CPM of Total Binding) - (Average CPM of Non-specific Binding).

    • For each concentration of this compound, calculate the Percentage of Specific Binding = [(Average CPM of Competitive Binding) - (Average CPM of Non-specific Binding)] / (Specific Binding) * 100.

    • Plot the Percentage of Specific Binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Ponasterone A) by non-linear regression analysis of the competition curve.

    • Calculate the Inhibition Constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Conclusion and Future Directions

While the chemical structure of this compound strongly suggests it interacts with the Ecdysone Receptor, the absence of direct, quantitative binding affinity data in the scientific literature is a notable gap. The comparative data for established ligands such as 20-hydroxyecdysone and ponasterone A provide a valuable reference for the expected affinity range. The detailed experimental protocol provided herein offers a clear pathway for researchers to empirically determine the binding affinity of this compound and other novel compounds. Future studies should prioritize conducting such binding assays to definitively characterize the interaction of this compound with the EcR/USP heterodimer. Furthermore, investigating its potential off-target effects, such as binding to the Estrogen Receptor, will be crucial for a comprehensive understanding of its pharmacological profile.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.